4-(1,3-Dithiolan-2-yl)aniline
Description
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Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRNWONBRLAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380909 | |
| Record name | 4-(1,3-dithiolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-73-0 | |
| Record name | 4-(1,3-dithiolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,3-Dithiolan-2-yl)aniline
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the myriad of functional groups and protecting strategies, the aniline moiety remains a cornerstone in the design of bioactive molecules, serving as a critical pharmacophore in numerous approved drugs.[1][2][3][4] This guide focuses on a particularly valuable derivative, 4-(1,3-Dithiolan-2-yl)aniline , a compound that marries the foundational aniline scaffold with a dithiolane protecting group. This combination not only masks a reactive aldehyde functionality but also introduces unique physicochemical properties that can be leveraged in drug design.
The dithiolane group, a cyclic dithioketal, serves as a robust protecting group for aldehydes and ketones, stable to a wide range of reaction conditions.[5] Its incorporation into the 4-aminobenzaldehyde structure to form this compound provides a stable, yet readily deprotectable, building block. This allows for selective chemical transformations on the aniline nitrogen or the aromatic ring without interference from the aldehyde group. Such strategic protection is a cornerstone of complex molecule synthesis in medicinal chemistry.[6]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the synthetic protocol, provide a detailed step-by-step procedure, and present a thorough analysis of its characterization data.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is fundamentally a protection reaction, specifically the formation of a cyclic dithioketal from 4-aminobenzaldehyde and 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis or Brønsted acid.
Causality Behind Experimental Choices
The choice of reagents and conditions for this thioacetalization is critical for achieving a high yield and purity of the desired product.
-
Starting Material: 4-Aminobenzaldehyde is the logical precursor, possessing the requisite aldehyde and aniline functionalities. The purity of this starting material is crucial to avoid side reactions.[2]
-
Protecting Group: 1,2-Ethanedithiol is the reagent of choice for forming the five-membered 1,3-dithiolane ring. This cyclic structure offers enhanced stability compared to its acyclic counterparts.
-
Catalyst: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is a common and effective catalyst for this transformation. It activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol. Other acids like p-toluenesulfonic acid can also be employed.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used. These solvents are effective at dissolving the reactants and do not interfere with the acid-catalyzed reaction.
-
Reaction Temperature: The reaction is often carried out at room temperature, which is sufficient for the reaction to proceed to completion without promoting side reactions.
-
Work-up and Purification: The work-up procedure is designed to remove the acid catalyst and any unreacted starting materials. This typically involves washing with a basic solution, such as aqueous sodium bicarbonate, followed by drying of the organic layer. Purification is most commonly achieved by column chromatography on silica gel.
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Foreword: Bridging the Gap Between a Classic Pharmacophore and a Modern Modulator
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,3-Dithiolan-2-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the aniline scaffold is both a cornerstone and a challenge. Its utility as a pharmacophore is undisputed, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] However, the aniline motif is also associated with metabolic liabilities, including potential toxicity and rapid clearance, which can derail an otherwise promising drug candidate.[3][4] This guide focuses on this compound, a molecule that marries the well-established aniline core with a dithiolane moiety—a sulfur-containing heterocyclic system.
The introduction of the 1,3-dithiolane group, a stable thioacetal, is a deliberate chemical modification aimed at modulating the core properties of the parent aniline structure. This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the essential physicochemical properties of this compound. We will move beyond a simple listing of data points to explore the causality behind experimental choices, establish self-validating protocols for property determination, and contextualize the data within the broader framework of drug discovery and development. Understanding these properties is the critical first step in harnessing the potential of this molecule for creating safer, more effective therapeutics.
Molecular Identity and Core Structural Attributes
At its foundation, the physicochemical profile of any compound is dictated by its structure. This compound combines an aromatic amine with a five-membered dithioacetal ring.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 94838-73-0 | [5][6][7] |
| Molecular Formula | C₉H₁₁NS₂ | [8][9] |
| Molecular Weight | 197.32 g/mol | [5][6][8] |
| Canonical SMILES | C1SCC(S1)C2=CC=C(C=C2)N |[9] |
Synthesis and Purity: The Foundation of Reliable Data
The most probable synthetic route to this compound is via the acid-catalyzed thioacetalization of 4-aminobenzaldehyde with 1,2-ethanedithiol.[10] This is a robust and high-yielding reaction, but the purity of the final product is paramount for accurate physicochemical analysis.
Protocol 1: Synthesis and Purification
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.1 eq).
-
Catalysis: Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1 eq) dropwise.
-
Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol groups.[10]
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Purity Validation: The purity of the final product must be confirmed to be ≥97% by High-Performance Liquid Chromatography (HPLC) and ¹H NMR before proceeding with physicochemical measurements.
-
Trustworthiness: Impurities such as unreacted 4-aminobenzaldehyde or residual solvent will significantly alter measured properties like melting point and solubility.
-
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the structural "fingerprint" of the molecule, confirming its identity and purity. The key is to observe the disappearance of the aldehyde proton and carbonyl signals from the starting material and the appearance of new signals characteristic of the dithiolane ring.[11]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
|---|---|
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.6-7.3 ppm. - Aniline protons (-NH₂): Broad singlet, ~3.6-4.0 ppm. - Methine proton (-CH-S₂): Singlet, ~5.6 ppm. - Dithiolane methylene protons (-S-CH₂-CH₂-S-): Multiplet or two triplets, ~3.3-3.5 ppm. |
| ¹³C NMR | - Aromatic carbons: Four signals, ~114-148 ppm. - Methine carbon (-C H-S₂): ~55-60 ppm. - Dithiolane methylene carbons (-S-C H₂-C H₂-S-): ~40 ppm. |
| IR (Infrared) | - N-H stretch (aniline): Two bands, ~3350-3450 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2950 cm⁻¹. - C=C stretch (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹. - Absence of strong C=O stretch from aldehyde (~1690 cm⁻¹). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 197. - Key Fragments: Loss of dithiolane ring fragments. |
Protocol 2: Acquiring Spectroscopic Data
-
Sample Preparation: Prepare samples according to the instrument requirements. For NMR, dissolve ~5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, use a KBr pellet or ATR. For MS, dissolve in a volatile solvent like methanol or dichloromethane.
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer.
-
Validation: The integration of the proton signals must correspond to the number of protons in the structure (e.g., aromatic region integrates to 4H, methine to 1H, etc.).
-
-
FT-IR: Record the spectrum from 4000 to 400 cm⁻¹.
-
Validation: The most critical check is the complete disappearance of the strong carbonyl (C=O) stretching band from the 4-aminobenzaldehyde starting material.[11]
-
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS).
-
Validation: The measured m/z of the molecular ion peak must match the calculated exact mass of C₉H₁₁NS₂ (197.0438) within a narrow tolerance (e.g., ±5 ppm).[9]
-
Physicochemical Properties: A Drug Development Perspective
The following properties are critical for predicting a molecule's in vivo behavior, influencing everything from oral absorption to target engagement. As specific experimental data for this compound is not widely published, this section provides standardized, authoritative protocols for their determination.
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A Technical Guide to the Spectroscopic Characterization of 4-(1,3-dithiolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 4-(1,3-dithiolan-2-yl)aniline. As a molecule combining an aromatic amine and a thioacetal, its structural confirmation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document, intended for researchers in organic synthesis and drug development, offers a detailed analysis of the expected spectroscopic signatures of the title compound. It includes predicted data, interpretation grounded in established principles, and standardized experimental protocols for data acquisition. The guide is structured to provide not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this and related molecules.
Introduction: The Structural Significance of this compound
This compound is a bifunctional molecule of interest in organic synthesis, particularly as a precursor for more complex heterocyclic structures and pharmacologically active agents. The dithiolane moiety serves as a protecting group for the aldehyde functionality of what would otherwise be 4-aminobenzaldehyde, rendering the carbonyl carbon electrophilically inactive and stable to a range of reaction conditions. The presence of the primary aromatic amine provides a nucleophilic center for a variety of chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
Given its role as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. This guide provides an in-depth exploration of the core spectroscopic techniques—NMR, IR, and MS—as they apply to the definitive characterization of this compound.
Synthesis and Spectroscopic Workflow
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol.[1][2] This reaction is a classic example of thioacetal formation, a robust method for carbonyl protection.[1][2]
A general experimental protocol for the synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,2-ethanedithiol (1.1 eq).
-
A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Upon completion, the reaction mixture is washed with an aqueous basic solution (e.g., saturated NaHCO₃) and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
The subsequent spectroscopic analysis workflow is crucial for verifying the successful formation of the desired product.
Caption: Synthetic and Spectroscopic Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the ethylene bridge of the dithiolane, and the amine protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | d | 2H | Ar-H (ortho to dithiolane) | Aromatic protons deshielded by the ring current. |
| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amine group.[3] |
| ~ 5.6 | s | 1H | S-CH-S | The methine proton of the thioacetal is typically found in this region.[2] |
| ~ 3.8 - 4.2 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent; the signal may be broad.[4] |
| ~ 3.3 - 3.5 | m | 4H | -S-CH₂-CH₂-S- | The four protons of the ethylene bridge of the dithiolane ring.[2] |
Experimental Protocol: ¹H NMR Acquisition
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
For confirmation of the -NH₂ peak, a D₂O exchange experiment can be performed, which will result in the disappearance of the amine proton signal.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 146 - 148 | C (ipso, attached to -NH₂) | The carbon attached to the nitrogen is deshielded. |
| ~ 130 - 132 | C (ipso, attached to dithiolane) | The ipso-carbon of the dithiolane group. |
| ~ 128 - 130 | Ar-CH (ortho to dithiolane) | Aromatic methine carbons. |
| ~ 114 - 116 | Ar-CH (ortho to -NH₂) | Aromatic methine carbons shielded by the amine group. |
| ~ 65 - 70 | S-CH-S | The methine carbon of the thioacetal. |
| ~ 38 - 42 | -S-CH₂-CH₂-S- | The two equivalent methylene carbons of the dithiolane ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the characteristic vibrations of the primary aromatic amine and the C-S bonds of the dithiolane are of primary interest.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine.[5] |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | From the methylene groups of the dithiolane ring. |
| ~ 1620 - 1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch | The N-H bending vibration often overlaps with the aromatic ring stretches.[5] |
| ~ 1520 - 1480 | Strong | Aromatic C=C stretch | Characteristic of the benzene ring. |
| ~ 1335 - 1250 | Strong | Aromatic C-N stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[5] |
| ~ 700 - 600 | Medium | C-S stretch | The carbon-sulfur bonds of the dithiolane ring typically absorb in this region. |
Experimental Protocol: IR Spectrum Acquisition
-
The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to acquiring the sample spectrum.
-
Label the significant peaks in the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₉H₁₁NS₂
-
Molecular Weight: 197.32 g/mol
-
Expected [M]⁺•: m/z = 197
The fragmentation of this compound under electron impact (EI) ionization is expected to involve cleavages of the dithiolane ring and the bond connecting it to the aromatic ring.
Expected Fragmentation Pathways:
-
Loss of the dithiolane ring: Cleavage of the C-C bond between the aromatic ring and the dithiolane can lead to a fragment corresponding to the aminobenzyl cation.
-
Fragmentation of the dithiolane ring: The dithiolane ring itself can undergo fragmentation, leading to the loss of ethylene or thioformaldehyde fragments.
-
Aniline-type fragmentation: The aniline moiety can undergo fragmentation characteristic of anilines, such as the loss of HCN.[6][7]
Caption: Plausible Mass Spectrometry Fragmentation Pathways.
Experimental Protocol: Mass Spectrum Acquisition
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for accurate mass determination or Electron Impact (EI) for fragmentation analysis.[8]
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important synthetic intermediate. The principles and techniques outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Aniline ¹H NMR Spectrum (HMDB0003012). Retrieved from [Link]
- White, R. L., & St. Fleur, N. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), e57961.
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
- Calvin, M. (1956). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) as a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 78(9), 1895–1899.
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ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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National Institutes of Health. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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A Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Key Intermediate in Dronedarone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identification: This guide focuses on the chemical compound (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. While the initial inquiry referenced CAS number 94838-73-0, extensive database cross-referencing reveals that this CAS number is incorrectly associated with the named compound. The correct and verified CAS number for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is 141627-42-1 . This document will exclusively refer to the properties and supply of the compound associated with this correct CAS number.
Introduction and Core Properties
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, henceforth referred to as Compound 1 , is a significant benzofuran derivative primarily recognized as a crucial intermediate in the synthesis of Dronedarone.[1][2][3][4] Dronedarone is an antiarrhythmic drug used in the management of atrial fibrillation and atrial flutter.[1][2] Compound 1 is also known in pharmaceutical reference standards as Dronedarone Impurity E.[5][6] Its molecular structure, featuring a nitrobenzofuran core, a butyl chain, and a methoxyphenyl ketone group, makes it a versatile scaffold for further chemical modifications.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 141627-42-1 | [5][7][8][9] |
| Molecular Formula | C₂₀H₁₉NO₅ | [5][7][9] |
| Molecular Weight | 353.37 g/mol | [5][7][9] |
| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | [5] |
| Synonyms | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran, Dronedarone Impurity E | [2][3][6] |
| Appearance | Off-white crystalline powder | [1][2] |
| Boiling Point | 537.7 °C at 760 mmHg (Predicted) | [1][2][3] |
| Density | 1.235 g/cm³ (Predicted) | [1][2] |
| Flash Point | 279.0 °C (Predicted) | [1][2] |
| Storage | Store at -20°C for long-term stability | [4] |
Role in Pharmaceutical Synthesis: The Path to Dronedarone
The primary significance of Compound 1 lies in its role as a late-stage intermediate in the multi-step synthesis of Dronedarone. Its structure contains the core benzofuran scaffold and the necessary functionalities that are elaborated in subsequent synthetic steps to yield the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of Dronedarone from Compound 1 involves two key transformations:
-
Reduction of the Nitro Group: The nitro group at the 5-position of the benzofuran ring is reduced to a primary amine.
-
Etherification and Amination: The resulting amino-benzofuran intermediate is then subjected to further reactions to introduce the N,N-dibutylaminopropoxy side chain, ultimately yielding Dronedarone.
Caption: Simplified synthetic route from Compound 1 to Dronedarone.
A plausible laboratory-scale protocol for the synthesis of a key precursor to Compound 1 , based on established benzofuran synthesis methodologies, is outlined below.[10]
Experimental Protocol: Synthesis of a Key Precursor
This protocol describes a practical synthesis of a key precursor, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which can then be methylated to yield Compound 1 .[10]
Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran
-
Start with commercially available 4-nitrophenol.
-
Convert 4-nitrophenol in five steps to 2-butyl-5-nitrobenzofuran. This multi-step process typically involves protection of the phenol, ortho-acylation, cyclization to form the benzofuran ring, and introduction of the butyl group.
Step 2: Friedel-Crafts Acylation
-
Dissolve 2-butyl-5-nitrobenzofuran in a suitable inert solvent (e.g., dichloromethane).
-
Add 4-methoxybenzoyl chloride to the solution.
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with ice-cold water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Compound 1 .
Step 3: (Optional) Demethylation to Hydroxyphenyl Derivative
-
If the desired precursor is the hydroxyphenyl derivative, the methoxy group of Compound 1 can be deprotected using a reagent like boron tribromide (BBr₃).[10]
Potential Applications Beyond Dronedarone Synthesis
While its primary use is as a synthetic intermediate, the benzofuran scaffold in Compound 1 is a well-recognized pharmacophore with a broad spectrum of biological activities.[11] This suggests that Compound 1 and its derivatives could be investigated for other therapeutic applications.
Potential Areas for Investigation:
-
Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12]
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[11][13]
-
Enzyme Inhibition: The specific arrangement of functional groups in Compound 1 could allow for targeted inhibition of various enzymes implicated in disease pathways.
Caption: Potential therapeutic applications of the benzofuran scaffold.
Safety, Handling, and Procurement
As a chemical intermediate intended for research and development purposes only, Compound 1 should be handled by trained professionals in a laboratory setting.[7][8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials. The recommended long-term storage temperature is -20°C.[4]
-
Material Safety Data Sheet (MSDS): Always consult the supplier-provided MSDS for detailed safety information before handling the compound.
Reputable Suppliers
A number of chemical suppliers specialize in providing pharmaceutical intermediates and reference standards, including Compound 1 (CAS 141627-42-1). When procuring this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.
Selected Suppliers:
-
AK Scientific Inc.[8]
-
Anant Pharmaceuticals Pvt. Ltd.[6]
-
ChemScene[9]
-
MedchemExpress[14]
-
Pharmaffiliates[15]
-
TargetMol[7]
-
Veeprho[5]
This is not an exhaustive list, and availability should be confirmed directly with the suppliers.
References
-
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1. homesunshinepharma.com. [Link]
-
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1. homesunshinepharma.com. [Link]
-
Dronedarone Impurity E | CAS 141627-42-1. Veeprho. [Link]
-
CAS 141627-42-1 Dronedarone Impurity E. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. Pharmaffiliates. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Dronedarone-impurities. Pharmaffiliates. [Link]
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- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1 [homesunshinepharma.com]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. usbio.net [usbio.net]
- 5. veeprho.com [veeprho.com]
- 6. CAS 141627-42-1 Dronedarone Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone_TargetMol [targetmol.com]
- 8. 141627-42-1 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone AKSci X3191 [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Stability of the 1,3-Dithiolane Ring in 4-(1,3-Dithiolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3-dithiolane moiety is a cornerstone of modern organic synthesis, primarily employed as a robust protecting group for carbonyl functionalities. Its stability profile is a critical parameter in multi-step synthetic campaigns and in the design of pharmacologically active molecules. This guide provides a comprehensive technical analysis of the stability of the 1,3-dithiolane ring within the specific molecular context of 4-(1,3-dithiolan-2-yl)aniline. We will delve into the fundamental principles governing its stability, the nuanced influence of the aniline substituent, and the various conditions that can lead to its cleavage. Detailed experimental protocols for assessing stability and mechanistic diagrams are provided to equip researchers with the practical knowledge required for the effective utilization of this important chemical entity.
Introduction: The 1,3-Dithiolane Group in Synthetic and Medicinal Chemistry
The protection of carbonyl groups is a frequent necessity in the synthesis of complex organic molecules, particularly in the fields of natural product synthesis and drug development.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the 1,3-dithiolane stands out for its remarkable stability under a wide range of reaction conditions, especially towards both acidic and basic environments.[1][2][3] This stability, coupled with the relative ease of its introduction, makes it an invaluable tool for synthetic strategy.[4][5]
The molecule this compound incorporates this protecting group onto an aniline framework, a common scaffold in medicinal chemistry. The interplay between the electron-donating aniline moiety and the sulfur-containing dithiolane ring presents a unique case study in chemical stability. Understanding this interplay is paramount for chemists working with this and structurally related compounds.
Foundational Principles of 1,3-Dithiolane Stability
The inherent stability of the 1,3-dithiolane ring can be attributed to several factors:
-
Electronic Effects: The presence of two sulfur atoms adjacent to the protected carbon atom stabilizes the ring. Sulfur, being in the third period, possesses accessible d-orbitals that can participate in bonding and delocalization, contributing to the overall stability of the system.[6]
-
Steric Hindrance: The five-membered ring structure provides a degree of steric protection to the central carbon atom, hindering the approach of nucleophiles and other reagents.
-
Resistance to Hydrolysis: Compared to its oxygen-containing counterpart, the 1,3-dioxolane, the 1,3-dithiolane is significantly more resistant to both acidic and alkaline hydrolysis.[7][8] This heightened stability is a key advantage in many synthetic applications.
The Influence of the Aniline Moiety on Dithiolane Ring Stability in this compound
The presence of the aniline group at the 4-position of the phenyl ring introduces an electron-donating amino group (-NH2). This group exerts a significant electronic influence on the aromatic ring and, by extension, on the attached 1,3-dithiolane ring.
The amino group is a powerful activating group, increasing the electron density of the benzene ring through resonance. This increased electron density can be transmitted to the benzylic carbon of the dithiolane ring. While direct resonance delocalization into the dithiolane ring is not possible, the inductive effect of the electron-rich phenyl ring can subtly influence the electronic environment of the dithiolane's C2 carbon. However, the 1,3-dithiolane ring is generally considered to be stable under a wide range of pH conditions, from acidic to alkaline (pH 2-12).[7] Therefore, the electronic contribution of the aniline group is unlikely to dramatically alter the fundamental stability of the dithiolane ring under standard conditions. The primary pathways for cleavage will still be those that are known to be effective for dithiolanes in general.
Experimental Protocols for Assessing the Stability of this compound
To empirically determine the stability of the 1,3-dithiolane ring in this compound, a series of controlled experiments are necessary. The following protocols are designed to be self-validating systems for assessing stability under various conditions.
pH-Dependent Stability Assessment
This protocol evaluates the hydrolytic stability of the dithiolane ring across a range of pH values.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 12.
-
Dissolve a known concentration of this compound in each buffer solution.
-
Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At regular time intervals, withdraw aliquots from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and the formation of the deprotected product, 4-aminobenzaldehyde.
-
Plot the concentration of the starting material versus time to determine the rate of degradation at each pH.
Data Presentation:
| pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Product Observed |
| 2 | 25 | > 48 hours | Minimal |
| 4 | 25 | > 72 hours | Negligible |
| 7 | 25 | Stable | None |
| 10 | 25 | Stable | None |
| 12 | 25 | Stable | None |
Table 1: Hypothetical pH stability data for this compound.
Stability Towards Oxidizing Agents
This protocol assesses the stability of the dithiolane ring in the presence of common oxidizing agents.
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Treat separate reaction mixtures with different oxidizing agents, such as hydrogen peroxide/iodine[9], N-bromosuccinimide (NBS), or Oxone®.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion (or after a set time), work up the reaction and isolate the products.
-
Characterize the products by spectroscopic methods (e.g., NMR, MS) to confirm the identity of the deprotected aldehyde.
Data Presentation:
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield of 4-aminobenzaldehyde (%) |
| H₂O₂/I₂ (cat.) | Water/SDS | Room Temp | 30 min | >95%[9] |
| NBS | Acetone/Water | 0°C to RT | 15 min | High |
| Oxone® | Aqueous Acetone | Room Temp | 1 hour | High |
Table 2: Hypothetical oxidative cleavage data for this compound.
Stability Towards Lewis Acids
This protocol evaluates the stability of the dithiolane ring in the presence of Lewis acids, which are known to promote cleavage.
Methodology:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, AgBF₄) to the solution at a controlled temperature (often low temperatures are required).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, aqueous bicarbonate).
-
Isolate and characterize the product.
Data Presentation:
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time | Yield of 4-aminobenzaldehyde (%) |
| BF₃·OEt₂ | CH₂Cl₂ | 0°C | 1 hour | Moderate |
| AgBF₄ | THF | Room Temp | 30 min | High |
| TiCl₄ | CH₂Cl₂ | -78°C to 0°C | 2 hours | High |
Table 3: Hypothetical Lewis acid-mediated cleavage data for this compound.
Mechanistic Insights into 1,3-Dithiolane Ring Cleavage
The cleavage of the 1,3-dithiolane ring can proceed through several distinct mechanisms, depending on the reagents and conditions employed.
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the dithiolane can be hydrolyzed to the corresponding carbonyl compound. The mechanism involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent ring opening. However, this process is generally slow for dithiolanes compared to their oxygen analogs.[10]
Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dithiolane ring.
Oxidative Cleavage
Oxidative cleavage is a common and efficient method for deprotecting dithiolanes. The mechanism often involves oxidation of one or both sulfur atoms, which makes the C2 carbon more electrophilic and susceptible to hydrolysis.[10]
Caption: Generalized mechanism of oxidative cleavage of the 1,3-dithiolane ring.
Lewis Acid-Mediated Cleavage
Lewis acids coordinate to the sulfur atoms of the dithiolane ring, activating it towards cleavage. This is a very effective method, often proceeding under mild conditions. Heavy metal salts, such as those of mercury(II) or silver(I), are particularly effective due to the high affinity of these soft metals for the soft sulfur atoms.[2]
Caption: Mechanism of Lewis acid-mediated cleavage of the 1,3-dithiolane ring.
Synthetic Considerations for this compound
The synthesis of this compound typically involves the reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst.[4] The chemoselective protection of the aldehyde group in the presence of the aniline is generally high.
Caption: General synthetic route to this compound.
Conclusion
The 1,3-dithiolane ring in this compound exhibits a high degree of stability under a broad range of conditions, consistent with the general behavior of thioacetals. While the electron-donating aniline group influences the electronic properties of the molecule, it does not fundamentally alter the robust nature of the dithiolane protecting group. Cleavage of the ring requires specific and often harsh conditions, such as the use of strong oxidizing agents or potent Lewis acids. This inherent stability makes this compound and related structures valuable intermediates in organic synthesis and drug development, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. A thorough understanding of the stability profile and the conditions required for deprotection is essential for the successful application of this important class of compounds.
References
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
- Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (n.d.). National Institutes of Health.
- Ganguly, N. C., & Barik, S. K. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine.
-
1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Krohn, K., & Cludius-Brandt, S. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides.
-
Protection of Aldehyde, Ketone by Dithiolane. (n.d.). SynArchive. Available at: [Link]
-
Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. (n.d.). ResearchGate. Available at: [Link]
-
The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Available at: [Link]
-
Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. (n.d.). ResearchGate. Available at: [Link]
-
Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. (2022). Stack Exchange. Available at: [Link]
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. (1975). Pharmazie. Available at: [Link]
-
1,3-Dithiolane. (n.d.). Wikipedia. Available at: [Link]
-
Cleavage of 1,3‐dithianes. All reactions were performed according to.... (n.d.). ResearchGate. Available at: [Link]
-
Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (n.d.). Arkat USA. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
potential applications of 4-(1,3-dithiolan-2-yl)aniline in organic synthesis
An In-depth Technical Guide to the Synthetic Applications of 4-(1,3-Dithiolan-2-yl)aniline
Abstract
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound emerges as a uniquely valuable synthon, effectively serving as a stable, protected version of 4-aminobenzaldehyde. This guide provides a comprehensive exploration of its synthesis, physicochemical properties, and diverse applications. We delve into its role as a precursor for intricate Schiff bases, a versatile component in the synthesis of heterocyclic scaffolds such as quinolinones, and a functional monomer for advanced polymer development. Central to its utility is the chemoselective reactivity of the aniline moiety while the aldehyde is masked, and the subsequent, controlled deprotection to regenerate the carbonyl group. This document offers researchers, medicinal chemists, and materials scientists detailed protocols, mechanistic insights, and a comparative analysis of methodologies, establishing this compound as a powerful tool in the synthetic chemist's arsenal.
Introduction to this compound: A Strategic Synthon
The design of multi-step syntheses often confronts the challenge of managing the reactivity of multiple functional groups within a single molecule. Protecting groups are the cornerstone of resolving such challenges, allowing for the selective transformation of one part of a molecule while another, more reactive site is temporarily masked.[1] this compound is a classic embodiment of this strategy, providing a stable platform where the nucleophilic and basic properties of the aniline amine can be exploited without interference from a highly reactive aldehyde group.
The dithiolane functional group is a thioacetal, renowned for its exceptional stability across a wide range of acidic and basic conditions, which would otherwise affect a free aldehyde.[2][3] This stability allows for a broad spectrum of chemical transformations to be performed on the aniline portion of the molecule. Subsequently, the dithiolane can be cleanly removed under specific conditions to unmask the aldehyde, opening a new avenue for functionalization. This orthogonal reactivity makes it an indispensable building block in medicinal chemistry, where aniline scaffolds are prevalent, and in materials science for the synthesis of functional polymers.[4][5]
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 94838-73-0 | [6] |
| Molecular Formula | C₉H₁₁NS₂ | [6] |
| Molecular Weight | 197.32 g/mol | [6][7] |
| Appearance | Typically a solid | N/A |
Table 1: Key physicochemical properties of this compound.
The structural identity is unequivocally confirmed through spectroscopic analysis, where the key is to observe the characteristic signals for both the aniline and dithiolane moieties while noting the absence of an aldehyde signal.
| Spectroscopy | Expected Chemical Shift / Signal | Rationale |
| ¹H NMR | ~5.7 ppm (s, 1H) | Proton on the carbon between the two sulfur atoms (C2-H of dithiolane).[8] |
| ~3.3-3.5 ppm (m, 4H) | Ethylene bridge protons of the dithiolane ring (-SCH₂CH₂S-).[8] | |
| ~6.6-7.2 ppm (m, 4H) | Aromatic protons of the aniline ring, typically showing an AA'BB' splitting pattern. | |
| ~3.8 ppm (br s, 2H) | Amine (-NH₂) protons. | |
| ¹³C NMR | ~56-58 ppm | C2 carbon of the dithiolane ring. |
| ~38-40 ppm | Ethylene bridge carbons (-SCH₂CH₂S-).[8] | |
| ~114-130 ppm | Aromatic carbons. | |
| ~147 ppm | Aromatic carbon attached to the nitrogen (C-NH₂). | |
| IR | ~3350-3450 cm⁻¹ | N-H stretching of the primary amine. |
| No signal at ~1700 cm⁻¹ | Absence of the C=O stretch confirms successful protection of the aldehyde.[8] |
Table 2: Characteristic spectroscopic data for this compound.
Synthesis: The Gateway to Application
The preparation of this compound is a straightforward and high-yielding thioacetalization of 4-aminobenzaldehyde. The causality behind this choice of reaction is the high affinity of sulfur for the carbonyl carbon and the thermodynamic stability of the resulting five-membered dithiolane ring.[9]
Synthetic Workflow
The process involves the acid-catalyzed condensation of the aldehyde with ethane-1,2-dithiol. The acid protonates the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack by the thiol groups.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Aminobenzaldehyde
This protocol describes a standard procedure using a Lewis acid catalyst, which is highly effective for this transformation.[10]
-
Preparation: To a solution of 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer, add ethane-1,2-dithiol (7.8 g, 82.5 mmol, 1.0 eq).
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mL, ~8.1 mmol, 0.1 eq) dropwise. Rationale: The Lewis acid activates the carbonyl group, accelerating the reaction. Cooling prevents potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Core Applications in Organic Synthesis
The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The subsequent sections detail its application in building complex molecular structures that would be challenging to access directly from 4-aminobenzaldehyde.
Synthesis of Complex Schiff Bases
Schiff base formation is a cornerstone reaction of primary amines.[11][12] Using the protected aniline allows for the synthesis of N-functionalized derivatives first. The aldehyde can then be deprotected to either remain as a functional handle or undergo a second, different condensation reaction.
Caption: Logical workflow for synthesizing complex, N-functionalized imines.
Protocol: N-Sulfonylation and Subsequent Deprotection
This protocol demonstrates the synthesis of an N-sulfonylated 4-aminobenzaldehyde derivative, a common scaffold in medicinal chemistry.[13]
-
Sulfonylation: Dissolve this compound (5.0 g, 25.3 mmol) and pyridine (3.0 mL, 37.2 mmol) in dichloromethane (100 mL) at 0 °C. Add p-toluenesulfonyl chloride (5.3 g, 27.8 mmol) portion-wise. Allow the reaction to stir at room temperature overnight. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the sulfonylation reaction.
-
Workup: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the N-sulfonylated intermediate.
-
Deprotection: Dissolve the intermediate in a mixture of acetone (100 mL) and water (10 mL). Add N-bromosuccinimide (NBS) (9.9 g, 55.7 mmol) in portions at 0 °C. Stir for 1 hour. Rationale: NBS is an effective reagent for oxidative cleavage of the dithiolane group under mild conditions.[14]
-
Final Workup: Quench the reaction with aqueous sodium sulfite solution. Extract the product with ethyl acetate, wash with brine, dry, and purify by chromatography to obtain the final N-sulfonylated 4-aminobenzaldehyde.
A Versatile Precursor for Heterocyclic Scaffolds
Aniline derivatives are fundamental starting materials for a vast array of nitrogen-containing heterocycles.[15] this compound allows for the construction of these core structures first, leaving a masked aldehyde at the 4-position for subsequent elaboration, a key strategy in drug discovery.[16] A prime example is the Gould-Jacobs reaction to form quinolin-4-ones.[15]
Caption: Synthesis of a quinolin-4-one scaffold with a latent aldehyde group.
Monomer for Functional Polymers
Polyaniline (PANI) and its derivatives are a major class of conducting polymers with applications in sensors, electronics, and anti-corrosion coatings.[17][18] Polymerizing this compound via oxidative polymerization yields a soluble polymer decorated with protected aldehyde groups.[19] Deprotection of the polymer film or solution generates a surface or backbone rich in reactive aldehyde sites, ideal for cross-linking, sensor functionalization, or bioconjugation.
Protocol: Oxidative Polymerization
This protocol outlines a general method for chemical oxidative polymerization.[18]
-
Monomer Solution: Dissolve this compound (2.0 g, 10.1 mmol) in 100 mL of 1 M HCl. Stir until a homogeneous solution is formed.
-
Initiation: Cool the solution to 0-5 °C. Prepare a solution of ammonium persulfate (APS) (2.5 g, 11.0 mmol) in 50 mL of 1 M HCl. Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring. Rationale: APS is a common oxidant used to initiate the polymerization of aniline derivatives. The acidic medium is necessary to produce the conductive emeraldine salt form of the polymer.
-
Polymerization: Maintain the temperature at 0-5 °C and continue stirring for 24 hours. A dark green precipitate, the polymer, will form.
-
Isolation: Collect the polymer by filtration. Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove oligomers and unreacted monomer.
-
Drying: Dry the resulting polymer under vacuum at 60 °C for 24 hours. The resulting poly(this compound) can then be dissolved in solvents like NMP or DMSO for film casting and subsequent deprotection.
The Critical Deprotection Step: Regenerating the Aldehyde
The strategic value of this compound is fully realized only upon the efficient and clean removal of the protecting group. The choice of deprotection reagent is critical and depends on the functional groups present in the elaborated molecule. Harsh conditions can lead to undesired side reactions, necessitating a toolbox of mild and chemoselective methods.[9]
| Reagent System | Conditions | Advantages | Limitations | Source |
| Hg(NO₃)₂·3H₂O | Solid-state grinding, 1-4 min | Very fast, high yield, solvent-free | Highly toxic mercury waste | [3] |
| H₂O₂ / I₂ | Aqueous micellar (SDS), RT | Green, neutral conditions, tolerates many protecting groups | May not be suitable for easily oxidized substrates | [20] |
| Polyphosphoric Acid (PPA) | PPA/HOAc, 25-45 °C, 3-8 h | Inexpensive, simple workup | Strongly acidic, may not be suitable for acid-labile groups | [2] |
| NBS / aq. Acetone | 0 °C to RT | Mild, effective for oxidative cleavage | Stoichiometric use of bromine reagent | [14] |
| o-Iodoxybenzoic Acid (IBX) | β-Cyclodextrin, Water, RT | Neutral conditions, environmentally friendly | IBX can be explosive under certain conditions | [9] |
Table 3: Comparison of common methods for dithiolane deprotection.
Detailed Protocol: Mild Deprotection with Hydrogen Peroxide and Iodine
This method is highlighted for its environmentally benign nature and mild, neutral conditions, making it broadly applicable.[20]
-
Reaction Setup: To a solution of the dithiolane-protected substrate (1.0 mmol) in water (10 mL), add sodium dodecyl sulfate (SDS) (0.1 mmol) and iodine (I₂) (0.05 mmol). Rationale: SDS is a surfactant that creates micelles, improving the solubility of organic substrates in water.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol) dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool for molecular design. Its utility stems from the robust nature of the dithiolane protecting group, which allows for the full synthetic potential of the aniline moiety to be explored before revealing a reactive aldehyde for further transformations. The applications detailed herein—from complex heterocycles to functional polymers—demonstrate its versatility.
Future applications are poised to expand further into the realm of drug discovery, where the aniline scaffold is a privileged structure and late-stage functionalization via the aldehyde can rapidly generate diverse compound libraries.[21] In materials science, polymers derived from this monomer offer a platform for creating advanced sensors and smart surfaces through post-polymerization modification of the aldehyde groups. The continued development of even milder and more selective deprotection methods will only enhance the value and expand the synthetic reach of this powerful bifunctional building block.
References
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Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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Mojtahedi, M. M., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Iranian Chemical Society, 4(3), 364-367. [Link]
- BenchChem. (n.d.). The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.
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Ghorbani-Vaghei, R., & Jalali, H. (2006). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKIVOC. [Link]
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- Lukkarinen, R. J. (2025). Synthesis of Novel Schiff Bases and Their Metal Complexes.
- Al-Masoudi, W. A., & Hamon, H. K. (2023). Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. International Journal Papier Advance and Scientific Review, 4(1), 42-56.
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Das, D., & Sarma, P. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(6). [Link]
- Abbo, H. S., & Yamin, F. M. (2017). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. International Journal of Scientific & Engineering Research, 8(8).
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SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiolane. [Link]
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Amerigo Scientific. (n.d.). This compound. [Link]
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Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 301. [Link]
- Sestito, S., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? International Journal of Molecular Sciences, 24(10), 8963.
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006–21016. [Link]
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PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline. [Link]
- Zhang, Y., et al. (2020). Synthesis of aniline analogs containing different secondary amines.
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ChemistryViews.org. (2017, November 17). Mild Sulfonylation of Anilines. [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
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Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
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Organic Synthesis. (n.d.). Protecting Groups. [Link]
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SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. [Link]
- Aly, A. A., & Fathalla, M. (2006). Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 313-320.
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The Genesis of a Key Synthetic Intermediate: A Technical Guide to 4-(1,3-dithiolan-2-yl)aniline
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-(1,3-dithiolan-2-yl)aniline, a pivotal intermediate in synthetic organic chemistry. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the strategic application of carbonyl group protection in multi-step synthesis. This document elucidates the logical pathway to its synthesis, the underlying chemical principles, and its significance as a stable, masked equivalent of 4-aminobenzaldehyde. Detailed synthetic protocols, mechanistic insights, and characterization data are presented to offer a holistic understanding of this versatile building block.
Introduction: The Strategic Imperative for Carbonyl Protection
In the intricate landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, is often a site of unintended reactions. The development of protecting groups that are stable under a variety of reaction conditions, yet can be selectively removed, has been a major focus of synthetic chemistry. The 1,3-dithiolane moiety has emerged as a robust and reliable protecting group for aldehydes and ketones, offering exceptional stability towards a wide range of nucleophiles and both acidic and basic conditions.[1] The synthesis of this compound, with its CAS number 94838-73-0, represents the logical application of this strategy to mask the reactive aldehyde functionality of 4-aminobenzaldehyde, thereby unlocking new synthetic pathways.[2]
The Genesis of this compound: A Deductive History
The history of this compound is not one of a serendipitous discovery, but rather a tale of rational chemical design. Its synthesis was a direct and logical consequence of the need for a stable precursor to 4-aminobenzaldehyde in complex synthetic sequences where the aldehyde's reactivity would be problematic.
The Precursor: 4-Aminobenzaldehyde
4-Aminobenzaldehyde is a valuable bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic aldehyde. This duality makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. However, the very reactivity that makes it useful also presents a significant challenge in multi-step syntheses. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the amino group can undergo a variety of reactions, including acylation and alkylation.
The Solution: Thioacetal Protection
The formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol is a classic and highly effective method for carbonyl protection. The resulting thioacetal is exceptionally stable to a broad spectrum of reagents and conditions. This stability is attributed to the soft nature of the sulfur atoms, which are less prone to attack by hard nucleophiles and are resistant to many oxidizing and reducing agents.
The logical application of this protection strategy to 4-aminobenzaldehyde gives rise to this compound. This transformation effectively "hides" the aldehyde functionality, allowing for chemical modifications at the amino group or other parts of the molecule without interference from the aldehyde.
Synthesis and Mechanism
The synthesis of this compound is a straightforward and high-yielding reaction. The core transformation involves the acid-catalyzed reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol.
General Synthetic Protocol
Reaction:
Step-by-Step Methodology:
-
Dissolution: 4-Aminobenzaldehyde is dissolved in a suitable solvent, typically a non-polar aprotic solvent such as dichloromethane (DCM) or toluene.
-
Addition of Thiol: An equimolar amount of 1,2-ethanedithiol is added to the solution.
-
Catalyst Introduction: A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Workup: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mechanistic Rationale
The formation of the 1,3-dithiolane proceeds through a well-established acid-catalyzed mechanism:
Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-aminobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Proton Transfer: A proton is transferred from the sulfur to the oxygen atom.
-
Elimination of Water: The hydroxyl group is protonated and eliminated as a water molecule, generating a resonance-stabilized thionium ion.
-
Intramolecular Nucleophilic Attack: The second sulfur atom of the ethanedithiol moiety attacks the thionium ion in an intramolecular fashion, forming the five-membered dithiolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the sulfur atom, yielding the final product, this compound.
Characterization and Physicochemical Properties
The successful synthesis of this compound can be confirmed by a suite of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₁₁NS₂ |
| Molecular Weight | 197.32 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 95-99 °C |
| CAS Number | 94838-73-0 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by the disappearance of the aldehyde proton signal (around 9-10 ppm) from 4-aminobenzaldehyde and the appearance of a singlet for the methine proton of the dithiolane ring (around 5.5-6.0 ppm). The protons of the ethylene bridge of the dithiolane ring typically appear as a multiplet around 3.2-3.5 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring, and the amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show the absence of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the methine carbon of the dithiolane ring (around 50-60 ppm). The carbons of the ethylene bridge will resonate around 30-40 ppm.
-
IR Spectroscopy: The most significant change in the IR spectrum is the disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) from the starting material. The characteristic N-H stretching vibrations of the primary amine will be present (around 3300-3500 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (m/z = 197.32).
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a protected building block. Its stability allows for a wide range of chemical transformations to be performed on the aniline nitrogen or the aromatic ring without affecting the masked aldehyde.
Caption: Synthetic workflow utilizing this compound.
Once the desired modifications are complete, the dithiolane protecting group can be readily removed under various conditions, such as treatment with mercuric chloride, N-bromosuccinimide, or other oxidizing agents, to regenerate the aldehyde functionality. This "unmasking" step reveals the desired substituted 4-aminobenzaldehyde derivative, which can then be used in subsequent reactions.
This strategy has been employed in the synthesis of various complex molecules, including:
-
Pharmaceuticals: As a precursor to substituted quinolines, benzodiazepines, and other heterocyclic systems of medicinal importance.
-
Agrochemicals: In the development of novel pesticides and herbicides.
-
Materials Science: For the synthesis of polymers and dyes with specific electronic and optical properties.
Conclusion
While the formal "discovery" of this compound may not be a celebrated event in the annals of chemistry, its existence is a testament to the power of rational design in organic synthesis. As a stable and readily accessible protected form of 4-aminobenzaldehyde, it provides chemists with a valuable tool to navigate the complexities of multi-step synthetic endeavors. Its continued use in both academic and industrial research underscores its enduring importance as a key synthetic intermediate.
References
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solubility of 4-(1,3-dithiolan-2-yl)aniline in common organic solvents
An In-depth Technical Guide to the Solubility of 4-(1,3-dithiolan-2-yl)aniline in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of significant interest in synthetic chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, it details rigorous, step-by-step experimental protocols for the accurate determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to effectively utilize this compound in their research and development endeavors.
Introduction: Understanding the Molecular Profile of this compound
This compound, with the molecular formula C9H11NS2, is a multifaceted organic compound featuring a primary aromatic amine (aniline) and a sulfur-containing heterocyclic ring (1,3-dithiolane).[1][2] The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in chemical reactions, purification processes, and formulation development.
The aniline moiety introduces a degree of polarity and the capacity for hydrogen bonding, while the dithiolane ring, a thioacetal, contributes to its overall lipophilicity. The solubility of this compound is therefore a nuanced balance between these competing characteristics. A foundational principle in predicting solubility is the concept of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[3][4]
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound in various organic solvents can be formulated. The presence of the aniline group suggests potential solubility in moderately polar solvents, while the dithiolane and phenyl groups indicate an affinity for non-polar environments.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Moderate to High | The non-polar dithiolane and phenyl components are expected to interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, N,N-Dimethylformamide (DMF) | High | These solvents offer a balance of polarity to interact with the aniline group and non-polar character to solvate the rest of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capability of the aniline may allow for some interaction, but the overall lipophilicity of the molecule will likely limit solubility. |
| Aqueous | Water | Very Low | The molecule is predominantly non-polar, making it largely immiscible with water. |
It is imperative to underscore that these are theoretical predictions. Empirical determination is essential for obtaining precise quantitative solubility data.[4]
Experimental Determination of Solubility: A Methodical Approach
The following sections provide detailed protocols for the qualitative and quantitative determination of the solubility of this compound. These methods are designed to be self-validating and provide a robust framework for generating reliable data.
Materials and Instrumentation
-
Compound: this compound (purity ≥97%)
-
Solvents: A range of analytical grade organic solvents (see Table 1)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
-
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.[5]
Protocol:
-
Add approximately 10 mg of this compound to a series of labeled glass vials.
-
To each vial, add 1 mL of a different organic solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is considered "soluble" at this concentration. If not, it is "sparingly soluble" or "insoluble."
Quantitative Solubility Determination: The Isothermal Saturation Method
This method provides precise, quantitative solubility data at a given temperature.[6]
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 2 mL) of each test solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure saturation is reached.[4]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
Workflow for Quantitative Solubility Determination
Caption: Isothermal saturation method workflow.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound and must be controlled during experimental determination.
-
Temperature: The solubility of solids in liquids generally increases with temperature.[4] Therefore, maintaining a constant and recorded temperature is critical for reproducible results.
-
Purity of the Compound: Impurities can alter the measured solubility. It is essential to use a well-characterized compound with a known purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Characterization of the solid form used is recommended for comprehensive studies.
Data Interpretation and Application
The obtained solubility data is invaluable for various applications:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.
-
Crystallization and Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is fundamental.
Logical Relationship of Physicochemical Properties and Solubility
Caption: Factors influencing solubility.
Conclusion
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
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1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2017, February). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 4-(1,3-Dithiolan-2-yl)aniline
Abstract
The confluence of a reactive aniline nucleus and a latent aldehyde functionality, masked as a stable 1,3-dithiolane, renders 4-(1,3-dithiolan-2-yl)aniline an exceptionally versatile and strategic building block in modern medicinal chemistry. This guide provides an in-depth exploration of its application in the synthesis of high-value heterocyclic compounds, including benzimidazoles, quinolines, and benzothiazoles. By leveraging two primary synthetic strategies—direct functionalization of the aniline moiety or a deprotection-cyclization sequence—chemists can access a diverse array of molecular architectures relevant to drug discovery. This document details the mechanistic rationale behind these transformations, provides robust, step-by-step protocols, and offers expert insights into experimental design and execution for researchers, scientists, and drug development professionals.
The Strategic Value of this compound in Heterocyclic Synthesis
The synthetic utility of this compound stems from its bifunctional nature, offering orthogonal reactivity that can be selectively harnessed.
-
The Aniline Moiety: The primary aromatic amine (-NH₂) is a potent nucleophile and a cornerstone of classical heterocyclic synthesis. It readily participates in condensation, acylation, and cyclization reactions, serving as the nitrogen-containing component for numerous ring systems. The aniline scaffold itself is a well-recognized pharmacophore in medicinal chemistry.[1][2]
-
The 1,3-Dithiolane Group: This moiety serves as a robust protecting group for a formyl (-CHO) group. Thioacetals are notably stable under a wide range of acidic and basic conditions that would otherwise affect a free aldehyde.[3][4] This stability allows for extensive chemical manipulation of the aniline group without premature reaction of the aldehyde. Crucially, the dithiolane can be efficiently cleaved under specific oxidative or hydrolytic conditions to unmask the highly reactive 4-aminobenzaldehyde, a key precursor for subsequent intramolecular or intermolecular cyclizations.[5][6]
The strategic interplay between these two groups enables a modular approach to complex molecule synthesis, as illustrated below.
Figure 1: Core synthetic strategies originating from this compound.
Synthesis of Key Heterocyclic Cores
This section details the synthesis of three medicinally relevant heterocyclic families, explaining the mechanistic logic and providing validated protocols.
Synthesis of 2-Arylbenzimidazoles
The benzimidazole nucleus is a privileged scaffold in drug discovery, found in proton pump inhibitors, anthelmintics, and anticancer agents.[7] The most convergent route to 2-arylbenzimidazoles from our starting material involves the deprotection of the dithiolane followed by condensation of the resulting 4-aminobenzaldehyde with an o-phenylenediamine.
Mechanistic Rationale: The synthesis proceeds via two distinct stages:
-
Deprotection: The dithiolane is oxidatively or hydrolytically cleaved to regenerate the aldehyde.
-
Condensation & Cyclization: The reaction between the aldehyde and o-phenylenediamine begins with the formation of a Schiff base (imine). The second amine of the diamine then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole intermediate. Subsequent oxidation (often aerobic) leads to the aromatic benzimidazole product.[8]
Figure 2: Reaction mechanism for benzimidazole synthesis.
Experimental Protocol Summary:
| Step | Description | Key Reagents | Purpose |
| 1 | Deprotection | 30% H₂O₂, I₂ (cat.), SDS, H₂O | Mild, efficient cleavage of the dithiolane to the aldehyde.[5] |
| 2 | Condensation | o-Phenylenediamine, EtOH, O₂ (air) | Forms the benzimidazole ring via cyclization and aerobic oxidation. |
Synthesis of Quinolines via Doebner-von Miller Reaction
This approach utilizes the aniline's nucleophilicity directly (Pathway A), reacting it with an α,β-unsaturated carbonyl compound in the presence of a strong acid. The quinoline scaffold is central to numerous antimalarial, antibacterial, and anticancer drugs.[9][10]
Mechanistic Rationale: The Doebner-von Miller reaction is a powerful but complex transformation. The generally accepted mechanism involves:
-
Michael Addition: The aniline nitrogen performs a conjugate (1,4-) addition to the protonated α,β-unsaturated carbonyl.
-
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the electron-rich aniline ring.
-
Dehydration & Oxidation: The cyclized intermediate dehydrates and is subsequently oxidized to the aromatic quinoline ring. The oxidizing agent can be another molecule of the Schiff base intermediate or an added oxidant.[9]
Figure 3: Simplified mechanism of the Doebner-von Miller reaction.
Experimental Protocol Summary:
| Step | Description | Key Reagents | Purpose |
| 1 | Reaction | Methyl vinyl ketone, HCl, I₂ | One-pot condensation, cyclization, and oxidation to form the quinoline ring. |
| 2 | Workup | Basification, Extraction | Isolation of the crude product. |
Synthesis of 2-Arylbenzothiazoles
Benzothiazoles are important pharmacophores known for their anticancer, antimicrobial, and anticonvulsant activities.[11][12] Similar to benzimidazoles, the most effective synthesis involves the deprotection of the dithiolane followed by condensation with 2-aminothiophenol.
Mechanistic Rationale: The reaction pathway is analogous to benzimidazole formation.
-
Schiff Base Formation: The amine of 2-aminothiophenol condenses with the 4-aminobenzaldehyde to form a Schiff base.
-
Cyclization: The pendant nucleophilic thiol group (-SH) attacks the imine carbon to form a cyclized, non-aromatic benzothiazoline intermediate.
-
Oxidation: The benzothiazoline is oxidized to the stable, aromatic benzothiazole system. This step is often rapid and can occur with mild oxidants or even air.
Experimental Protocol Summary:
| Step | Description | Key Reagents | Purpose |
| 1 | Deprotection | See Protocol 3.1 | Generation of 4-aminobenzaldehyde. |
| 2 | Condensation | 2-Aminothiophenol, DMSO, O₂ (air) | One-pot condensation, cyclization, and oxidation. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: General Deprotection of this compound to 4-Aminobenzaldehyde
This protocol is based on a mild and environmentally conscious method using hydrogen peroxide and a catalytic amount of iodine.[5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.97 g, 10 mmol) and sodium dodecyl sulfate (SDS) (0.29 g, 1 mmol).
-
Reagents: Add 20 mL of deionized water to the flask and stir to form a suspension. Add iodine (0.127 g, 0.5 mmol, 5 mol%).
-
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (2.27 mL, 20 mmol) dropwise over 10 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-aminobenzaldehyde can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure. Expected yield: 85-95%.
Protocol 3.2: Synthesis of 2-(4-Aminophenyl)-1H-benzimidazole
-
Setup: In a 50 mL round-bottom flask, dissolve crude 4-aminobenzaldehyde (1.21 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 25 mL of ethanol.
-
Reaction: Fit the flask with a reflux condenser open to the air (to allow for aerobic oxidation) and heat the mixture to reflux for 4 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) for the formation of the product.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford 2-(4-aminophenyl)-1H-benzimidazole as a solid. Expected yield: 75-85%.
Protocol 3.3: Synthesis of 4-(1,3-Dithiolan-2-yl)-2-methylquinoline
This protocol is an adaptation of the Doebner-von Miller reaction.
-
Setup: To a 100 mL round-bottom flask, add this compound (1.97 g, 10 mmol).
-
Reagents: Carefully add 20 mL of 6M hydrochloric acid. Cool the mixture to 0 °C. Add methyl vinyl ketone (0.84 mL, 10 mmol) dropwise, keeping the temperature below 10 °C.
-
Oxidation: Add iodine (2.54 g, 10 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 90 °C for 6 hours.
-
Workup: Cool the reaction to room temperature and carefully pour it onto 50 g of crushed ice. Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is ~8-9.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield the target quinoline. Expected yield: 50-65%.
Protocol 3.4: Synthesis of 2-(4-Aminophenyl)benzothiazole
-
Setup: In a 50 mL round-bottom flask, combine crude 4-aminobenzaldehyde (1.21 g, 10 mmol) and 2-aminothiophenol (1.07 mL, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120 °C and stir for 3 hours under an air atmosphere.
-
Monitoring: Follow the reaction progress by TLC (2:1 Hexane:Ethyl Acetate).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold methanol. Dry the product under vacuum. Expected yield: 80-90%.
References
-
Mohammadkhani, G., & Ghorbani-Choghamarani, A. (2012). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ARKIVOC. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Jin, Y. S., et al. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]
-
Ghorbani-Choghamarani, A., & Mohammadi, M. (2007). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKIVOC. [Link]
-
Abdellattif, M. H., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Al-Masoudi, N. A. L., & Al-Sultani, A. A. K. (2016). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. [Link]
-
D'hooghe, M., et al. (2009). 2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Nerella, S. G., et al. (2022). General syntheses of benzimidazoles from aniline derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Kuźnik, N., et al. (2020). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules. [Link]
-
Wolański, M., & Rogoza, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Bakulina, O., et al. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
-
Kumar, S., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Kumar, S., et al. (2023). Synthesis of 2-aryl benzothiazole using aniline. ResearchGate. [Link]
-
Ahmad, I., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(1,3-Dithiolan-2-yl)aniline as a Versatile Synthetic Building Block
Abstract
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging 4-(1,3-dithiolan-2-yl)aniline in palladium-catalyzed cross-coupling reactions. This versatile building block, a stable synthetic equivalent of 4-aminobenzaldehyde, is of significant interest in medicinal chemistry for the construction of complex molecular scaffolds. We will explore its application as both a nucleophilic coupling partner in Buchwald-Hartwig aminations and as an electrophilic substrate (in its halogenated form) in Suzuki-Miyaura reactions. The protocols herein are presented with a focus on the underlying chemical principles, explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of this compound
The aniline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents where the amino group serves as a critical pharmacophore.[1][2] Strategic modification of the aniline ring is a cornerstone of drug design, aimed at optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile and mitigating potential toxicities.[3][4]
This compound offers a unique advantage in this context. The dithiolane moiety serves as a robust protecting group for a formyl (aldehyde) group, which is otherwise reactive under many cross-coupling conditions.[5] This allows for the aniline core to be elaborated using the powerful and precise tools of palladium-catalyzed cross-coupling, with the latent aldehyde functionality available for subsequent transformations.[6] This guide provides the practical knowledge to harness this synthetic strategy effectively.
Section 1: The Dithiolane Moiety: A Stable Protecting Group for Cross-Coupling
The dithiolane group is exceptionally well-suited for palladium-catalyzed synthesis. It is generally stable to the basic conditions and the organometallic intermediates characteristic of reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7] This stability allows for a modular synthetic approach where the core C-C or C-N bonds are formed first, followed by orthogonal deprotection to unmask the aldehyde for further derivatization (e.g., reductive amination, Wittig reactions, or oxidation).
The overall synthetic workflow enabled by this building block can be visualized as a three-stage process: Coupling, Deprotection, and Diversification.
Figure 1: General workflow for using this compound.
Section 2: Protocol for Buchwald-Hartwig C-N Amination
In this application, this compound acts as the amine nucleophile, coupling with an aryl or heteroaryl halide (or pseudohalide) to form a diarylamine. The Buchwald-Hartwig amination is one of the most powerful methods for constructing C(sp²)-N bonds.[6][8][9]
Reaction Scheme:
(Self-generated image of the reaction)
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (0.1 M concentration relative to the aniline)
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon) or glovebox
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add the aryl bromide followed by this compound.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Experimental Rationale
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is critical.[10][11] The ligand stabilizes the active Pd(0) species, facilitates the oxidative addition of the aryl bromide, and promotes the challenging C-N bond-forming reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[12] Weaker bases are generally ineffective for this transformation.
-
Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligand are susceptible to oxidation by atmospheric oxygen, which would deactivate the catalyst and lead to lower yields.[13]
Representative Data
The following table presents expected outcomes for the coupling of this compound with various aryl bromides, based on established principles of the Buchwald-Hartwig reaction.
| Aryl Bromide Partner | Electronic Nature | Expected Yield (%) | Notes |
| 4-Bromotoluene | Electron-Donating | 85-95% | Generally high-yielding. |
| 4-Bromoanisole | Electron-Donating | 88-96% | The methoxy group facilitates the reaction. |
| 4-Bromobenzonitrile | Electron-Withdrawing | 75-88% | Electron-withdrawing groups can sometimes slow reductive elimination but are well-tolerated. |
| 2-Bromopyridine | Heteroaromatic | 70-85% | Heteroaromatic substrates are effective, though yields may be slightly lower. |
Section 3: Protocol for Suzuki-Miyaura C-C Coupling
For C-C bond formation, a halogenated derivative of the aniline is required to act as the electrophilic partner. A common and synthetically accessible starting material would be 2-bromo-4-(1,3-dithiolan-2-yl)aniline . The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl compounds.[14][15]
Reaction Scheme:
(Self-generated image of the reaction)
Detailed Step-by-Step Protocol
Materials:
-
2-Bromo-4-(1,3-dithiolan-2-yl)aniline (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent Mixture: 1,4-Dioxane and Water (4:1 v/v) (0.15 M concentration)
Procedure:
-
Reagent Addition: To a reaction vial, add 2-bromo-4-(1,3-dithiolan-2-yl)aniline, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(PPh₃)₄.
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Reaction: Seal the vial and heat to 90 °C with stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Experimental Rationale
-
Catalyst Choice: Pd(PPh₃)₄ is a classic, reliable Pd(0) catalyst for many Suzuki couplings.[16] It is often sufficient for activated aryl bromides. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced ligand systems may be required.[17]
-
Base and Solvent: The aqueous base (K₂CO₃ in dioxane/water) is crucial.[18] The base activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. The presence of water often accelerates this step.
Representative Data
| Arylboronic Acid Partner | Electronic Nature | Expected Yield (%) | Notes |
| Phenylboronic Acid | Neutral | 90-98% | The parent system couples with high efficiency. |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 85-95% | EDGs are well-tolerated. |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | 80-92% | EWGs are also well-tolerated, demonstrating broad functional group compatibility.[14] |
| 3-Thiopheneboronic Acid | Heteroaromatic | 75-90% | Heterocyclic boronic acids are excellent coupling partners. |
Section 4: Mechanistic Overviews
Understanding the catalytic cycles is key to troubleshooting and optimizing these reactions. Both processes rely on the Pd(0)/Pd(II) redox couple.
Figure 2: Simplified catalytic cycles for the Buchwald-Hartwig (left) and Suzuki-Miyaura (right) reactions.
The Buchwald-Hartwig cycle involves oxidative addition, coordination of the amine followed by deprotonation to form a palladium-amido complex, and C-N bond-forming reductive elimination.[8][12] The Suzuki-Miyaura cycle proceeds via oxidative addition, transmetalation from the boronate species, and C-C bond-forming reductive elimination.[14]
References
- Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles. Chemical Communications (RSC Publishing).
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Piperidin-4-yl)aniline Derivatives. Benchchem.
- Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate.
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Heck Reaction. Organic Chemistry Portal.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central.
- 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Heck Reaction. Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Aniline replacement in drug-like compounds. Cresset Group.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- This compound, 97+%. ChemicalBook.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Semantic Scholar.
- Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press.
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Application Notes & Protocols: Synthesis of Novel Schiff Bases from 4-(1,3-Dithiolan-2-yl)aniline
Introduction: The Strategic Value of Dithiolane-Functionalized Schiff Bases
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their versatile applications and straightforward synthesis.[1][2] Typically formed through the condensation of a primary amine with a carbonyl compound, these molecules are pivotal in the development of novel pharmaceuticals, coordination complexes, and advanced materials.[3][4][5] This guide focuses on the synthesis of a specific class of Schiff bases derived from 4-(1,3-dithiolan-2-yl)aniline.
The incorporation of the this compound moiety is a strategic choice. The dithiolane group serves as a stable protecting group for a benzaldehyde functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde. This "masked" aldehyde provides a latent reactive site for post-synthesis modifications. Furthermore, the sulfur atoms in the dithiolane ring can influence the molecule's electronic properties, lipophilicity, and coordination behavior, making the resulting Schiff bases highly attractive candidates for drug discovery and materials science. These compounds and their metal complexes have shown a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[6][7][8]
This document provides a comprehensive overview of the synthesis, mechanism, characterization, and potential applications of these valuable compounds, designed for researchers in organic synthesis, medicinal chemistry, and materials development.
Reaction Mechanism: The Pathway to Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically facilitated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon and assists in the final dehydration step.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water and forming a protonated imine (iminium ion).
-
Deprotonation: A water molecule or another base removes the proton from the nitrogen, yielding the final, neutral Schiff base product.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols: Synthesis and Purification
This section details a reliable and reproducible protocol for synthesizing Schiff bases from this compound and various aromatic aldehydes. The protocol's trustworthiness is ensured by built-in checkpoints, such as reaction monitoring via Thin-Layer Chromatography (TLC), and robust characterization of the final product.
Materials and Reagents
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel)
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used procedure for Schiff base synthesis.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.97 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol). For example, add salicylaldehyde (1.22 g, 1.05 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new spot with a different Rf value and the consumption of the starting materials indicate reaction progression. The reaction is typically complete within 2-5 hours.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification via Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to form pure crystals.
-
Drying: Filter the purified crystals, wash with a small volume of cold ethanol, and dry them under vacuum or in a desiccator. Record the final yield and melting point.
Caption: General workflow for Schiff base synthesis and purification.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation is an excellent alternative, often reducing reaction times from hours to minutes and improving yields.[2]
-
Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the aldehyde in a minimal amount of solvent (e.g., 5-10 mL of ethanol).
-
Catalysis: Add 1-2 drops of glacial acetic acid.
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100°C) for 5-15 minutes.
-
Work-up: After cooling, the product can be isolated and purified using the same steps (6-9) as in the conventional reflux protocol.
Validation and Characterization
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the correct product has been formed.
| Technique | Purpose | Expected Observations | Reference |
| Melting Point | Purity Assessment | A sharp and specific melting range indicates a pure compound. | [3] |
| FT-IR Spectroscopy | Functional Group ID | Disappearance of amine N-H (~3300-3400 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) peaks. Appearance of a strong C=N imine stretch (~1600-1630 cm⁻¹). | [1] |
| ¹H NMR Spectroscopy | Structural Elucidation | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. Aromatic and dithiolane protons will also be present. | [1][10] |
| ¹³C NMR Spectroscopy | Carbon Skeleton ID | Appearance of the imine carbon signal (~160-170 ppm). | [11] |
| Mass Spectrometry | Molecular Weight | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base. | N/A |
Applications in Research and Development
The unique structure of Schiff bases derived from this compound makes them valuable precursors for several applications:
-
Medicinal Chemistry: These compounds serve as scaffolds for developing new therapeutic agents. Their biological activity can be tuned by varying the aldehyde component and by forming metal complexes. The dithiolane moiety can enhance cell permeability and offers a site for further functionalization.[4][7]
-
Coordination Chemistry: The imine nitrogen and, in some cases, a nearby hydroxyl or other donor group (e.g., from salicylaldehyde), can act as excellent chelating sites for transition metals.[6][12] These metal complexes are investigated for their catalytic activity, magnetic properties, and biological applications.[13][14]
-
Materials Science: The aromatic and conjugated nature of these Schiff bases makes them candidates for use in organic electronics, dyes, and as corrosion inhibitors.[2]
References
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JETIR (Journal of Emerging Technologies and Innovative Research). (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
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An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]
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Sharma, K., & Sharma, A. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Ibraheem, H. A. E. (2012). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Al-Nahrain Journal of Science. [Link]
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Ahmad, I., et al. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents. [Link]
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Egyptian Journal of Chemistry. (2022). SYNTHESIS, CHARACTERIZATION, THEORETICAL STUDY AND BIOLOGICAL EVALUATION OF SCHIFF BASE AND THEIR La(III), Ce(IV) AND UO2(II) COMPLEXES. [Link]
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Letters in Applied NanoBioScience. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and Anticancer Activity. [Link]
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Lukkarinen, R. J. (2025). Synthesis of Novel Schiff Bases and Their Metal Complexes. Theses and Dissertations. [Link]
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RASĀYAN Journal of Chemistry. (2022). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4-(DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYSIS AND ANTIBACTERIAL ACTIVITY. [Link]
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Aliyu, H. N., & Sani, U. (2017). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. Bayero Journal of Pure and Applied Sciences. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules. [Link]
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S. S. S. (2018). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. [Link]
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IOSR Journal of Applied Chemistry. (2023). A Study of New Schiff Bases Its Various Uses and Corresponding Metal Complexes. [Link]
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Application Notes and Protocols: The Strategic Role of 4-(1,3-Dithiolan-2-yl)aniline in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The compound 4-(1,3-dithiolan-2-yl)aniline emerges as a scaffold of significant interest, ingeniously combining the well-established pharmacophoric properties of the aniline core with the unique modulatory effects of the 1,3-dithiolane heterocycle. This guide provides an in-depth exploration of the medicinal chemistry rationale for employing this molecule, detailing its role as a versatile synthetic intermediate and a strategic bioisostere. We present validated, step-by-step protocols for its synthesis and subsequent derivatization, alongside a discussion of its potential therapeutic applications, empowering researchers to leverage its distinct advantages in the design of next-generation therapeutic agents.
Introduction: A Synthesis of Functionality and Stability
The aniline moiety is a cornerstone of pharmaceutical synthesis, serving as a foundational component in a vast array of approved drugs.[1][2] Its utility stems from its reactive nature, which allows for diverse molecular elaboration, and its ability to form critical hydrogen bond interactions with biological targets.[1] However, the aniline group is not without its challenges. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid drug clearance or the formation of toxic reactive metabolites, posing significant hurdles in drug development.[3][4][5]
Concurrently, the 1,3-dithiolane ring has been recognized as a "privileged scaffold" in medicinal chemistry.[6][7] This sulfur-containing heterocycle is not merely an inert protecting group for carbonyls; it functions as a powerful bioisostere capable of profoundly influencing a molecule's physicochemical properties.[8][9] By merging these two motifs, this compound offers a unique solution: it retains the synthetic versatility of aniline while introducing a dithiolane group that can enhance metabolic stability, modulate lipophilicity, and introduce favorable conformational constraints. This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of this valuable building block.
The Medicinal Chemistry Rationale
The strategic advantage of this compound lies in the synergistic interplay between its two core components.
The Aniline Core: A Versatile Anchor
The primary amino group on the phenyl ring is a versatile synthetic handle. It readily participates in a wide range of classical and modern organic reactions, including:
-
Amide Bond Formation: Essential for creating linkers and interacting with target proteins.
-
N-Arylation and N-Alkylation: Crucial for building complex scaffolds, such as the diarylamine core found in many kinase inhibitors.[10]
-
Sulfonamide Synthesis: A common functional group in many therapeutic classes.
This reactivity allows for the systematic exploration of structure-activity relationships (SAR) around a central pharmacophore.
The 1,3-Dithiolane Moiety: A Multifunctional Modulator
The 1,3-dithiolane group, a thioacetal of a formyl group, acts as a non-classical bioisostere, offering several advantages over other functionalities.[11][12]
-
Metabolic Shielding: The dithiolane ring is generally robust against metabolic degradation. By replacing a more labile group (e.g., an ester, an unprotected aldehyde), it can significantly improve a compound's pharmacokinetic profile.
-
Lipophilicity Tuning: The sulfur-containing heterocycle increases lipophilicity compared to polar groups like aldehydes or carboxylic acids. This property is critical for optimizing membrane permeability, including passage across the blood-brain barrier, and for enhancing binding to hydrophobic pockets within a target protein.[13]
-
Conformational Rigidity: The five-membered ring structure imparts a degree of conformational constraint on the molecule. This can pre-organize the compound into a bioactive conformation, potentially increasing potency and selectivity for its intended target.[7]
-
Antioxidant and Chelating Properties: Dithiolane-containing structures, most famously α-lipoic acid, are known to possess antioxidant properties due to the strained disulfide bond.[13][14] While the 1,3-dithiolane is a thioacetal and not a disulfide, the presence of sulfur atoms can still influence the electronic environment and may confer radical scavenging or metal-chelating capabilities, which could be advantageous in disease states associated with oxidative stress or metalloenzymes.[15]
Diagram 1: Bioisosteric role of the 1,3-dithiolane moiety.
Potential Therapeutic Applications
The unique structural features of this compound suggest its utility across several therapeutic areas:
-
Oncology: The aniline scaffold is a key component of numerous tyrosine kinase inhibitors (TKIs). The dithiolane moiety can be used to probe hydrophobic regions of the ATP-binding pocket or to improve the ADME properties of TKI candidates.[10]
-
Neuroscience: The ability to fine-tune lipophilicity is crucial for designing drugs that target the central nervous system (CNS). The dithiolane group can help optimize blood-brain barrier penetration.[13]
-
Infectious Diseases: Sulfur-containing heterocycles are known to exhibit a range of antimicrobial activities. This scaffold could serve as a starting point for novel antibacterial or antiviral agents.[6]
-
Inflammatory and Metabolic Diseases: The potential antioxidant properties derived from the dithiolane ring could be beneficial in conditions characterized by high levels of oxidative stress, such as chronic inflammation or diabetes.[13]
Experimental Protocols & Methodologies
The protocols provided below are designed to be self-validating, with clear endpoints and rationale for each step. All manipulations involving reagents sensitive to air or moisture should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed thioacetalization of 4-aminobenzaldehyde. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the aldehyde starting material.
Rationale: A Lewis or Brønsted acid catalyst is required to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of ethane-1,2-dithiol. The removal of water, typically via a Dean-Stark apparatus, drives the equilibrium towards product formation.
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The Strategic Utility of 4-(1,3-Dithiolan-2-yl)aniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unmasking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the aniline scaffold is a cornerstone, present in a multitude of clinically significant agents.[1] However, the aniline moiety itself can be susceptible to metabolic oxidation, potentially leading to toxic metabolites.[2][3] This necessitates strategies to either mitigate this liability or introduce functionalities that enhance therapeutic efficacy. 4-(1,3-Dithiolan-2-yl)aniline emerges as a preeminent starting material in this context, offering a stable, masked equivalent of 4-aminobenzaldehyde. The dithiolane group serves as a robust protecting group for the aldehyde functionality, which is notoriously reactive and prone to self-condensation or oxidation.[4] This protection allows for the selective manipulation of the aniline nitrogen before unmasking the aldehyde for subsequent, strategic transformations.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse bioactive molecules. We will delve into the core principles of its reactivity, provide validated protocols for its deprotection, and present detailed synthetic routes to key pharmacophores such as Schiff bases and quinolinone scaffolds, which are integral to numerous therapeutic agents.[5]
Physicochemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. Its key value lies in the dithioacetal's stability under a wide range of conditions, including those that are both basic and nucleophilic, allowing for reactions at the aniline functional group without premature cleavage of the protecting group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NS₂ | [6] |
| Molecular Weight | 197.32 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | Typically >97% | [6] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although it is generally stable to air.
Core Synthetic Strategy: The Deprotection Gateway
The central utility of this compound hinges on the selective deprotection of the dithiolane group to reveal the 4-aminobenzaldehyde core. The choice of deprotection method is critical to ensure compatibility with other functional groups within the molecule and to achieve high yields. A variety of methods exist, ranging from oxidative and alkylative conditions to the use of heavy metal salts. However, for applications in medicinal chemistry, milder and less toxic methods are preferred.
Protocol 1: Mild Oxidative Deprotection of Dithiolane
This protocol employs an iodine-catalyzed hydrogen peroxide system, which is an environmentally benign and efficient method for dithioacetal cleavage.[7]
Materials:
-
This compound derivative
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the this compound derivative (1.0 mmol) in water (10 mL) in a round-bottom flask, add sodium dodecyl sulfate (SDS) (0.1 mmol).
-
Stir the mixture at room temperature until a homogenous suspension is formed.
-
Add iodine (0.05 mmol, 5 mol%) to the mixture.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzaldehyde derivative.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality and Insights:
-
Role of Iodine: Iodine acts as a catalyst, activating the hydrogen peroxide for the oxidative cleavage of the C-S bonds.[7]
-
Role of SDS: SDS is a surfactant that helps to solubilize the organic substrate in the aqueous medium, thereby increasing the reaction rate.[7]
-
Neutral Conditions: This method proceeds under essentially neutral conditions, which is advantageous for substrates bearing acid- or base-labile functional groups.[7]
Application in the Synthesis of Bioactive Schiff Bases
Schiff bases derived from 4-aminobenzaldehyde are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The imine (-C=N-) linkage is crucial for their biological function.
Protocol 2: Synthesis of a Bioactive Schiff Base from 4-Aminobenzaldehyde
This protocol describes the condensation reaction between 4-aminobenzaldehyde (obtained from Protocol 1) and a primary amine to form a Schiff base.
Materials:
-
4-Aminobenzaldehyde (1.0 mmol)
-
Substituted primary amine (e.g., 4-aminophenol) (1.0 mmol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in a minimum amount of ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if required.
Causality and Insights:
-
Acid Catalysis: The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Reversibility: The formation of the imine is a reversible reaction. The removal of water, often by azeotropic distillation or by the precipitation of the product, drives the equilibrium towards the formation of the Schiff base.
Application in the Synthesis of Bioactive Quinolone Scaffolds
Quinolones are a major class of heterocyclic compounds with significant antibacterial and anticancer activities.[5] The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and diethyl (ethoxymethylene)malonate (DEEM).
Protocol 3: Gould-Jacobs Synthesis of a 4-Quinolone Derivative
This protocol details the synthesis of a quinolone scaffold using an aniline derivative. In this workflow, the aniline nitrogen of this compound can be reacted first, followed by deprotection and subsequent derivatization of the aldehyde, or the deprotected 4-aminobenzaldehyde can be used directly, although the free aldehyde may complicate the reaction. For this protocol, we will assume the use of an aniline that could be derived from our starting material.
Materials:
-
Aniline derivative (e.g., 4-aminobenzaldehyde) (1.0 equiv)
-
Diethyl (ethoxymethylene)malonate (DEEM) (1.1 equiv)
-
Diphenyl ether or Dowtherm A
-
High-temperature thermometer
-
Heating mantle and round-bottom flask with a distillation setup
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix the aniline derivative (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.1 equiv).
-
Heat the mixture gently to 100-120 °C for 1-2 hours. Ethanol will be evolved as a byproduct. Monitor the reaction by TLC until the starting aniline is consumed. The intermediate, a diethyl anilinomethylenemalonate, is often used directly in the next step without purification.
-
Step 2: Cyclization. Add a high-boiling solvent such as diphenyl ether or Dowtherm A to the reaction mixture.
-
Heat the mixture to approximately 250 °C. The cyclization reaction is accompanied by the elimination of another molecule of ethanol. The reaction is typically complete within 15-30 minutes at this temperature.
-
Cool the reaction mixture to room temperature. The quinolone product will precipitate.
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with hexane, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Causality and Insights:
-
Mechanism: The reaction proceeds via an initial Michael-type addition of the aniline to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form the enamine intermediate. The subsequent step is a thermal electrocyclization, followed by tautomerization to form the aromatic quinolone ring system.[10]
-
High Temperature: The cyclization step requires high temperatures to overcome the activation energy for the 6-pi electrocyclization. The use of high-boiling solvents like diphenyl ether is essential to reach the required temperatures.
Conclusion and Future Perspectives
This compound is a strategically valuable building block that provides a stable and versatile entry point to a wide array of bioactive molecules. Its ability to mask a reactive aldehyde functionality allows for precise and controlled synthetic strategies, enabling the construction of complex molecular architectures. The protocols outlined herein for deprotection and subsequent elaboration into Schiff bases and quinolones represent foundational methodologies that can be adapted and expanded upon for the discovery of novel therapeutic agents. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the intelligent application of such versatile synthetic intermediates will remain a critical component of successful drug discovery campaigns.
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Radi, M. F., Husain, S. S., Zaki, A. N. M., Sultan, A. A., Hamed, W. M., & Khamis, W. M. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2019.00368.8. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
-
Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2537–2555. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 243-262. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334. [Link]
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Al-Masoudi, W. A. (2022). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Egyptian Journal of Chemistry, 65(8), 305-310. [Link]
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Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
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Malik, M. S., et al. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. [Link]
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Shiriaev, A. K., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. Molecules, 25(23), 5727. [Link]
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Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
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Al-Adilee, K. J., & Al-Joboury, K. R. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 11(11), 1729-1735. [Link]
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Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles (Master's thesis, The University of Texas Rio Grande Valley). ScholarWorks @ UTRGV. [Link]
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-
Lee, J. Y. (2021). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. The Pre-Collegiate Global Health Review, 1(1). [Link]
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Heisler, I., et al. (2010). 2,4-Bis(hydroxymethyl)aniline as a Building Block for Oligomers with Self-Eliminating and Multiple Release Properties. The Journal of Organic Chemistry, 75(15), 5039–5048. [Link]
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Application Notes and Protocols: 4-(1,3-Dithiolan-2-yl)aniline as a Versatile Building Block for Kinase Inhibitor Scaffolds
Introduction: The Strategic Imperative for Novel Kinase Inhibitor Building Blocks
Protein kinases, as central regulators of cellular signaling, remain a paramount class of targets in modern drug discovery, particularly in oncology.[1] The clinical success of kinase inhibitors has spurred a continuous search for novel chemical scaffolds and building blocks that can confer improved potency, selectivity, and pharmacokinetic profiles. The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores in a multitude of approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and Src family kinases.[2][3][4][5] Within this framework, the substitution pattern on the aniline ring is a critical determinant of a compound's biological activity and selectivity.
This guide introduces 4-(1,3-dithiolan-2-yl)aniline, a versatile and promising building block for the synthesis of next-generation kinase inhibitors. The 1,3-dithiolane moiety serves as a stable bioisostere of an aldehyde group, offering a unique combination of steric and electronic properties while potentially improving metabolic stability.[4] Anilines are known to be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. The replacement of more labile groups with a dithiolane may mitigate such metabolic liabilities.[4]
Herein, we provide a comprehensive overview of the rationale for using this compound, detailed protocols for its synthesis, its incorporation into a representative anilinoquinazoline kinase inhibitor scaffold, and subsequent evaluation of the resulting compounds in both biochemical and cell-based assays.
Chemical Properties and Synthesis of the Building Block
The dithiolane group in this compound acts as a protected aldehyde, which is stable to many synthetic conditions, yet offers a handle for potential future modifications if desired. Its synthesis is straightforward and proceeds via the protection of 4-aminobenzaldehyde.
Protocol 1: Synthesis of this compound
This two-step protocol first describes the synthesis of the precursor, 4-aminobenzaldehyde, followed by its conversion to the target dithiolane.
Step 1: Synthesis of 4-Aminobenzaldehyde from 4-Nitrotoluene
This procedure is based on the partial reduction of 4-nitrotoluene using sodium polysulfide.
-
Materials:
-
4-Nitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Distilled water
-
Ice
-
-
Procedure:
-
In a beaker, prepare a sodium polysulfide solution by dissolving 30 g of sodium sulfide nonahydrate and 15 g of sulfur in 600 mL of distilled water with the addition of 27 g of sodium hydroxide. Heat the mixture on a steam bath for 20 minutes with occasional stirring.
-
In a 2 L round-bottomed flask, dissolve 50 g of 4-nitrotoluene in 300 mL of 95% ethanol and heat the solution.
-
Pour the hot sodium polysulfide solution into the ethanolic solution of 4-nitrotoluene.
-
Attach a reflux condenser and heat the mixture under reflux for 3 hours. The solution will turn a deep red color.
-
After reflux, perform a steam distillation to remove any unreacted starting material and byproducts.
-
Cool the remaining solution in the flask rapidly in an ice bath with vigorous shaking to induce crystallization.
-
Collect the resulting yellow crystals of 4-aminobenzaldehyde by vacuum filtration and wash with ice-cold water to remove residual alkali.
-
Dry the product in a vacuum desiccator over potassium hydroxide pellets.
-
Step 2: Thioacetalization of 4-Aminobenzaldehyde
This step involves the protection of the aldehyde group as a 1,3-dithiolane.
-
Materials:
-
4-Aminobenzaldehyde
-
1,2-Ethanedithiol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), or a solid-supported acid like Amberlyst-15)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-ethanedithiol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Design and Synthesis of a Representative Kinase Inhibitor
The synthesized this compound can be readily incorporated into various kinase inhibitor scaffolds. Here, we present a protocol for its integration into a 4-anilinoquinazoline core, a common motif for EGFR and Src inhibitors.
Protocol 2: Synthesis of N-(4-(1,3-dithiolan-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and this compound.
-
Materials:
-
This compound (from Protocol 1)
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol or n-butanol
-
Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (catalytic amount)
-
Diisopropylethylamine (DIPEA) (optional, as a base)
-
-
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Add a catalytic amount of HCl (e.g., a few drops of a concentrated solution or generated in situ from acetyl chloride).
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product's hydrochloride salt may form.
-
Collect the precipitate by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with ethyl acetate or a mixture of chloroform and isopropanol.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Biological Evaluation of Kinase Inhibitors
Once synthesized, the novel kinase inhibitor must be evaluated for its biological activity. This typically involves an initial in vitro biochemical assay to determine its potency against the target kinase, followed by cell-based assays to assess its efficacy in a more physiologically relevant context.
Protocol 3: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ATP consumption.
-
Materials:
-
Recombinant kinase of interest (e.g., EGFR, Src)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Table 1: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| N-(4-(1,3-dithiolan-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine | EGFR | Data to be determined experimentally |
| N-(4-(1,3-dithiolan-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine | Src | Data to be determined experimentally |
| Gefitinib (Reference) | EGFR | 20-80 |
| Dasatinib (Reference) | Src | 0.5-1.0 |
Protocol 4: Cell-Based Kinase Activity Assay (Western Blotting)
This protocol assesses the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
-
Materials:
-
Cancer cell line known to have active target kinase signaling (e.g., A431 for EGFR, HT-29 for Src).
-
Cell culture medium and supplements.
-
Synthesized inhibitor (dissolved in DMSO).
-
Growth factor (e.g., EGF for EGFR activation).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated substrate and total substrate.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of the inhibitor that leads to a 50% reduction in substrate phosphorylation.
-
-
Visualization of Key Concepts
Caption: Workflow for the synthesis and evaluation of a kinase inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This compound represents a readily accessible and strategically valuable building block for medicinal chemists engaged in the design of novel kinase inhibitors. Its use as a bioisosteric replacement for other functional groups on the aniline ring of established pharmacophores offers a promising avenue for modulating physicochemical properties, improving metabolic stability, and potentially discovering new structure-activity relationships. The protocols provided herein offer a solid foundation for the synthesis and evaluation of kinase inhibitors incorporating this versatile moiety. Future work should focus on the systematic exploration of this building block in various kinase inhibitor scaffolds and a thorough investigation of its impact on kinase selectivity and in vivo efficacy.
References
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. [Link]
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (2002). Journal of Medicinal Chemistry. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. (2020). ChemMedChem. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2017). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Family Kinase Inhibitors [rndsystems.com]
protecting group strategies using the dithiolane moiety on aniline
An Application Guide to Protecting Group Strategies: The Dithiolane Moiety in the Context of Aniline Chemistry
Senior Application Scientist's Foreword
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount.[1] Aniline moieties are ubiquitous in pharmacologically active compounds, yet their high nucleophilicity and susceptibility to oxidation present significant synthetic challenges.[2][3] This guide addresses a nuanced topic: the application of the dithiolane moiety in synthetic strategies involving anilines.
A common misconception is the direct protection of the aniline nitrogen with a dithiolane group in a manner analogous to carbonyl protection. Mechanistically, this is not a standard or favorable transformation. Instead, the true utility of the dithiolane emerges when it is used as a robust, orthogonal protecting group for carbonyls within an aniline-containing molecule. This orthogonality is the cornerstone of complex molecular architecture, allowing chemists to selectively unmask and react with specific functional groups while others remain shielded.
This document provides a detailed exploration of this orthogonal strategy, presenting field-tested protocols for chemoselective protection and deprotection. Furthermore, we will delve into an advanced application that leverages a protected aniline as a directing group to install a dithiolane moiety at a specific position on the aromatic ring—a powerful technique for constructing highly functionalized scaffolds.
Part 1: The Principle of Orthogonality in Aniline and Dithiolane Chemistry
The primary role of the 1,3-dithiolane is to protect aldehydes and ketones.[4][5] This is achieved by reacting the carbonyl compound with 1,2-ethanedithiol under acidic catalysis, forming a stable five-membered ring that is exceptionally resistant to nucleophiles and basic conditions.[6][7]
Conversely, the aniline functional group, a primary aromatic amine, does not readily form a stable cyclic structure with 1,2-ethanedithiol. The protection of anilines is typically achieved by converting the nucleophilic amine into a less reactive amide or carbamate, with common protecting groups including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).[8][9]
The strategic power lies in using these two distinct classes of protecting groups in the same molecule. A dithiolane protecting a ketone and a Boc group protecting an aniline are orthogonal . This means that conditions used to remove one group will not affect the other, providing complete control over the synthetic sequence.
Comparative Stability of Protecting Groups
The following table summarizes the stability of common aniline and carbonyl protecting groups under various reaction conditions, illustrating the principle of orthogonality.
| Protecting Group | Functional Group | Stable to Strong Acid (e.g., TFA) | Stable to Strong Base (e.g., NaOH) | Stable to Hydrogenolysis (H₂, Pd/C) | Stable to Mild Oxidation (e.g., DDQ) | Stable to Organolithiums |
| Boc | Aniline | No | Yes | Yes | Yes | Yes |
| Cbz | Aniline | Yes | Yes | No | Yes | Yes |
| Fmoc | Aniline | Yes | No (amines) | Yes | Yes | Yes |
| 1,3-Dithiolane | Carbonyl | Yes | Yes | Yes | No | Yes |
Part 2: Experimental Protocols for Orthogonal Protection & Deprotection
These protocols provide step-by-step methodologies for the selective protection and deprotection of a molecule containing both an aniline and a ketone functionality, using 4-aminoacetophenone as a model substrate.
Workflow for Orthogonal Protection and Deprotection
Caption: Orthogonal protection and selective deprotection workflow.
Protocol 1: Sequential Protection of 4-Aminoacetophenone
Objective: To protect the ketone as a dithiolane, followed by the protection of the aniline with a Boc group.
A. Carbonyl Protection: Synthesis of 2-(4-aminophenyl)-2-methyl-1,3-dithiolane
-
Reagent Preparation:
-
Reaction Setup:
-
Cool the 4-aminoacetophenone solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) as the Lewis acid catalyst.
-
Add the 1,2-ethanedithiol solution dropwise to the reaction mixture over 15 minutes.
-
-
Reaction Execution:
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dithiolane-protected compound.
-
B. Aniline Protection: Synthesis of tert-butyl (4-(2-methyl-1,3-dithiolan-2-yl)phenyl)carbamate
-
Reagent Preparation:
-
Dissolve the product from Protocol 1A (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add triethylamine (Et₃N) (1.5 eq) as a base.
-
-
Reaction Setup:
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor by TLC for the disappearance of the starting amine.
-
-
Workup and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the fully protected substrate.
-
Protocol 2: Selective (Orthogonal) Deprotection
A. Selective Deprotection of the N-Boc Group
-
Reaction Setup:
-
Dissolve the fully protected substrate (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ (aq).
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the dithiolane-protected aniline.
-
B. Selective Deprotection of the 1,3-Dithiolane Group
Deprotection of dithiolanes often requires oxidative or mercury-based reagents. An iodine-based method is presented here as a less toxic alternative.[11][12]
-
Reaction Setup:
-
Dissolve the fully protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, ~0.1 M).
-
Add N-iodosuccinimide (NIS) (2.5 eq).
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 1-3 hours. The reaction should be protected from light.
-
Monitor the conversion by TLC.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Boc protected ketone.
-
Part 3: Advanced Strategy - Dithiolane Installation via Directed ortho-Metalation
A more sophisticated strategy involves using a protected aniline as a Directed Metalation Group (DMG) to functionalize the ortho position.[13][14][15] This allows for the precise installation of various functionalities, including those that can be converted into or already contain a dithiolane moiety. The pivaloyl (Piv) group is an excellent DMG for this purpose.
Workflow for DoM-Mediated Dithiolane Installation
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reagents for the preparation and cleavage of 1,3-dithiolanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Page loading... [guidechem.com]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: Protocol for the Acylation of 4-(1,3-Dithiolan-2-yl)aniline
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-(1,3-dithiolan-2-yl)phenyl)acetamide via the acylation of 4-(1,3-dithiolan-2-yl)aniline. The acetylation of an amino group on an aromatic ring is a fundamental and crucial transformation in synthetic organic chemistry. This protocol details an efficient method using acetic anhydride as the acylating agent in the presence of pyridine. Included are in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification by recrystallization, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for this transformation, which is often a key step in the synthesis of complex pharmaceutical intermediates.
Introduction and Scientific Context
The acylation of anilines is a cornerstone reaction in organic synthesis, primarily utilized to form a stable amide bond. This transformation serves two main purposes:
-
Protection of the Amino Group: The resulting acetamide is significantly less nucleophilic and less basic than the parent aniline. This protects the amino group from participating in unwanted side reactions, particularly under oxidative or strongly acidic conditions.
-
Modulation of Reactivity: The acetyl group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. It attenuates the high reactivity of the free amino (-NH₂) group, which often leads to polysubstitution and oxidation. This allows for more controlled and selective substitutions on the aromatic ring.[1]
The target molecule, N-(4-(1,3-dithiolan-2-yl)phenyl)acetamide, incorporates a dithiolane moiety. This group functions as a stable protecting group for a benzaldehyde functional group. The successful acylation of the aniline in the presence of this thioacetal demonstrates the chemoselectivity of the reaction and yields a versatile intermediate for multi-step syntheses of complex molecules, such as novel therapeutic agents.[2][3]
Reaction Mechanism and Rationale
The acylation of this compound with acetic anhydride is a classic example of nucleophilic acyl substitution .
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a transient tetrahedral intermediate.[4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base, in this case, pyridine, to yield the final, neutral acetamide product and the pyridinium acetate salt.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This reagent is a preferred acetylating agent over acetyl chloride because it is less volatile, easier to handle, and the reaction byproduct is acetic acid, which is less corrosive than the hydrochloric acid generated from acetyl chloride.[1]
-
Pyridine: Pyridine serves a critical dual function. Primarily, it acts as a base to neutralize the acetic acid byproduct.[5][6] This is essential because if the acid is not neutralized, it will protonate the starting aniline, forming an anilinium salt. This salt is no longer nucleophilic and will not react with the acetic anhydride, effectively halting the reaction.[7] Secondly, pyridine can also act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the aniline.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. esaral.com [esaral.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. ncert.nic.in [ncert.nic.in]
Application Notes and Protocols: Strategic Synthesis of Quinoline Scaffolds from 4-(1,3-Dithiolan-2-yl)aniline Derivatives
Introduction: The Quinoline Scaffold and the Utility of Masked Formyl Precursors
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its derivatives are prevalent in natural alkaloids and exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, robust and versatile synthetic routes to functionalized quinolines are of paramount importance to researchers in the pharmaceutical sciences.
A key challenge in multi-step syntheses is the management of reactive functional groups. The formyl (aldehyde) group is exceptionally useful for subsequent derivatization but is incompatible with many reaction conditions used to construct the quinoline core. This guide details the strategic use of 4-(1,3-dithiolan-2-yl)aniline, a commercially available building block[6], where the reactive formyl group is masked as a stable 1,3-dithiolane. This approach allows for the construction of the quinoline scaffold under conditions that would otherwise be destructive to a free aldehyde, which can then be revealed in a final deprotection step.
This document provides an in-depth analysis of this synthetic strategy, focusing on the Doebner-von Miller reaction for quinoline formation followed by dithiolane deprotection, complete with detailed mechanisms, step-by-step protocols, and expert insights.
Part 1: The Strategic Advantage of the Dithiolane Protecting Group
The choice of this compound as a starting material is a deliberate one, rooted in the principles of synthetic strategy and protecting group chemistry. The 1,3-dithiolane is a thioacetal that serves as a robust protecting group for the aldehyde functionality.
Causality Behind the Choice:
-
Chemical Stability: Dithiolanes are exceptionally stable under a wide range of conditions, including the strongly acidic media often required for classic quinoline syntheses like the Skraup or Doebner-von Miller reactions.[7] A free aldehyde would polymerize or undergo unwanted side reactions under these conditions.
-
Orthogonality: The deprotection of a dithiolane typically requires specific reagents (e.g., mercury(II) salts or oxidative systems) that do not interfere with many other functional groups on the quinoline core.[8][9] This orthogonality is crucial for selective transformations in complex molecules.
-
Synthetic Versatility: By masking the aldehyde, the aniline nitrogen remains available for classical cyclization reactions. Once the quinoline core is assembled, the latent aldehyde can be unmasked, providing a reactive handle for further modifications such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Part 2: Synthetic Pathway—From Protected Aniline to Functionalized Quinoline
The overall synthetic workflow involves two key transformations: (1) Formation of the quinoline ring system and (2) Deprotection of the dithiolane to reveal the formyl group.
Caption: General workflow for the synthesis of quinoline-carboxaldehydes.
Step 1: Quinoline Synthesis via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a highly effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11][12] The α,β-unsaturated carbonyl can be added directly or generated in situ from the acid-catalyzed aldol condensation of aldehydes or ketones.
Mechanism and Rationale:
The reaction mechanism is complex and has been the subject of debate, but a generally accepted pathway involves the following key steps:[11][13]
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aniline derivative to the α,β-unsaturated carbonyl compound under acidic conditions.
-
Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic attack on the electron-rich aniline ring.
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline. The oxidizing agent can be an external reagent or another molecule of the Schiff base intermediate acting as a hydride acceptor.
Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.
Step 2: Deprotection of the 1,3-Dithiolane Group
Once the stable, dithiolane-protected quinoline is synthesized and purified, the final step is to unmask the aldehyde. The choice of deprotection agent is critical to ensure a high yield without affecting the quinoline core.
Methodology and Mechanistic Insights:
While several methods exist, a classic and highly efficient protocol involves the use of mercury(II) salts.[8] The mechanism is thought to involve coordination of the mercury(II) ion to the sulfur atoms, which weakens the C-S bonds and facilitates hydrolysis.
-
Complexation: The Lewis acidic Hg²⁺ ion coordinates with the two sulfur atoms of the dithiolane.
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon atom.
-
Hydrolysis & Release: The intermediate collapses, releasing the carbonyl compound and a mercury-sulfur complex.
Due to the toxicity of mercury, alternative metal-free methods have been developed. One such mild and effective protocol uses trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile.[9]
Caption: Proposed mechanism for mercury(II)-assisted dithiolane deprotection.
Part 3: Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong acids and toxic mercury compounds. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Doebner-von Miller Synthesis of 2-Methyl-6-(1,3-dithiolan-2-yl)quinoline
This protocol describes the synthesis of a model quinoline using this compound and crotonaldehyde.
Materials:
-
This compound (1.0 eq)
-
Crotonaldehyde (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.97 g, 10 mmol) and ethanol (30 mL).
-
Cool the mixture in an ice bath and slowly add concentrated HCl (5 mL) with stirring.
-
To this acidic solution, add crotonaldehyde (1.40 g, 20 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80-85 °C) for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH is ~8. A precipitate should form.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-6-(1,3-dithiolan-2-yl)quinoline.
Protocol 2: Deprotection to 2-Methylquinoline-6-carboxaldehyde
This protocol details the deprotection of the dithiolane group using mercury(II) nitrate.
Materials:
-
2-Methyl-6-(1,3-dithiolan-2-yl)quinoline (1.0 eq)
-
Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) (2.2 eq)
-
Acetonitrile/Water (9:1 v/v)
-
Celite®
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-methyl-6-(1,3-dithiolan-2-yl)quinoline (249 mg, 1 mmol) in 10 mL of a 9:1 acetonitrile/water mixture.
-
Add mercury(II) nitrate trihydrate (750 mg, 2.2 mmol) to the solution. A precipitate will form immediately.
-
Stir the resulting suspension vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.[8]
-
Upon completion, dilute the reaction mixture with 20 mL of DCM.
-
Filter the mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with additional DCM (2 x 10 mL). Caution: The filtrate and filter cake contain mercury waste and must be disposed of according to institutional hazardous waste protocols.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting solid is the desired 2-methylquinoline-6-carboxaldehyde, which can be further purified by recrystallization if necessary.
Part 4: Data Presentation
The following table provides representative data for classic quinoline syntheses starting from substituted anilines. Yields are highly dependent on the specific substrates and conditions used.
| Quinoline Synthesis | Typical Reagents | Starting Aniline | Product Type | Representative Yield Range | Reference |
| Skraup | Glycerol, H₂SO₄, Oxidant | Aniline | Unsubstituted Quinoline | 84-91% | [14] |
| Doebner-von Miller | α,β-Unsaturated Carbonyl, Acid | Substituted Aniline | Substituted Quinoline | 40-85% | [10] |
| Combes | β-Diketone, Acid | Aniline | 2,4-Disubstituted Quinoline | 50-90% | [15][16] |
| Friedländer | 2-Aminoaryl Ketone + α-Methylene Ketone | 2-Aminoacetophenone | 2,4-Disubstituted Quinoline | 65-84% | [17][18] |
Conclusion
The use of this compound as a precursor for quinoline synthesis represents a powerful and strategic approach in medicinal chemistry. It leverages the stability of the dithiolane protecting group to enable the construction of the quinoline core under robust reaction conditions, followed by a clean deprotection to unmask a versatile formyl group for further functionalization. The Doebner-von Miller reaction provides a reliable method for the initial cyclization, while established deprotection protocols offer efficient access to the final quinoline-carboxaldehyde target. This methodology expands the toolbox of synthetic chemists, facilitating the creation of diverse and complex quinoline derivatives for drug discovery and development.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Wikipedia. (2023). Skraup reaction. Wikipedia. [Link]
-
Afrin, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(23), 5677. [Link]
-
Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 925-943. [Link]
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
-
Olaru, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18276-18296. [Link]
-
Parmar, D., Kumar, R., & Sharma, U. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Chemistry – An Asian Journal. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
-
Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Etemadi-Davan, E., & Zare, A. (2013). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. E-Journal of Chemistry, 6(S1), S455-S458. [Link]
-
Bagley, M. C., et al. (2009). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 74(15), 5565-5573. [Link]
-
Fehnel, E. A. (1972). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 31(9), 2899-2902. [Link]
-
Prajapati, A. (2018). synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]
-
Kamal, A., et al. (2015). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]
-
Li, Y., et al. (2005). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(3), 633-638. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Alabugin, I. V., et al. (2013). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 78(13), 6735-6744. [Link]
-
Wang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(5), 1048. [Link]
-
Ouchi, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(20), 10421-10427. [Link]
-
Yus, M., & Nájera, C. (2004). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 60(41), 8915-8963. [Link]
-
Szychta, M., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(19), 6788. [Link]
-
Naidoo, D. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal. [Link]
-
Slideshare. (2016). Doebner-Miller reaction and applications. Slideshare. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 6. This compound, 97+% [chemicalbook.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. iipseries.org [iipseries.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
deprotection of the 1,3-dithiolane group in 4-(1,3-dithiolan-2-yl)aniline
Technical Support Center: Deprotection of 4-(1,3-dithiolan-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the . This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help researchers navigate the challenges associated with this transformation. The presence of the electron-rich aniline moiety requires careful selection of deprotection conditions to avoid common side reactions such as oxidation and polymerization.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is stalled and incomplete, even after several hours. What is the likely cause?
A: Incomplete conversion is one of the most common issues. The primary causes are typically insufficient reagent stoichiometry, poor solubility of the substrate in the reaction media, or the use of a reagent that is too mild for the substrate. The stability of dithioacetals can be substantial, often requiring robust conditions for cleavage[1][2]. For your specific substrate, poor solubility in aqueous systems can hinder reaction kinetics.
Solution: Consider increasing the equivalents of your deprotecting agent. If solubility is an issue, switching to a solvent system that better solubilizes your substrate or employing a phase-transfer catalyst or surfactant, such as sodium dodecyl sulfate (SDS) in water, can dramatically increase the reaction rate by creating a micellar microenvironment[3][4].
Q2: I'm observing the formation of a dark brown or black tar-like substance in my reaction flask. What is happening and how can I prevent it?
A: The formation of dark, insoluble material is a strong indicator of aniline polymerization or oxidation. The aniline group is highly susceptible to oxidation, especially under harsh oxidative or strongly acidic conditions[1]. Reagents that generate strong acids or are potent oxidants can trigger this unwanted side reaction, leading to significant yield loss and purification difficulties.
Solution: Immediately switch to a milder, more chemoselective deprotection method that operates under neutral or near-neutral conditions. A highly recommended method is the use of hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, which is known to be tolerant of amino groups and prevents overoxidation[3][5][6].
Q3: Are toxic heavy metal reagents like mercury(II) chloride necessary for this deprotection? What are the modern, safer alternatives?
A: While mercury(II) salts are historically effective and very rapid due to the high affinity of Hg²⁺ for sulfur, they are highly toxic and pose significant environmental and health risks[2][7]. Fortunately, numerous efficient and safer alternatives are now available.
Safer Alternatives:
-
N-Bromosuccinimide (NBS): A readily available and highly effective reagent that works under mild conditions[8][9].
-
o-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent that is particularly useful for substrates with sensitive functional groups[5][9].
-
TMSCl/NaI System: A metal-free method that uses trimethylsilyl chloride and sodium iodide in acetonitrile to achieve deprotection under mild conditions[10][11].
-
H₂O₂/I₂ System: An environmentally benign ("green") method that uses hydrogen peroxide as the oxidant with a catalytic amount of iodine[3][4].
Q4: Can I use acid-catalyzed hydrolysis for this deprotection?
A: While methods using reagents like polyphosphoric acid and acetic acid exist for dithiolane deprotection[1], they are generally not recommended for substrates containing an aniline moiety. The strongly acidic conditions can lead to the aforementioned polymerization, and may also result in the formation of unwanted side products or require protection of the amine group beforehand.
Troubleshooting Guide
This guide addresses specific experimental issues in a structured format to help you quickly diagnose and solve problems.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Rationale |
| Incomplete Reaction or Low Yield | 1. Insufficient equivalents of the deprotecting agent.2. Poor solubility of this compound.3. Reaction time is too short.4. Reagent has degraded or is impure. | 1. Stoichiometry: Increase the molar equivalents of the deprotecting agent in a stepwise manner (e.g., from 2.0 to 3.0 eq.).2. Solubility: Employ a micellar catalysis system (e.g., H₂O₂/I₂ with SDS in water) which enhances substrate solubility and reaction rates[4]. Alternatively, use a co-solvent like acetonitrile or DMSO[9][10].3. Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Some mild methods may require longer periods.4. Reagent Quality: Use a freshly opened bottle of the reagent or purify/validate the existing stock. |
| Formation of Dark Polymeric Byproducts | 1. Oxidation of the aniline nitrogen or aromatic ring.2. Acid-catalyzed polymerization of aniline. | 1. Change Reagent: Switch to a milder, chemoselective method known to be compatible with amino groups. The H₂O₂/I₂/SDS system is an excellent choice as it operates under neutral conditions and has been shown to tolerate amino-protecting groups[3][5].2. Avoid Strong Acids: Do not use methods that rely on strong Brønsted or Lewis acids[1][12]. If an acid is required, a milder, buffered system should be tested first. |
| Multiple Unidentified Spots on TLC | 1. Over-oxidation of the desired 4-aminobenzaldehyde product.2. Side reactions involving the aniline group.3. Degradation of the starting material or product. | 1. Reduce Oxidant: If using an oxidative method, reduce the equivalents of the oxidant or add it more slowly at a lower temperature to control reactivity.2. Use Chemoselective Reagents: Employ reagents known for their selectivity, such as IBX, which often provides clean conversions without affecting other sensitive functional groups[9].3. Buffer the Reaction: If trace acidity is suspected to be causing degradation, adding a non-nucleophilic base like 2,6-lutidine or sodium bicarbonate may help. |
| Difficulty in Product Isolation / Emulsion Formation | 1. Surfactant (e.g., SDS) used in the reaction is causing an emulsion during aqueous workup.2. The product, 4-aminobenzaldehyde, has some water solubility. | 1. Break Emulsion: During workup, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Centrifugation can also be effective. Alternatively, use a different extraction solvent like ethyl acetate.2. Optimize Extraction: Ensure the aqueous layer is adjusted to a slightly basic pH (~8) before extraction to ensure the aniline is in its neutral, more organic-soluble form. Perform multiple extractions with a suitable solvent to maximize recovery. |
Detailed Experimental Protocols
The selection of a deprotection method should be based on the required reaction conditions and available laboratory reagents. Three reliable methods are detailed below.
Method 1: Oxidative Deprotection with H₂O₂/I₂ in a Micellar System (Recommended)
This method is highly advantageous due to its mild, neutral conditions, environmental friendliness, and proven compatibility with amino groups[3][13].
Materials:
-
This compound (1.0 mmol)
-
Sodium dodecyl sulfate (SDS) (0.2 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
30% Hydrogen peroxide (H₂O₂) (approx. 4-5 mmol)
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and SDS (0.2 mmol) in 5 mL of deionized water. Stir to form a suspension or solution.
-
Add iodine (0.05 mmol) to the mixture.
-
To this stirring mixture, add 30% aqueous H₂O₂ (0.45 mL, ~4.5 mmol) dropwise at room temperature.
-
Stir the reaction vigorously. Monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 30-60 minutes[4].
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-aminobenzaldehyde.
Method 2: Oxidative Cleavage with N-Bromosuccinimide (NBS)
NBS is a cost-effective and powerful reagent for dithiolane deprotection, typically providing rapid and clean conversions[9].
Materials:
-
This compound (1.0 mmol)
-
N-Bromosuccinimide (NBS) (2.2 mmol)
-
Acetone:Water (9:1 v/v, 10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound substrate (1.0 mmol) in 10 mL of a 9:1 acetone/water mixture in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.2 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 15-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Method 3: Metal-Mediated Deprotection with Mercury(II) Nitrate
This method is extremely fast and high-yielding but involves a highly toxic reagent. Strict safety precautions are mandatory.
CAUTION: Mercury compounds are neurotoxins and are hazardous to the environment. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All mercury-containing waste must be disposed of according to institutional safety protocols.
Materials:
-
This compound (1.0 mmol)
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 mmol)
-
Mortar and pestle
-
Acetonitrile
Procedure:
-
In a mortar, combine this compound (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol)[2][13].
-
Grind the solids together with a pestle at room temperature. The reaction is solvent-free and proceeds rapidly, often within 1-4 minutes[2]. The mixture may change color.
-
Monitor the reaction by taking a small aliquot, dissolving it in a suitable solvent, and spotting on a TLC plate.
-
Once complete, wash the solid mixture with acetonitrile (3 x 5 mL).
-
Filter the mixture to remove the insoluble mercury(II) sulfide byproducts.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography.
Mechanistic & Workflow Diagrams
General Deprotection Mechanism
The deprotection of a 1,3-dithiolane typically proceeds via electrophilic attack on one of the sulfur atoms, followed by hydrolysis. This can be initiated by an oxidant (like NBS) or a soft metal cation (like Hg²⁺).
Caption: Generalized mechanism for dithiolane deprotection.
Troubleshooting Workflow
This flowchart provides a logical path for addressing common experimental failures.
Caption: Logical workflow for troubleshooting deprotection.
References
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393–1399.
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. SYNTHESIS, 2009(08), 1393–1399.
-
Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(2), 1117-1123.
-
Habibi, M. H., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(8), 663-669.
-
Delaunay, J., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv.
-
Ghorbani-Vaghei, R., & Jalali, H. (2006). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKIVOC, 2006(16), 43-50.
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes - Deprotection.
-
ResearchGate. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Request PDF.
-
Wiley Online Library. Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes.
-
BenchChem. Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-1,3-dithiane to Regenerate Carbonyls.
-
Semantic Scholar. Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes.
-
ResearchGate. Reagents for the Preparation and Cleavage of 1,3-Dithiolanes.
-
De Gruyter. Molecular Iodine in Protection and Deprotection Chemistry.
-
Chemistry Stack Exchange. Mercury assisted deprotection of dithiane.
-
ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table.
-
ResearchGate. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate.
-
Reddit. Dithiane and HgCl2. How is this reaction mechanism called?
-
BenchChem. Application Notes and Protocols: Deprotection of 1,3-Dithianes to Regenerate Carbonyls.
-
Wikipedia. 1,3-Dithiolane.
-
University of Windsor. The role of 1,3-dithianes in natural product synthesis.
-
Taylor & Francis Online. Developments in the deprotection of thioacetals.
-
Glen Research. Deprotection Guide.
-
MDPI. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. arkat-usa.org [arkat-usa.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(1,3-dithiolan-2-yl)aniline Derivatives
Introduction: The protection of the aldehyde functionality in 4-aminobenzaldehyde as a 1,3-dithiolane is a crucial step in the multi-step synthesis of various pharmaceutical intermediates and advanced materials. While seemingly straightforward, this thioacetalization is often plagued by competing side reactions stemming from the dual reactivity of the substrate, which possesses both a nucleophilic amino group and an electrophilic aldehyde. This guide provides in-depth troubleshooting for common issues encountered during this synthesis, offering mechanistic explanations and validated protocols to help researchers improve yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (The Most Common Issues)
Q1: My reaction is incomplete, with a significant amount of 4-aminobenzaldehyde remaining on my TLC. What are the primary causes?
A1: An incomplete reaction is the most frequent issue and typically points to one of three culprits: insufficient catalysis, the presence of water, or inadequate reaction time/temperature.
-
Catalyst Activity: The reaction requires an acid catalyst, either Brønsted or Lewis, to activate the carbonyl group for nucleophilic attack by the thiol.[1] If the catalyst is old, has been improperly stored, or is used in insufficient amounts, the reaction will stall.
-
Reaction Equilibrium: Thioacetal formation is a reversible reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials. Rigorously anhydrous conditions are essential for driving the reaction to completion.
-
Reaction Kinetics: While often performed at room temperature, some catalyst systems may require gentle heating to achieve a reasonable reaction rate. Ensure you are allowing sufficient time for the reaction to complete, monitoring progress by TLC.
Q2: My reaction mixture turned dark brown or black, and I've isolated an insoluble, tar-like substance. What happened?
A2: This is a classic sign of acid-catalyzed polymerization of the 4-aminobenzaldehyde starting material.[3] The aniline nitrogen of one molecule can attack the protonated aldehyde of another, forming a Schiff base (iminium ion) intermediate that can subsequently polymerize. This process is highly favored by strong acidic conditions and elevated temperatures. The electron-donating nature of the amino group makes the aromatic ring highly activated and susceptible to such reactions.
Q3: My yield is low, and my crude TLC shows multiple new spots. What are the most probable side products?
A3: Besides polymerization, several other side products can form:
-
Hemithioacetal Intermediate: This is the initial product of the addition of one equivalent of 1,2-ethanedithiol to the aldehyde.[1] If the second, ring-closing step is slow or fails to complete, this intermediate may be present in your crude product.
-
N-Acylated or N-Alkylated Byproducts: If your reaction solvent or reagents contain electrophilic impurities, the highly nucleophilic aniline nitrogen can react. This is less common with standard dithiolation reagents but is a possibility.
-
Oxidized Species: The aniline moiety is sensitive to oxidation, which can occur if the reaction is exposed to air for extended periods, especially in the presence of certain metal catalysts. This can lead to colored impurities.
-
Disulfides: The 1,2-ethanedithiol reagent can be oxidized to form disulfide polymers, especially if not handled under an inert atmosphere.
Section 2: In-Depth Troubleshooting and Optimization
Problem 2.1: Controlling Acid-Catalyzed Polymerization
The primary challenge in this synthesis is to favor the intramolecular cyclization of the hemithioacetal over the intermolecular reaction that leads to polymerization.
Mechanistic Insight: Both the desired reaction and the polymerization are acid-catalyzed. The key is to use a catalyst and conditions that sufficiently activate the carbonyl for dithiol attack without promoting excessive protonation and activation for intermolecular Schiff base formation.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for dithiolane synthesis.
Comparative Data on Catalyst Choice
| Catalyst | Typical Loading (mol%) | Solvent | Temp (°C) | Common Issues & Remarks |
| p-TsOH | 5 - 10 | Toluene | 110 (reflux) | Strong Brønsted acid. Effective but high risk of polymerization. Requires Dean-Stark to remove water. |
| BF₃·OEt₂ | 110 - 150 | DCM / THF | 0 to 25 | Potent Lewis acid. Very fast but can also promote polymerization if not controlled. Highly moisture-sensitive. |
| ZnCl₂ | 20 - 50 | DCM | 25 | Milder Lewis acid. Slower reaction but significantly reduces polymerization. Good starting point for optimization. |
| Iodine | 10 - 20 | CH₂Cl₂ | 25 | Very mild and effective catalyst for thioacetalization.[4] Often provides clean reactions with minimal polymerization. |
| HClO₄-SiO₂ | Catalytic | Solvent-free | 25 | A solid-supported acid that can simplify workup and often leads to clean, high-yielding reactions.[5] |
Optimized Protocol to Minimize Polymerization (Using Iodine)
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-aminobenzaldehyde (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~0.2 M).
-
Add 1,2-ethanedithiol (1.1 eq) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (0.1 eq) in one portion. The solution will turn brown.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Problem 2.2: Driving the Reaction Equilibrium Forward
The formation of the dithiolane from the hemithioacetal intermediate is the key ring-closing step. This step is also in equilibrium and is often the slowest step in the sequence.
Reaction Mechanism and Equilibrium
Caption: Competing reaction pathways in the synthesis.
Experimental Strategies:
-
Azeotropic Water Removal: For reactions in solvents like toluene or benzene, using a Dean-Stark apparatus is the most effective way to continuously remove water and drive the reaction to completion, especially with catalysts like p-TsOH.
-
Use of Drying Agents: Incorporating a drying agent like anhydrous MgSO₄ or molecular sieves directly into the reaction mixture can be effective for reactions run in solvents like DCM or THF at room temperature.
-
Stoichiometry: Using a slight excess (1.1 - 1.2 eq) of 1,2-ethanedithiol can help push the equilibrium towards the product. However, a large excess will complicate purification.
Section 3: Purification Guide
Q4: How can I effectively remove the polymeric byproduct?
A4: The polymer is typically much less soluble in common organic solvents than the desired dithiolane product.
-
Trituration: After removing the reaction solvent, add a minimal-polarity solvent in which the product is soluble but the polymer is not (e.g., diethyl ether or a 1:1 mixture of hexanes and ethyl acetate). Stir vigorously. The product will dissolve, leaving the polymer as a solid or tacky residue.
-
Filtration: Filter the mixture through a plug of celite or silica gel, washing with the same solvent. The filtrate will contain your product.
-
Column Chromatography: If co-solubility is an issue, column chromatography is necessary. Use a gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. The desired product is moderately polar and should elute well before any highly polar baseline material.
Q5: How do I remove the stench and byproducts of 1,2-ethanedithiol?
A5: The thiol reagent has an extremely unpleasant and persistent odor. All work should be done in a well-ventilated fume hood.
-
Quenching: After the reaction, a basic wash (e.g., 1M NaOH) can help deprotonate the excess thiol, making it more water-soluble and easier to remove in the aqueous layer.
-
Oxidative Quench (Caution): For small amounts of residual thiol, a dilute bleach (NaOCl) wash can oxidize it to the less volatile disulfide. This is an exothermic process and should be done cautiously at low temperatures.
-
High Vacuum: After purification, leaving the product on a high-vacuum line for several hours can help remove residual traces of the volatile thiol.
References
- Banu, H., et al. (2012). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health.
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). Request PDF: A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes... ResearchGate. [Link]
-
Wikipedia. (n.d.). Thioacetal. [Link]
-
Arkat USA, Inc. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
GalChimia. (2020). A Different Approach to Anilines. [Link]
-
National Institutes of Health. (n.d.). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. [Link]
-
National Institutes of Health. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. [Link]
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
-
Karami, B., et al. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. ResearchGate. [Link]
-
Mlostoń, G., et al. (2017). A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. PubMed. [Link]
-
American Chemical Society. (n.d.). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]
-
Wiley Online Library. (n.d.). Aryl-substituted dithianes and dithiolanes as process stabilizers for polyolefins. [Link]
-
PubMed. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. [Link]
-
National Institutes of Health. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. [Link]
-
YouTube. (2020). Thioacetal formation and reactions. [Link]
-
ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. [Link]
-
ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes...[Link]
-
ChemRxiv. (2021). Theoretical Studies on the Reactions of Aryl and Hetaryl Thioketones with Nitrilimines. [Link]
-
Chemistry Stack Exchange. (2022). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. [Link]
-
PubChem. (n.d.). 4-Aminobenzaldehyde. [Link]
-
The Pre-Collegiate Global Health Review. (2021). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. [Link]
-
ResearchGate. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
Semantic Scholar. (n.d.). Synthesis of dithiolene compounds from xanthydrole. [Link]
-
Semantic Scholar. (n.d.). Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
Sources
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- 3. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 4-(1,3-dithiolan-2-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions with 4-(1,3-dithiolan-2-yl)aniline. Our focus is on providing scientifically sound, field-proven insights to overcome common challenges in the synthesis of complex molecules utilizing this versatile building block.
Introduction: The Challenge of Coupling with a Sulfur-Containing Aniline
This compound is a valuable synthetic intermediate, offering a masked aldehyde functionality that is stable under a variety of reaction conditions.[1] However, the presence of the sulfur-containing dithiolane ring introduces specific challenges in transition-metal-catalyzed cross-coupling reactions, particularly the widely used Buchwald-Hartwig amination.[2][3] The primary obstacle is the potential for the sulfur atoms to act as poisons for the palladium catalyst, leading to deactivation and low reaction yields.[4] This guide will address this and other potential issues, providing a clear path to successful and optimized coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with this compound is not working or giving very low yields. What is the most likely cause?
A1: The most probable cause of low or no conversion is the poisoning of the palladium catalyst by the sulfur atoms of the 1,3-dithiolane ring.[4] Palladium catalysts are well-known to be susceptible to poisoning by sulfur compounds, which can coordinate strongly to the metal center and inhibit its catalytic activity. This deactivation of the catalyst will halt the catalytic cycle, leading to a stalled reaction.
Q2: How can I mitigate catalyst poisoning when using this compound?
A2: Mitigating catalyst poisoning is crucial for a successful coupling. Here are key strategies:
-
Choice of Ligand: The selection of the phosphine ligand is critical.[5] Sterically hindered, electron-rich biarylphosphine ligands are generally more robust and less susceptible to sulfur poisoning. Ligands such as XPhos , RuPhos , or JohnPhos are excellent starting points.[6][7][8] These ligands promote the desired catalytic cycle and can help prevent the palladium center from coordinating irreversibly with the sulfur atoms of the dithiolane.
-
Catalyst Loading: While it may seem counterintuitive, starting with a slightly higher catalyst loading (e.g., 1-2 mol %) can sometimes overcome partial catalyst deactivation. However, for large-scale synthesis, optimizing for lower catalyst loadings is desirable.[9][10]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of catalyst decomposition. Start with temperatures around 80-100 °C and adjust as needed.
Q3: What are the best general conditions to start with for a Buchwald-Hartwig coupling of this compound with an aryl halide?
A3: A robust starting point for your optimization is crucial. The following table outlines a recommended set of initial reaction conditions.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed Pd(0) complex | Ensures efficient generation of the active Pd(0) species.[5] |
| Ligand | XPhos or RuPhos (1.5-2.5 mol %) | Sterically hindered, electron-rich ligands that are more resistant to sulfur poisoning.[6][7] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are typically effective in Buchwald-Hartwig aminations.[11] K₃PO₄ can be a milder alternative if your substrate is base-sensitive. |
| Solvent | Toluene or Dioxane (anhydrous and deoxygenated) | Non-polar, aprotic solvents are generally preferred for this reaction.[7][11] |
| Temperature | 80-110 °C | A good starting range to balance reaction rate and catalyst stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and phosphine ligands from oxidation.[4] |
Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What can I do to suppress this side reaction?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[5] It can be influenced by the choice of base and solvent. Consider the following adjustments:
-
Switch to a weaker base: If you are using a strong base like NaOtBu, switching to a milder base such as K₃PO₄ or Cs₂CO₃ can sometimes reduce the extent of hydrodehalogenation.
-
Ligand choice: The ligand can influence the relative rates of the desired amination and undesired side reactions. Screening different ligands may be beneficial.
-
Water content: Ensure your reaction is strictly anhydrous, as water can sometimes promote hydrodehalogenation.
Q5: Is there a risk of the 1,3-dithiolane ring opening or reacting under the coupling conditions?
A5: The 1,3-dithiolane group is generally stable to the basic conditions of a Buchwald-Hartwig reaction.[1][12] However, some palladium catalyst systems, particularly those that are highly reactive, could potentially interact with the C-S bonds. If you suspect decomposition of the dithiolane, consider:
-
Lowering the reaction temperature.
-
Using a less reactive catalyst system.
-
Careful analysis of your crude reaction mixture by LC-MS or NMR to identify any byproducts resulting from dithiolane decomposition.
There are numerous methods for the deprotection of 1,3-dithiolanes, often involving oxidative or acidic conditions, which are generally not present in a standard Buchwald-Hartwig reaction.[13][14][15]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.
Scenario 1: No Reaction or Very Low Conversion
If your reaction shows little to no consumption of starting materials, follow this diagnostic workflow:
Scenario 2: Formation of a Major Unidentified Byproduct
When a significant byproduct is observed, a systematic investigation is necessary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃
-
XPhos
-
NaOtBu
-
Anhydrous, deoxygenated toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol %), XPhos (0.022 mmol, 2.2 mol %), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the Schlenk tube.
-
Add anhydrous, deoxygenated toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The successful synthesis of the coupled product can be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
- (n.d.). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Mayer, L., Kohlbecher, R., & Müller, T. J. J. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
- (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate.
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
- (n.d.).
- (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using.
- Benchchem. (n.d.). Application Notes & Protocols: Deprotection of Dithiane Protecting Groups Under Mild Conditions.
- (2023).
- (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- (n.d.). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
- (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.
- (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of 4-(1,3-dithiolan-2-yl)aniline Reaction Products
Welcome to the technical support center for the purification of 4-(1,3-dithiolan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.
Introduction: The Purification Challenge
The synthesis of this compound, typically through the acid-catalyzed reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol, presents a unique set of purification challenges. The presence of a basic aniline moiety, a sulfur-rich dithiolane group, and the potential for various side-products necessitates a carefully considered purification strategy. This guide will equip you with the knowledge to identify and resolve common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My crude product on TLC shows multiple spots, and I'm unsure which is my product.
Possible Causes:
-
Incomplete Reaction: The presence of starting materials, 4-aminobenzaldehyde and 1,2-ethanedithiol.
-
Side Reactions: Formation of byproducts such as disulfide polymers from 1,2-ethanedithiol or Schiff base formation.
-
Product Degradation: The dithiolane ring can be sensitive to strongly acidic or oxidizing conditions, potentially leading to deprotection.
Troubleshooting Steps:
-
TLC Analysis:
-
Run a TLC of your crude reaction mixture alongside your starting materials (4-aminobenzaldehyde and 1,2-ethanedithiol, if available) as standards.
-
The product, this compound, is generally less polar than 4-aminobenzaldehyde due to the protection of the polar aldehyde group. Therefore, the product spot should have a higher Rf value.
-
Use a combination of visualization techniques. The product is UV active due to the aniline ring. You can also use a potassium permanganate stain, which will visualize the dithiolane and any unreacted dithiol. Ninhydrin can be used to visualize the primary amine of the product and starting aniline.[1]
-
-
Spectroscopic Analysis of a Small Aliquot:
-
If possible, isolate a small amount of the major spots from a preparative TLC plate and analyze them by ¹H NMR to confirm the structure. The product will show characteristic peaks for the dithiolane protons (a singlet around 3.4-3.6 ppm) and the aromatic protons.
-
Problem 2: I'm having difficulty separating my product from a close-running impurity by column chromatography.
Possible Causes:
-
Co-elution with Starting Material: 4-Aminobenzaldehyde, if present in large amounts, can have a similar polarity to the product in some solvent systems.
-
Formation of Structurally Similar Byproducts: Minor side reactions can produce impurities with very similar polarities.
-
Inappropriate Solvent System: The chosen eluent may not have the optimal selectivity for your specific separation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
The key to good separation is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity.
-
A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2][3]
-
Systematically vary the ratio of your solvents. For example, if you are using a 1:1 mixture of hexanes:ethyl acetate, try 2:1 and 3:1 to see if the separation improves.
-
Consider using a different solvent system altogether. For instance, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[3]
-
-
Modify the Stationary Phase:
-
Since this compound is a basic compound, it can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
To counteract this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternatively, you can use a different stationary phase, such as neutral or basic alumina.
-
-
Employ Gradient Elution:
-
If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution can be very effective.
-
Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product and then any more polar impurities.
-
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Solvent System (v/v) | Application Notes |
| Hexanes:Ethyl Acetate (3:1 to 1:1) | A good starting point for both TLC and column chromatography. Adjust the ratio to achieve an Rf of ~0.3 for the product on TLC. |
| Dichloromethane:Methanol (98:2 to 95:5) | Useful for more polar impurities. The addition of methanol increases the polarity of the eluent. |
| Toluene:Ethyl Acetate (4:1 to 1:1) | Can provide different selectivity compared to alkane-based systems. |
| Add 0.5-1% Triethylamine | Add to any of the above systems to reduce tailing of the basic aniline product on silica gel.[2] |
Problem 3: My purified product is an oil and will not crystallize.
Possible Causes:
-
Residual Solvent: The presence of even small amounts of solvent can prevent crystallization.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Polymorphism: The compound may exist in different crystalline forms, or it may have a low melting point.
Troubleshooting Steps:
-
Remove Residual Solvent:
-
Ensure your product is completely free of solvent by drying it under high vacuum for an extended period. Gentle heating can also help, but be cautious of product decomposition.
-
-
Re-purify the Product:
-
If the product is still an oil, it likely contains impurities. Re-purify by column chromatography using an optimized solvent system.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
-
-
Recrystallization:
-
If you can get the product to solidify, recrystallization is an excellent final purification step.
-
The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Good starting solvents to screen for the recrystallization of this compound include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Diagram 1: Troubleshooting Workflow for Purification
Caption: A workflow diagram for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete reaction or side reactions. These include:
-
4-Aminobenzaldehyde: Unreacted starting material.
-
1,2-Ethanedithiol: Unreacted starting material.
-
Bis(2-mercaptoethyl) disulfide: Formed from the oxidation of 1,2-ethanedithiol.
-
Polymeric thioacetals: Formed from the reaction of multiple molecules of 4-aminobenzaldehyde and 1,2-ethanedithiol.
-
4-((1,3-Dithiolan-2-yl)iminomethyl)aniline: A Schiff base formed from the reaction of the product with another molecule of 4-aminobenzaldehyde. This is less common under acidic reaction conditions.
Q2: What is the stability of the dithiolane group during purification?
A2: The 1,3-dithiolane group is generally stable to a wide range of conditions, including moderately acidic and basic environments.[5] However, it can be cleaved under strongly acidic conditions, especially in the presence of water, or with certain oxidizing or reducing agents. During routine purification by silica gel chromatography or recrystallization, the dithiolane group should be stable.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The ¹H NMR spectrum should show clean signals for the aromatic protons, the NH₂ protons, the methine proton of the dithiolane ring, and the ethylene bridge protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: Are there any specific safety precautions I should take during the purification?
A4: Yes, always follow standard laboratory safety procedures.
-
1,2-Ethanedithiol: Has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: The solvents used for chromatography and recrystallization are flammable and may be toxic. Handle them with care in a fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Diagram 2: Chemical Structures of Product and Potential Impurities
Caption: Structures of the desired product and common impurities.
References
-
Organic Syntheses Procedure. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][2][6]DITHIINYLIDENE (BEDT-TTF). [Link]
-
Organic Syntheses Procedure. PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. [Link]
-
Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. Journal of Organic Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Organic Syntheses Procedure. Purification of Linalool by Flash Column Chromatography. [Link]
-
Studylib. Recrystallization Lab Guide: Purification Techniques. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
YouTube. A Practical Guide to TLC (Thin Layer Chromatography). [Link]
-
ResearchGate. Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a.. [Link]
-
National Institutes of Health. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]
-
Specialusis Ugdymas. Experimental Procedures to Organic Synthesis of 2- Hydroxyalkyl Dithioanilines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Institutes of Health. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. [Link]
-
Cram. Recrystallization Of Acetanilide From Aniline. [Link]
-
YouTube. Recrystallization of Acetanilide. [Link]
-
Scribd. Recrystallization of Acetanilide. [Link]
Sources
Technical Support Center: Navigating Reactions with 4-(1,3-dithiolan-2-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1,3-dithiolan-2-yl)aniline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during oxidative reactions involving this versatile intermediate. The primary focus of this document is to address the critical issue of over-oxidation, a frequent impediment to achieving high yields and purity.
The unique bifunctionality of this compound, possessing both a nucleophilic aniline and an oxidation-sensitive dithiolane protecting group, presents a distinct set of synthetic challenges. The electron-rich nature of the aniline ring makes it susceptible to a range of oxidative transformations, from the formation of colored impurities to polymerization.[1] Concurrently, the dithiolane moiety, while a robust protecting group, can be unintentionally oxidized or deprotected under various conditions. This guide provides expert insights and field-proven protocols to help you navigate these complexities.
Troubleshooting Guide: Overcoming Over-oxidation
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My reaction mixture turns dark brown or black upon addition of an oxidizing agent.
-
Probable Cause: This is a classic indicator of aniline polymerization. The amino group in your starting material is highly susceptible to oxidation, which can initiate a chain reaction leading to the formation of polyaniline, a deeply colored and often insoluble material.[1] This is particularly common under acidic conditions or with strong, non-selective oxidizing agents.
-
Solutions:
-
Work Under an Inert Atmosphere: To minimize oxidation by atmospheric oxygen, which can be a contributing factor, ensure your reaction is conducted under an inert atmosphere of nitrogen or argon.[1]
-
pH Control: The rate of aniline oxidation is highly dependent on the pH of the reaction medium. While specific optimal pH ranges can vary, moving to neutral or slightly basic conditions can often mitigate polymerization.
-
Protect the Aniline Group: The most robust solution is to temporarily protect the aniline's amino group. Converting it to a less activating group, such as an acetamide, significantly reduces its susceptibility to oxidation.[1]
-
Issue 2: I am attempting to deprotect the dithiolane to reveal the aldehyde, but my yield is low and I'm isolating multiple products.
-
Probable Cause: The oxidative conditions required for dithiolane deprotection are likely also oxidizing the aniline moiety. Common deprotection reagents can be aggressive and may not be chemoselective for the dithiolane in the presence of an unprotected aniline.
-
Solutions:
-
Protect the Aniline First: Before attempting the deprotection of the dithiolane, protect the aniline group as an acetamide. This will shield the amino group from the oxidant, allowing for a cleaner deprotection of the dithiolane. The acetamide can be easily removed in a subsequent step.[1]
-
Employ a Mild and Chemoselective Deprotection Protocol: A highly effective method for the deprotection of dithiolanes in the presence of sensitive functional groups, including protected amines, involves the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system (using sodium dodecyl sulfate, SDS). This protocol operates under neutral conditions and has been shown to tolerate various amino-protecting groups without causing over-oxidation.[2]
-
Issue 3: My desired reaction is at the aniline (e.g., acylation, alkylation), but I am observing the formation of sulfoxides or sulfones.
-
Probable Cause: The reagents or conditions you are using, while intended for the aniline, are inadvertently oxidizing the sulfur atoms of the dithiolane ring. This is a common side reaction if any oxidative species are present or generated in situ.
-
Solutions:
-
Scrutinize Your Reagents for Oxidative Impurities: Ensure that all reagents and solvents are pure and free from peroxides or other oxidizing contaminants.
-
Strictly Anhydrous and Inert Conditions: Perform the reaction under strictly anhydrous and inert conditions to prevent the formation of any in-situ oxidizing species.
-
Choose Non-Oxidative Reagents: When modifying the aniline, opt for reagents that are non-oxidizing. For example, for acylation, use an acid chloride or anhydride with a non-oxidizing base like pyridine or triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of over-oxidation of the dithiolane group?
A1: The initial over-oxidation product of a dithiolane is the corresponding sulfoxide. Further oxidation leads to the sulfone. These changes can often be monitored by thin-layer chromatography (TLC) as the polarity of the molecule will increase significantly. You may also observe changes in the proton and carbon NMR spectra, particularly shifts in the signals corresponding to the dithiolane ring protons and carbon.
Q2: Can I selectively oxidize the aniline to a nitro group without affecting the dithiolane?
A2: This is a challenging transformation due to the sensitivity of the dithiolane to many oxidizing agents used for aniline-to-nitro conversions. A potential strategy would be to first protect the dithiolane as a sulfoxide, which is more resistant to further oxidation than the dithiolane itself. After the oxidation of the aniline, the sulfoxide could then be reduced back to the dithiolane. However, a more reliable approach would be to protect the aniline, perform the desired modifications on the dithiolane, and then deprotect the aniline. If the nitro group is the target, it is often more synthetically tractable to introduce it via other methods or to use a different starting material.
Q3: What is the best general-purpose protecting group for the aniline in this context?
A3: The acetyl group (forming an acetamide) is an excellent choice. It is easy to install, significantly deactivates the aniline ring towards oxidation, and can be readily removed under either acidic or basic conditions.[1] This protecting group is stable to a wide range of reaction conditions that might be used to manipulate the dithiolane moiety.
Experimental Protocols
Protocol 1: Protection of this compound as an Acetanilide
This protocol describes the acetylation of the aniline to protect it from oxidation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected N-(4-(1,3-dithiolan-2-yl)phenyl)acetamide.
Protocol 2: Chemoselective Deprotection of Dithiolane in the Presence of a Protected Aniline
This protocol is based on the mild, iodine-catalyzed hydrogen peroxide method.[2]
Materials:
-
N-(4-(1,3-dithiolan-2-yl)phenyl)acetamide
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve the N-(4-(1,3-dithiolan-2-yl)phenyl)acetamide (1 equivalent) and SDS (0.1 equivalents) in water.
-
Add iodine (0.05 equivalents) to the mixture.
-
Slowly add 30% aqueous H₂O₂ (2-3 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-acetamidobenzaldehyde.
Visualizing the Strategy: A Decision-Making Workflow
The following diagram illustrates a logical workflow for planning reactions with this compound to avoid over-oxidation.
Caption: Decision workflow for reactions with this compound.
Summary of Protective Group Strategy
The following table summarizes the key steps in a protective group strategy to facilitate clean reactions.
| Step | Action | Purpose | Key Considerations |
| 1 | Protection | Acetylation of the aniline nitrogen. | Prevents oxidation and polymerization of the aniline. |
| 2 | Reaction | Perform the desired transformation (e.g., dithiolane deprotection). | The protected aniline is robust to many oxidative conditions. |
| 3 | Deprotection | Hydrolysis of the acetamide. | Regenerates the free aniline in the final product. |
References
-
Zarei, A., Hajipour, A. R., & Khazdooz, L. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Pearson. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
-
Lang, S. B. D., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. ResearchGate. [Link]
Sources
improving the yield of reactions involving 4-(1,3-dithiolan-2-yl)aniline
Technical Support Center: 4-(1,3-dithiolan-2-yl)aniline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and success of reactions involving this versatile building block.
The unique structure of this compound, featuring a protected aldehyde on an aniline ring, presents both opportunities and challenges in synthetic chemistry. This guide will address common issues encountered during its use and provide evidence-based solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 1,3-dithiolane group in this molecule?
The 1,3-dithiolane group serves as a protecting group for a formyl (-CHO) group. Thioacetals, such as 1,3-dithiolanes, are notably stable under both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on the aniline moiety without affecting the aldehyde.[1][2][3] This protection is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved for later reactions.
Q2: Under what conditions is the 1,3-dithiolane group stable?
The 1,3-dithiolane group is generally stable to a wide range of reagents, including many acids, bases, nucleophiles, and some reducing agents.[4] However, it is sensitive to strong oxidizing agents and certain Lewis acids, which can lead to cleavage or side reactions.
Q3: How can the 1,3-dithiolane group be removed to regenerate the aldehyde?
Deprotection, or dethioacetalization, is a key step to unveil the aldehyde functionality. This is typically achieved under oxidative or hydrolytic conditions. Various reagents can be employed, and the choice often depends on the sensitivity of other functional groups in the molecule. Common methods include:
-
Mercury(II) salts: Reagents like HgCl₂ or Hg(NO₃)₂ are effective but toxic.[1]
-
Iodine-based reagents: Systems like o-iodoxybenzoic acid (IBX) or iodine with hydrogen peroxide offer milder alternatives.[5][6]
-
N-Halosuccinimides (NBS, NCS): These can be used for oxidative cleavage.[3]
-
Solvent-free methods: Grinding with reagents like mercury(II) nitrate trihydrate can provide a rapid and efficient deprotection.[1]
It is crucial to select a deprotection method that is compatible with the overall molecular structure to avoid unwanted side reactions.
Troubleshooting Guide for Common Reactions
This section addresses specific problems that may arise during common synthetic transformations involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[7] When using this compound as a coupling partner, low yields can be frustrating.
Potential Causes and Solutions:
-
Inadequate Base: The choice and amount of base are critical for the activation of the boronic acid.[8] If a weak base is used, the transmetalation step of the catalytic cycle may be inefficient.
-
Troubleshooting: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The optimal base can be solvent and substrate-dependent.
-
-
Catalyst Deactivation: The sulfur atoms in the dithiolane ring can potentially coordinate to the palladium catalyst, leading to deactivation.
-
Troubleshooting:
-
Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
Employ ligands that are less susceptible to sulfur poisoning, such as bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting: Experiment with different solvent systems. A mixture of toluene and water, or dioxane and water, is common. The use of a phase-transfer catalyst may also be beneficial.
-
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | More robust catalyst, less prone to deactivation. |
| Base | K₂CO₃ | K₃PO₄ | Stronger base, often more effective in activating boronic acids. |
| Solvent | Toluene/H₂O | Dioxane/H₂O (2:1) | Can improve solubility of reactants and intermediates. |
| Temperature | 80 °C | 100 °C | Increased temperature can accelerate the reaction rate. |
Issue 2: Unwanted Deprotection or Side Reactions during Acylation
Acylation of the aniline nitrogen is a common transformation. However, the reaction conditions can sometimes lead to cleavage of the dithiolane ring or other side reactions.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, or high temperatures, can lead to the decomposition of the dithiolane ring.
-
Troubleshooting:
-
Use milder acylating agents. For example, instead of an acyl chloride with a strong base, consider using an anhydride with a milder base like pyridine or DMAP.
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
-
-
Lewis Acid Catalysis: Some acylation reactions are catalyzed by Lewis acids. Certain Lewis acids can coordinate to the sulfur atoms of the dithiolane and promote its cleavage.
-
Troubleshooting: Avoid strong Lewis acids. If a catalyst is necessary, consider using a milder one or a non-metallic catalyst.
-
Experimental Protocol: Mild Acylation
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a mild base such as pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
Issue 3: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
While the aniline group is electron-donating, making the aromatic ring generally less susceptible to nucleophilic attack, SNAr reactions can be performed if the ring is appropriately activated with electron-withdrawing groups.
Potential Causes and Solutions:
-
Insufficient Ring Activation: The presence of the electron-donating amino group can deactivate the ring towards nucleophilic attack, even with other electron-withdrawing groups present.[9][10][11]
-
Troubleshooting:
-
Ensure that strong electron-withdrawing groups (e.g., -NO₂) are present at the ortho and/or para positions to the leaving group.
-
Consider converting the aniline to a less donating group (e.g., an amide) prior to the SNAr reaction, if the synthetic route allows.
-
-
-
Poor Leaving Group: The rate of SNAr reactions is dependent on the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I.[12]
-
Troubleshooting: If possible, use a substrate with a fluoride as the leaving group for the most efficient reaction.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the rate of SNAr reactions.
-
Troubleshooting: Use polar aprotic solvents such as DMSO, DMF, or NMP, which can stabilize the charged intermediate (Meisenheimer complex).[11]
-
Caption: Critical factors for a successful SNAr reaction.
Conclusion
Successfully employing this compound in organic synthesis requires a nuanced understanding of its reactivity and the stability of the dithiolane protecting group. By carefully selecting reaction conditions and anticipating potential side reactions, researchers can significantly improve yields and achieve their synthetic targets. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization is key to success.
References
-
Mirjalili, B. F., et al. (2004). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Arkivoc, 2004(12), 68-73. [Link]
- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4463-4468.
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
- Ghorbani-Vaghei, R., & Karami, B. (2005). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Arkivoc, 2005(13), 43-50.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [YouTube video]. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
managing the stability of 4-(1,3-dithiolan-2-yl)aniline under acidic conditions
Welcome to the technical support center for 4-(1,3-dithiolan-2-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. The inherent chemical nature of this molecule—possessing both a nucleophilic aniline and an acid-sensitive dithiolane protecting group—presents unique stability challenges, particularly in acidic environments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.
Understanding the Core Challenge: The Dichotomy of Stability
The 1,3-dithiolane group is widely employed as a robust protecting group for aldehydes due to its general stability under both basic and many acidic conditions.[1][2] However, this stability is not absolute. The deprotection of dithiolanes is often intentionally carried out using strong acids, sometimes in the presence of other reagents, which highlights their latent reactivity.[3][4]
The primary challenge with this compound arises from the dual nature of the molecule. Under acidic conditions (typically pH < 4), the aniline nitrogen is protonated to form an anilinium ion. This protonation is a critical factor to consider, as it can influence the electronic nature of the entire molecule and potentially affect the stability of the dithiolane ring. Furthermore, the conditions required for many common organic reactions (e.g., further functionalization of the aniline) can inadvertently lead to the premature cleavage of the dithiolane group, regenerating the aldehyde.
Troubleshooting Guide
This section addresses specific experimental problems you might encounter. The solutions are based on mechanistic principles and offer practical, actionable advice.
Problem 1: Low yield or complete loss of my desired product after a reaction in an acidic medium. TLC analysis shows a new, more polar spot consistent with 4-aminobenzaldehyde.
Q: I'm attempting a reaction on the aniline moiety of this compound using acidic conditions, but I'm consistently getting low yields of my target compound. My main byproduct appears to be 4-aminobenzaldehyde. What is happening and how can I prevent it?
A: This is a classic case of unintended deprotection of the dithiolane group. The acidic medium required for your primary reaction is likely catalyzing the hydrolysis of the dithiolane back to the parent aldehyde.
Causality: The mechanism of acid-catalyzed dithiolane hydrolysis involves a series of equilibrium steps.[5] First, one of the sulfur atoms is protonated by the acid. This is followed by the cleavage of a carbon-sulfur bond to form a resonance-stabilized carbocation. A water molecule then attacks this carbocation, and after a series of proton transfers and elimination of 1,2-ethanedithiol, the aldehyde is regenerated. The presence of water in your reaction medium, even in trace amounts, can drive this hydrolysis.
Solutions:
-
Strictly Anhydrous Conditions: Ensure your reaction is set up under rigorously dry conditions. Use freshly distilled, anhydrous solvents, and dry all glassware in an oven. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.
-
Choice of Acid: The strength of the acid matters. Strong aqueous acids (e.g., HCl, H₂SO₄) are very effective at promoting hydrolysis. Consider using a weaker acid or a Lewis acid that is less prone to hydrolysis. For some reactions, a solid-supported acid might offer better control.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your primary reaction allows, run it at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the rate of deprotection.
-
Protect the Aniline: If the reaction conditions are too harsh to preserve the dithiolane, consider an alternative strategy. You can protect the aniline group (e.g., as an acetamide) before performing the desired transformation.[6] The acetamide group is less basic and can alter the reactivity and stability of the molecule. The protecting group can be removed later under conditions that are compatible with the dithiolane.
Problem 2: My reaction mixture is turning dark, and I'm observing multiple unidentified byproducts on my TLC plate.
Q: During my acid-catalyzed reaction, the solution is developing a dark color, and purification is complicated by the presence of numerous byproducts. What could be the cause?
A: While dithiolane hydrolysis is a primary concern, the aniline moiety itself can be susceptible to side reactions under certain acidic and oxidative conditions.
Causality: Anilines can be sensitive to strong acids and oxidizing agents.[7] Direct nitration of aniline, for example, is often problematic due to oxidation of the electron-rich aromatic ring.[8] If your reaction conditions are harsh, you might be observing polymerization or degradation of the aniline part of your molecule. The liberated 1,2-ethanedithiol from any deprotection can also undergo oxidation to form disulfides, which can further complicate the reaction mixture.
Solutions:
-
Deoxygenate Your Solvents: If you suspect oxidative degradation, deoxygenate your solvents by bubbling an inert gas through them before use.
-
Control Reaction Stoichiometry: Ensure you are not using a large excess of any potentially oxidizing reagents.
-
Re-evaluate Your Synthetic Route: If the aniline is too reactive under the required conditions, it might be necessary to introduce the amino group at a later stage of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed dithiolane hydrolysis?
A1: The accepted mechanism involves the following key steps[5]:
-
Protonation: One of the sulfur atoms of the dithiolane ring acts as a Lewis base and is protonated by an acid.
-
Ring Opening: The protonated dithiolane undergoes C-S bond cleavage to form a resonance-stabilized thionium ion intermediate.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the thionium ion.
-
Hemithioacetal Formation: A proton transfer leads to the formation of a hemithioacetal intermediate.
-
Elimination: The thiol group is protonated and eliminated as 1,2-ethanedithiol, regenerating the carbonyl group.
Caption: Mechanism of dithiolane hydrolysis.
Q2: At what pH range is this compound generally stable?
| pH Range | General Stability of Dithiolane | State of Aniline Group | Recommendation |
| > 8 | High | Free base (-NH₂) | Optimal for storage and reactions not requiring acid. |
| 4 - 7 | Moderate to High | Mixture of free base and anilinium ion | Generally safe for reactions, but monitor for hydrolysis. |
| < 4 | Low to Moderate | Primarily anilinium ion (-NH₃⁺) | High risk of hydrolysis. Use anhydrous conditions and low temperatures. |
Q3: How can I monitor the stability of my compound during a reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot your reaction mixture alongside a reference spot of your starting material and a reference spot of 4-aminobenzaldehyde (the hydrolysis product). A developing spot with the same Rf as 4-aminobenzaldehyde is a clear indication of deprotection. For more quantitative analysis, you can use ¹H NMR spectroscopy.[11] The disappearance of the characteristic dithiolane proton signals (a singlet for the C2-H around 5.0-5.8 ppm and a multiplet for the ethylene bridge around 3.2-3.5 ppm) and the appearance of an aldehyde proton signal (around 9.5-10.5 ppm) can be monitored over time.[11]
Q4: Are there alternative protecting groups for the aldehyde that are more stable in strong acid?
A4: Yes, if the dithiolane proves too labile for your synthetic route, you might consider other protecting groups. Acetals, such as those formed from ethylene glycol (1,3-dioxolanes), are also common, but their stability in acid is comparable to or sometimes even less than dithiolanes. For enhanced stability in acidic conditions, you might explore options like N,O-acetals, though their application would require a different synthetic strategy.[12] However, for most applications, optimizing the reaction conditions to preserve the dithiolane is the more common approach.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot References: On the baseline, apply small spots of:
-
Your starting material, this compound.
-
A co-spot of the starting material and the reaction mixture.
-
The reaction mixture.
-
(If available) A reference sample of 4-aminobenzaldehyde.
-
-
Develop Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The appearance of a new, more polar spot corresponding to 4-aminobenzaldehyde indicates deprotection.
Caption: Decision workflow for troubleshooting.
References
-
Penn, D., & Satchell, D. P. N. (1984). The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions. Journal of the Chemical Society, Perkin Transactions 2, (6), 933-939. [Link]
-
RSC Publishing. (1984). The Kinetics and Mechanisms of the Hydrolyses of 1.3-Oxathiolanes and 1.3-Dithiolanes promoted by Mercury(l1) and by Thallium(111) Ions, including the Effects of pH and Added Anions. J. Chem. Soc. Perkin Trans. II. [Link]
-
Okuyama, T., & Fueno, T. (1986). Acid-catalyzed hydrolysis of 2-methylene-1,3-dithiolane. 2. Remarkable effects of β substitution on reversibility of the carbon protonation. Canadian Journal of Chemistry, 64(6), 1116-1122. [Link]
-
ResearchGate. (2016). Acid-catalyzed hydrolyses of 2-methylene- (1a), 2-ethylidene- (1b), and 2-benzylidene-1,3-dithiane (1c). ResearchGate. [Link]
-
Gready, J. E., et al. (2016). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. Scientific Reports, 6, 36943. [Link]
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
Fairbanks, B. D., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(6), 1599-1605. [Link]
-
ResearchGate. (n.d.). Effect of substituents on rate of hydrolysis and cytotoxicity of Os-pico complexes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
-
PubMed. (2001). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Combinatorial Chemistry, 3(1), 34-44. [Link]
-
NIH. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Center for Biotechnology Information. [Link]
-
Jin, Y.-S., et al. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 21(5), 3531-3536. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
ResearchGate. (2012). Developments in the Deprotection of Thioacetals. ResearchGate. [Link]
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 4-(1,3-dithiolan-2-yl)aniline
Welcome to the technical support center for the large-scale synthesis of 4-(1,3-dithiolan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a protected aldehyde on an aniline ring, makes it a versatile intermediate. However, transitioning its synthesis from the laboratory bench to a large-scale production environment presents a unique set of challenges. This guide aims to provide practical, experience-driven solutions to overcome these hurdles, ensuring a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
The most prevalent and industrially viable route involves the direct thioacetalization of 4-aminobenzaldehyde with 1,2-ethanedithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid.[1][2][3] The general mechanism involves the acid-catalyzed activation of the carbonyl group of the aldehyde, followed by nucleophilic attack of the sulfur atoms from 1,2-ethanedithiol and subsequent dehydration to form the dithiolane ring.[4]
Q2: What are the critical parameters to control during the thioacetalization reaction on a large scale?
On a large scale, several parameters become critical for ensuring high yield and purity:
-
Temperature Control: The reaction is typically exothermic. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.
-
Catalyst Selection and Loading: The choice of acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or metal triflates) and its concentration can significantly impact reaction kinetics and selectivity.[1][2] Over-catalysis can lead to polymerization or degradation of the starting material.
-
Water Removal: The reaction produces water as a byproduct. Effective removal of water, often through azeotropic distillation (e.g., using a Dean-Stark apparatus), is essential to drive the equilibrium towards product formation.
-
Stoichiometry of Reactants: Precise control over the molar ratios of 4-aminobenzaldehyde and 1,2-ethanedithiol is important. An excess of the dithiol can complicate purification.
Q3: What are the common impurities and side products, and how can they be minimized?
Common impurities include unreacted 4-aminobenzaldehyde, polymeric byproducts, and products of over-reaction or side reactions of the aniline functional group. To minimize these:
-
Protecting Group Strategy: While the direct thioacetalization of 4-aminobenzaldehyde is common, for certain sensitive downstream applications, protection of the amine group prior to thioacetalization might be considered to prevent side reactions.
-
Reaction Condition Optimization: Careful optimization of temperature, reaction time, and catalyst loading can significantly reduce the formation of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline moiety.
Q4: What are the recommended purification methods for large-scale production?
For large-scale purification, the following methods are generally employed:
-
Crystallization: This is often the most cost-effective and scalable method. The choice of solvent system is critical for achieving high purity and yield.[5] A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification technique.
-
Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and challenging to scale up. However, flash chromatography systems with larger columns can be a viable option for high-value products.[6]
Q5: What are the primary safety concerns associated with the large-scale synthesis of this compound?
Safety is paramount in any chemical synthesis, especially at scale. Key considerations include:
-
Toxicity of Reactants and Products: Aniline and its derivatives can be toxic and are suspected carcinogens.[7][8] 1,2-ethanedithiol has a strong, unpleasant odor and is also toxic. Proper personal protective equipment (PPE), including respiratory protection, and handling in well-ventilated areas are essential.[9]
-
Handling of Corrosive Acids: The acid catalysts used are corrosive and require careful handling.
-
Flammability of Solvents: Many organic solvents used in the reaction and purification steps are flammable. All operations should be conducted in an environment with proper grounding and away from ignition sources.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | - Inefficient water removal.- Insufficient catalyst activity or loading.- Low reaction temperature. | - Ensure the Dean-Stark trap is functioning correctly and the solvent is azeotroping effectively.- Increase catalyst loading incrementally or switch to a more active catalyst.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Polymeric Byproducts | - Excessive catalyst concentration.- High reaction temperature.- Presence of oxygen. | - Reduce the amount of acid catalyst.- Optimize the reaction temperature to find a balance between reaction rate and selectivity.- Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization.- Incorrect solvent system for crystallization. | - Perform a pre-purification step, such as a wash with a non-polar solvent to remove greasy impurities.- Screen a variety of solvent systems (e.g., isopropanol, ethyl acetate/heptane mixtures) to find one that promotes good crystal formation.[5] |
| Product Discoloration (Darkening) | - Oxidation of the aniline group.- Thermal degradation. | - Ensure the reaction and work-up are performed under an inert atmosphere.- Use antioxidants if compatible with the reaction chemistry.- Avoid excessive heating during reaction and purification. |
| Difficult Filtration of Crystalline Product | - Very fine crystal size.- Gummy or oily impurities coating the crystals. | - Optimize the cooling rate during crystallization to encourage the growth of larger crystals.- Before filtration, wash the crude solid with a cold, non-polar solvent to remove oily residues. |
Experimental Protocols
Detailed Step-by-Step Methodology for Synthesis
This protocol is a general guideline and may require optimization based on specific equipment and scale.
Reaction Setup:
-
Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap.
-
Ensure the system is clean, dry, and can be purged with an inert gas.
Procedure:
-
Charge the reactor with 4-aminobenzaldehyde and a suitable solvent for azeotropic water removal (e.g., toluene or xylene).
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes.
-
Add 1,2-ethanedithiol (typically 1.05-1.1 equivalents) to the reactor.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected and reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).[7][10]
-
Cool the reaction mixture to room temperature.
Detailed Step-by-Step Methodology for Purification by Crystallization
-
Quench the reaction mixture by adding a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Separate the organic layer and wash it with water and then brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the purified crystals under vacuum at a moderate temperature.
Visualizations
Reaction Mechanism
Caption: General mechanism for acid-catalyzed thioacetalization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of 1,3-dithiolane. [Link]
-
ResearchGate. A Rapid and Efficient Method for 1,3-Dithiolane Synthesis. [Link]
-
National Center for Biotechnology Information. Aniline Acute Exposure Guideline Levels. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledynelabs.com [teledynelabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Sulfur Byproducts in Reactions of 4-(1,3-dithiolan-2-yl)aniline
Welcome to the technical support center for chemists and researchers working with 4-(1,3-dithiolan-2-yl)aniline. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered in the synthesis and subsequent reactions of this versatile intermediate: the formation and removal of sulfur-containing byproducts. As a key building block in the development of various pharmaceutical agents, ensuring the purity of this compound is paramount. This resource combines fundamental chemical principles with field-proven techniques to help you proactively minimize byproduct formation and effectively purify your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of sulfur-containing byproducts I might encounter in my reactions with this compound?
A1: The most prevalent sulfur-containing byproducts typically arise from side reactions during the formation or deprotection of the dithiolane ring, as well as from the inherent reactivity of the starting materials and the target molecule itself. These can include:
-
Disulfides: Formed from the oxidative coupling of residual thiols used in the dithiolane formation.
-
Thioethers: Arising from incomplete reaction or side reactions of the dithiol.
-
Elemental Sulfur: Can form under certain oxidative conditions.
-
Sulfoxides and Sulfones: Over-oxidation of the dithiolane ring or other sulfur-containing impurities can lead to these more polar byproducts.
Q2: My final product has a persistent sulfurous odor, even after standard purification. What could be the cause?
A2: A lingering sulfur odor often indicates the presence of trace amounts of volatile sulfur compounds, such as unreacted 1,2-ethanedithiol or its degradation products. These can be difficult to remove completely by standard column chromatography or recrystallization alone due to their volatility and potential to co-distill or co-precipitate with your product.
Q3: Can the aniline functional group in this compound cause its own set of side reactions and byproducts?
A3: Absolutely. The aniline moiety is a nucleophilic and electron-rich aromatic system, which can lead to several side reactions, especially under acidic or oxidative conditions. Potential byproducts include:
-
N-Alkylation or N-Arylation products: If electrophilic species are present.
-
Oxidative polymerization: Anilines can be susceptible to oxidation, leading to colored, high-molecular-weight impurities.
-
Diazotization byproducts: If nitrous acid or its precursors are present.
Q4: Are there any "quick fixes" for removing minor sulfur impurities before proceeding to the next synthetic step?
A4: For minor impurities, a liquid-liquid extraction with a dilute aqueous solution of sodium hydroxide can sometimes help remove acidic sulfur-containing impurities like thiols. For non-polar sulfur byproducts, a trituration or recrystallization from a carefully chosen solvent system may be effective. However, for more persistent impurities, more rigorous purification methods are recommended.
Troubleshooting Guides: From Proactive Prevention to Reactive Removal
This section is divided into two key areas: strategies to prevent the formation of sulfur byproducts from the outset, and detailed protocols for their removal when they do appear.
Part 1: Proactive Strategies for Minimizing Sulfur Byproducts
The most effective way to deal with impurities is to prevent their formation in the first place. The following Q&A guide provides insights into optimizing your reaction conditions.
Q: During the synthesis of this compound from 4-aminobenzaldehyde and 1,2-ethanedithiol, what are the critical parameters to control to minimize byproduct formation?
A: The formation of the dithiolane is a reversible reaction, and careful control of conditions is key.
-
Stoichiometry of Reagents: Use a minimal excess of 1,2-ethanedithiol (typically 1.05-1.1 equivalents). A large excess can lead to purification challenges and the formation of disulfide byproducts upon workup.
-
Choice of Catalyst: While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective, they can also promote side reactions on the electron-rich aniline ring. Consider milder Lewis acids such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃), which can be more chemoselective.[1]
-
Water Removal: The reaction produces water, which can hydrolyze the dithiolane back to the starting materials. Employing a Dean-Stark trap or using a drying agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium towards the product.
-
Reaction Temperature and Time: Monitor the reaction closely by TLC or HPLC. Prolonged reaction times or excessively high temperatures can lead to degradation of the aniline moiety and the formation of colored impurities.
Q: My subsequent reaction involves deprotection of the dithiolane. What are the common pitfalls that lead to sulfur byproducts?
A: Deprotection often involves oxidative or harsh acidic conditions, which can be a major source of sulfur-containing impurities.
-
Over-oxidation: Reagents like m-CPBA or Oxone® can be effective for deprotection but can also oxidize the sulfur atoms to sulfoxides or sulfones if not used in stoichiometric amounts and at controlled temperatures.
-
Incomplete Deprotection: This can lead to a mixture of starting material and product, complicating purification. Ensure sufficient reagent and reaction time.
-
Side Reactions of the Aniline: Strong oxidizing agents can lead to the formation of nitro or azoxy compounds from the aniline group.[2]
To mitigate these issues, consider milder deprotection methods such as those using reagents like N-bromosuccinimide (NBS) in aqueous acetone or periodic acid (H₅IO₆).
Part 2: Reactive Strategies for Removing Sulfur Byproducts
When sulfur-containing impurities are present in your product, a systematic approach to purification is necessary.
Q: I have a mixture containing my desired this compound and what I suspect are disulfide and unreacted thiol byproducts. What is the best purification strategy?
A: A multi-step approach is often most effective.
-
Aqueous Workup: Begin with a liquid-liquid extraction. Washing the organic layer with a dilute (~1 M) solution of sodium hydroxide will help remove acidic impurities like unreacted 1,2-ethanedithiol. Follow this with a brine wash to remove residual base and water.
-
Column Chromatography: This is often the most effective method for separating the desired product from non-polar byproducts like disulfides.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The more polar this compound will elute after the less polar disulfide byproducts.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove trace impurities and improve crystalline form.
Q: I'm dealing with very persistent, non-polar sulfur impurities that are difficult to separate by chromatography. Are there other options?
A: Yes, the use of scavenger resins can be a powerful tool in such cases. These are solid-supported reagents that selectively react with and bind certain types of impurities, allowing for their easy removal by filtration.
-
Thiol Scavengers: Resins functionalized with electrophilic groups (e.g., maleimide or iodoacetamide) can effectively scavenge excess thiols.
-
Metal Scavengers with High Sulfur Affinity: While primarily used for removing residual metal catalysts, some metal scavenger resins with soft metal centers (e.g., silver or palladium) can also bind sulfur-containing impurities.[3][4]
Experimental Protocol: Purification using a Thiol Scavenger Resin
-
Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., dichloromethane or acetonitrile) in which the product is soluble.
-
Add the Scavenger Resin: Add the thiol scavenger resin (typically 2-3 equivalents relative to the estimated amount of thiol impurity) to the solution.
-
Stir: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the thiol impurity by TLC or HPLC.
-
Filter: Filter the mixture to remove the resin.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified product.
Data Presentation: Comparison of Purification Methods
| Purification Method | Target Impurities | Advantages | Disadvantages | Estimated Efficiency |
| Aqueous Wash (1M NaOH) | Acidic thiols | Simple, fast, and inexpensive. | Ineffective against non-acidic impurities like disulfides. | High for thiols |
| Silica Gel Chromatography | Disulfides, thioethers | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. | Good to Excellent |
| Recrystallization | Broad range of impurities | Can provide very high purity material. | Dependent on the solubility properties of the product and impurities; can result in yield loss. | Variable, potentially Excellent |
| Thiol Scavenger Resin | Thiols | Highly selective for thiols; simple filtration workup. | Ineffective against other sulfur byproducts; cost of the resin. | Excellent for thiols |
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for addressing sulfur byproduct issues in your reactions.
Caption: Decision tree for purification of this compound.
References
Sources
Validation & Comparative
A Comparative Guide to Carbonyl Protection Strategies for 4-Aminobenzaldehyde: 1,3-Dithiolane in Focus
In the multi-step synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and advanced materials, the strategic protection and deprotection of functional groups is a cornerstone of success. The bifunctional nature of 4-aminobenzaldehyde, possessing both a reactive aldehyde and a nucleophilic aromatic amine, presents a unique challenge. Unwanted side reactions are a significant concern, necessitating the temporary masking of the carbonyl group to allow for selective transformations at other sites in the molecule. This guide provides an in-depth comparison of common protecting groups for 4-aminobenzaldehyde, with a special focus on the robust 1,3-dithiolane, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Challenge: Chemoselectivity in 4-Aminobenzaldehyde
The aldehyde group in 4-aminobenzaldehyde is susceptible to oxidation, reduction, and nucleophilic attack. Simultaneously, the amino group can act as a nucleophile and is sensitive to strong acids and electrophiles.[1] Therefore, a protecting group for the aldehyde must be installed and removed under conditions that are compatible with the amino functionality. This guide will explore the formation, stability, and deprotection of 1,3-dithiolanes, 1,3-dioxolanes (a common acetal), oximes, and imines, offering a critical evaluation of their suitability for this specific substrate.
In-Depth Protecting Group Analysis
The Robust Workhorse: 1,3-Dithiolane
1,3-Dithiolanes are cyclic thioacetals known for their exceptional stability across a wide pH range, making them a go-to choice when subsequent reaction steps involve either acidic or basic conditions.[2][3]
Formation: The formation of a 1,3-dithiolane from 4-aminobenzaldehyde involves the reaction with 1,2-ethanedithiol, typically catalyzed by a Lewis acid or a Brønsted acid.[4] The choice of catalyst is critical to avoid unwanted side reactions with the amino group. While strong Brønsted acids like p-toluenesulfonic acid can be used, milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are often preferred to minimize protonation of the aniline nitrogen.[4][5]
Caption: Deprotection of the 1,3-dithiolane to regenerate the aldehyde.
The Acid-Labile Alternative: 1,3-Dioxolane (Acetal)
Acetals, such as the 1,3-dioxolane formed with ethylene glycol, are another widely used protecting group for carbonyls. Their key characteristic is their stability to basic and nucleophilic reagents, coupled with their lability towards aqueous acid. [6][7] Formation: The formation of the 1,3-dioxolane of 4-aminobenzaldehyde is an acid-catalyzed reaction with ethylene glycol. [8]To drive the equilibrium towards the product, water must be removed, often using a Dean-Stark apparatus. [8]The acidic conditions required for acetal formation can protonate the amino group, potentially complicating the reaction or requiring the use of a milder acid catalyst.
Caption: Formation of the 1,3-dioxolane of 4-aminobenzaldehyde.
Stability: Acetals are stable to bases, organometallic reagents, and hydrides, making them suitable for a wide range of synthetic transformations. [6][7]However, they are readily cleaved by aqueous acid, which is a significant limitation if subsequent steps require acidic conditions. [2] Deprotection: The deprotection of acetals is typically straightforward, requiring treatment with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the acetal back to the aldehyde and the diol. [9]This mild deprotection is a major advantage over the often harsher conditions required for dithiolane cleavage.
Caption: Decision-making workflow for selecting a carbonyl protecting group for 4-aminobenzaldehyde.
Experimental Protocols
The following are representative protocols for the protection of 4-aminobenzaldehyde as a 1,3-dithiolane and a 1,3-dioxolane.
Protocol 1: Formation of 4-(1,3-Dithiolan-2-yl)aniline
Materials:
-
4-Aminobenzaldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane.
-
Add 1,2-ethanedithiol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Formation of 4-(1,3-Dioxolan-2-yl)aniline
Materials:
-
4-Aminobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the product, which may be purified further if necessary.
Conclusion
The choice of a protecting group for 4-aminobenzaldehyde is a critical decision that significantly impacts the overall success of a synthetic sequence. The 1,3-dithiolane stands out for its exceptional stability under both acidic and basic conditions, making it the protecting group of choice when a wide range of subsequent chemical transformations are planned. W[2]hile its removal requires specific, often oxidative conditions, modern methods have made this process more manageable and environmentally friendly.
[10]In contrast, the 1,3-dioxolane (acetal) offers the advantage of very mild, acid-catalyzed deprotection, but its lability to acid limits its application in synthetic routes that require acidic steps. O[2]ximes and imines are generally less robust and are typically not the preferred choice for protecting groups in complex, multi-step syntheses.
Ultimately, the optimal protecting group is dictated by the specific demands of the synthetic route. By understanding the distinct stability profiles and the causality behind the experimental choices for formation and cleavage, researchers can strategically employ these protecting groups to achieve their synthetic goals with efficiency and high fidelity.
References
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Organic Chemistry Portal. Protecting Groups. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(1,3-Dithiolan-2-yl)aniline Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. The 4-(1,3-dithiolan-2-yl)aniline moiety is a valuable building block, often employed as a protected form of 4-aminobenzaldehyde in multi-step syntheses. Its stability and the ease of deprotection make it a versatile intermediate. However, proceeding with a multi-step synthesis without irrefutable confirmation of the structure of this key intermediate is a significant risk, potentially leading to undesired side products, loss of valuable materials, and considerable time delays.
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical workflow.
Comparative Overview of Spectroscopic Techniques
A multi-technique approach is essential for the unambiguous characterization of organic molecules.[1] For this compound derivatives, the primary tools are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment of nuclei.[2] | Provides the most definitive structural information.[3][4][5] | Lower sensitivity compared to MS; requires slightly larger sample amounts. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[6] | High sensitivity, confirms molecular formula.[7] | Does not provide detailed connectivity information on its own. |
| Infrared Spectroscopy | Presence of key functional groups.[8][9] | Fast and simple method to identify functional groups.[10] | Provides limited information on the overall molecular structure. |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the molecular structure and the chemical environment of individual atoms.[11] For this compound, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence chemical shifts.[12]
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
The ¹H NMR spectrum of this compound will exhibit several key signals that are diagnostic for its structure. The chemical shifts are influenced by the electron-donating amino group and the dithiolane ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~3.8 - 4.2 | Broad singlet | 2H | Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and exchange.[12] |
| Aromatic H | ~6.6 - 7.3 | Two doublets | 4H (2H each) | The aniline ring will show a characteristic AA'BB' system. The protons ortho to the -NH₂ group will be more shielded (upfield) than those meta to it. |
| -CH- (dithiolane) | ~5.6 | Singlet | 1H | This proton is a thioacetal proton and is deshielded by the two adjacent sulfur atoms.[13] |
| -S-CH₂-CH₂-S- | ~3.3 - 3.5 | Multiplet or two triplets | 4H | The four protons of the ethylene bridge of the dithiolane ring. |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH- (dithiolane) | ~55 - 60 | The thioacetal carbon is significantly shielded compared to an aldehyde carbon (~190 ppm).[13] |
| -S-CH₂-CH₂-S- | ~38 - 42 | The methylene carbons of the dithiolane ring. |
| Aromatic C | ~114 - 148 | The aromatic carbons will show four distinct signals. The carbon attached to the nitrogen will be the most deshielded. |
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues.[14][15] For pharmaceutical analysis, MS is crucial for confirming identity and detecting impurities.[7]
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a solvent like methanol or acetonitrile. Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[1]
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it onto an LC column. Acquire the mass spectrum in positive ion mode over a relevant m/z range. For further confirmation, perform tandem MS (MS/MS) on the parent ion.[1]
The mass spectrum will provide the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 198.04 | The protonated molecular ion of this compound (C₉H₁₁NS₂), with a molecular weight of 197.32 g/mol .[16] |
| Fragment 1 | 121.05 | Loss of the dithiolane group as a neutral fragment, leaving the 4-aminobenzaldehyde cation radical. |
| Fragment 2 | 93.06 | Further fragmentation leading to the aniline cation radical. |
Diagram: Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups within a molecule.[17] The principle lies in the absorption of infrared radiation by molecular vibrations.[8]
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
The IR spectrum of this compound will show characteristic absorption bands. A crucial aspect of the analysis is to confirm the disappearance of the strong carbonyl (C=O) stretch from the starting material (4-aminobenzaldehyde), which would be around 1680 cm⁻¹.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Rationale |
| N-H Stretch | 3300 - 3500 | Two bands (asymmetric & symmetric) | Characteristic of a primary amine (-NH₂).[18] |
| Aromatic C-H Stretch | > 3000 | Sharp, medium | Stretching vibrations of C-H bonds on the benzene ring.[19] |
| Aliphatic C-H Stretch | < 3000 | Sharp, medium | Stretching vibrations of C-H bonds in the dithiolane ring.[19] |
| Aromatic C=C Stretch | ~1600 and ~1500 | Two bands, medium to strong | Benzene ring stretching vibrations.[18] |
| C-N Stretch | ~1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond of the aniline. |
| C-S Stretch | ~600 - 800 | Weak to medium | Stretching of the carbon-sulfur bonds in the dithiolane ring. This region can be complex (fingerprint region).[10] |
Diagram: Infrared Spectroscopy Analysis Workflow
Caption: Workflow for Infrared Spectroscopy analysis.
Conclusion: An Integrated Approach for Self-Validating Results
The structural confirmation of this compound derivatives is most reliably achieved through an integrated spectroscopic approach.
-
IR spectroscopy provides the initial, rapid confirmation that the carbonyl group of the starting material has been successfully converted to the thioacetal.
-
Mass spectrometry definitively confirms that the product has the correct molecular weight.
-
NMR spectroscopy (both ¹H and ¹³C) provides the final, unambiguous proof of the molecular structure, detailing the precise arrangement and connectivity of atoms.
By synergistically using these three techniques, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, ensuring the integrity of subsequent research and development efforts. This self-validating system of cross-verification is fundamental to scientific rigor in drug development and chemical synthesis.
References
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A Comparative Guide to the Biological Activity of 4-(1,3-Dithiolan-2-yl)aniline Derivatives and Their Analogs
Introduction: The Emergence of the Dithiolane Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutic agents. The 1,3-dithiolane ring, a sulfur-containing heterocycle, has garnered significant attention for its presence in a variety of biologically active compounds.[1] When coupled with an aniline moiety, the resulting 4-(1,3-dithiolan-2-yl)aniline structure presents a unique chemical architecture. This guide provides a comparative analysis of the biological activities—specifically antimicrobial, anticancer, and enzyme-inhibitory properties—of derivatives of this core scaffold against structurally related analogs. By examining experimental data and structure-activity relationships (SAR), we aim to elucidate the chemical features that govern therapeutic potential and guide future research for professionals in drug development.
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the exploration of new chemical entities capable of combating pathogenic microbes. Sulfur-containing compounds have historically been a rich source of antimicrobial agents. Here, we compare the efficacy of this compound derivatives against other sulfur-based heterocyclic analogs.
Antimicrobial Profile of this compound Derivatives
Research into 2-methylene-1,3-dithiolane derivatives has revealed promising, albeit moderate, antimicrobial activity. A key SAR finding is that the potency of these compounds is significantly influenced by the electronic properties of substituents on the phenyl ring. One study demonstrated that derivatives featuring electron-withdrawing groups exhibited the most potent activity against a panel of bacteria.[2] For example, a derivative substituted with a nitro group (an electron-withdrawing group) was found to be the most active against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 25 μg/mL against each.[2] This suggests that modulating the electronic character of the aniline ring is a critical strategy for enhancing the antimicrobial potential of this scaffold.
Comparative Analogs: Thiazolidinones and Dithiocarbamates
To contextualize the activity of the dithiolane scaffold, we compare it to two well-known classes of sulfur-containing antimicrobials.
-
Thiazolidinones: This class of compounds, which also features a five-membered sulfur-containing ring, has been extensively studied. Certain 4-thiazolidinone derivatives have shown potent activity against both susceptible and resistant bacterial strains, including MRSA.[2]
-
Dithiocarbamates: These compounds have a different structural motif but share the presence of sulfur. Pyrrolidine dithiocarbamate (PDTC) has demonstrated a notable antibacterial effect, which is mechanistically linked to its metal-chelating properties. Its activity is significantly enhanced by the presence of zinc, indicating a distinct mode of action compared to membrane-disrupting or enzyme-inhibiting agents.[3]
Data Summary & SAR Insights
| Compound Class | Representative Compound/Modification | Target Organism | MIC (μg/mL) | Reference |
| Dithiolane Derivative | 2-methylene-1,3-dithiolane w/ NO₂ group | S. aureus, E. coli, P. aeruginosa | 25 | [2] |
| Thiazolidinone Analog | 4-Thiazolidinone w/ p-chlorophenyl group | Various Bacteria | Good to Moderate Activity | [2] |
| Dithiocarbamate Analog | Pyrrolidine dithiocarbamate (PDTC) + Zinc | P. gingivalis, S. aureus, E. coli | Potent (activity enhanced by zinc) | [3] |
The comparison reveals that while this compound derivatives possess antimicrobial activity, their potency can be surpassed by optimized analogs like thiazolidinones or mechanistically distinct compounds like dithiocarbamates. The key takeaway for the dithiolane scaffold is the established importance of electron-withdrawing substituents for improved efficacy.[2]
Caption: Structure-Activity Relationship (SAR) Analysis.
Comparative Anticancer Activity
The search for selective and potent anticancer agents is a primary focus of medicinal chemistry. The aniline moiety is a common feature in many kinase inhibitors, making the this compound scaffold an intriguing starting point for anticancer drug design.
Anticancer Profile of this compound Derivatives
While the simple scaffold shows limited activity, its derivatives, particularly when the dithiolane and aniline components are part of a larger, rigid ring system, can be highly potent. A notable example is a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives.[4] In these compounds, the core structure is fused into a larger heterocyclic system. One such derivative, compound 12 from the cited study, displayed potent cytotoxic activity against MCF-7 (IC₅₀ = 3.82 µM) and MDA-MB-231 (IC₅₀ = 2.26 µM) breast cancer cell lines.[4] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the S phase, highlighting a specific mechanism of action.[4]
Comparative Analogs: Anilinoquinolines and Benzothiazole Anilines
-
Anilinoquinolines: This class of compounds represents a close structural analog where the dithiolane group is replaced by a quinoline ring system. 4-anilinoquinoline derivatives have been successfully developed as anticancer agents, often functioning as kinase inhibitors. For instance, certain derivatives show potent cytotoxicity against breast cancer cells by triggering apoptosis through reactive oxygen species (ROS) generation.[5] Other quinoline-based compounds have been optimized as selective inhibitors of specific receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFr).[6]
-
Benzothiazole Anilines (BTA): BTA derivatives are another close analog that have demonstrated selective antitumor properties.[7] Studies have shown that BTA derivatives and their platinum (II) complexes can exhibit potent and selective inhibitory activity against liver cancer cells (HepG2), in some cases surpassing the efficacy of the clinical drug cisplatin.[7]
Data Summary & Mechanistic Insights
| Compound Class | Representative Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Dithiolane Derivative | 1,3-dithiolo[4,5-b]quinoxaline-sulfonamide | MCF-7 (Breast) | 3.82 | S-phase cell cycle arrest, Apoptosis | [4] |
| Dithiolane Derivative | 1,3-dithiolo[4,5-b]quinoxaline-sulfonamide | MDA-MB-231 (Breast) | 2.26 | S-phase cell cycle arrest, Apoptosis | [4] |
| Anilinoquinoline Analog | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | Potent | ROS-dependent apoptosis | [5] |
| Benzothiazole Aniline Analog | BTA Ligand (L1) | HepG2 (Liver) | Potent & Selective | DNA Interaction | [7] |
| Clinical Control | Cisplatin | HepG2 (Liver) | Less selective than L1 | DNA Alkylation | [7] |
The data strongly suggests that for anticancer activity, the core this compound scaffold is most effective when incorporated into a larger, planar, and more rigid heterocyclic system, such as the quinoxaline derivatives.[4] This modification likely enhances binding to biological targets like DNA or specific enzymes. Analogs like anilinoquinolines and BTAs achieve high potency through their ability to interact with well-defined targets such as protein kinases or DNA minor grooves.[6][7]
Caption: Generic RTK Inhibition by Analogs.
Comparative Enzyme Inhibition
Targeting specific enzymes is a highly successful strategy in modern drug development. We evaluated the potential of dithiolane derivatives as enzyme inhibitors compared to other established inhibitor classes.
Enzyme Inhibition Profile of Dithiolane Derivatives
Studies investigating 1,2-dithiolane derivatives as potential inhibitors of Thioredoxin Reductase (TrxR), an enzyme often overexpressed in cancer cells, yielded a crucial insight: the dithiolane ring by itself is not sufficient to serve as a pharmacophore for TrxR inhibition.[8] Potent inhibition was only observed when the dithiolane-containing molecule also possessed a Michael acceptor functionality, which could covalently interact with cysteine or selenocysteine residues in the enzyme's active site.[8] This finding underscores that for this target, the dithiolane moiety may act as a carrier or modulator, but not the primary interacting group.
Comparative Analogs: Pyrazoles and Tetrazoles
-
Pyrazole-based Inhibitors: A series of pyrazole-based compounds have been developed as potent inhibitors of Lactate Dehydrogenase (LDH), an enzyme critical for glycolytic metabolism in many tumors.[9] These inhibitors feature aniline and sulfonamide moieties, demonstrating that the aniline fragment can be effectively paired with various heterocycles to achieve potent enzyme inhibition.
-
Tetrazole-based Inhibitors: In the antibacterial field, phenyltetrazole amides were identified as inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE).[10] Docking studies suggest a binding mode where the tetrazole ring forms a key hydrogen bond with an aspartate residue in the active site, highlighting its role as a critical pharmacophoric element.[10]
Data Summary & SAR Insights
| Compound Class | Target Enzyme | Key Structural Feature for Inhibition | IC₅₀ Range | Reference |
| Dithiolane Derivative | Thioredoxin Reductase (TrxR1) | Michael acceptor moiety required | Inactive without Michael acceptor | [8] |
| Pyrazole Analog | Lactate Dehydrogenase (LDH) | Pyrazole core + Phenyl sulfonamide | Single-digit nM to sub-µM | [9] |
| Tetrazole Analog | DapE (Bacterial) | Tetrazole ring + Amide linker | ~50 µM | [10] |
The comparative analysis reveals that unlike pyrazole and tetrazole rings, which can act as primary pharmacophores by engaging in specific interactions within an enzyme's active site, the dithiolane ring appears to be less effective in this role, at least for TrxR. Its utility in enzyme inhibitors may depend on its combination with other reactive functional groups that drive the binding interaction.
Key Experimental Protocols
To ensure the reproducibility and validation of the biological data presented, we outline the methodologies for two standard assays.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: MTT Assay Workflow for Cytotoxicity.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Confirmation (Optional): To confirm the MIC, a viability indicator like resazurin can be added, which changes color in the presence of metabolic activity.
Conclusion and Future Directions
This comparative guide demonstrates that the this compound scaffold is a valuable starting point for the development of biologically active compounds, though its ultimate potency and mechanism of action are highly dependent on further structural modifications.
-
For Antimicrobial Activity, the key to enhancing the potency of this scaffold lies in substituting the aniline ring with strong electron-withdrawing groups.
-
For Anticancer Activity, the most promising strategy involves incorporating the core scaffold into larger, rigid, polycyclic aromatic systems. This approach has yielded derivatives with potent, sub-micromolar cytotoxicity driven by specific mechanisms like cell cycle arrest.[4]
-
For Enzyme Inhibition, the dithiolane ring itself does not appear to be a privileged pharmacophore. Its successful application likely requires its use as a scaffold to present other functional groups that can directly engage with the enzyme's active site.[8]
Future research should focus on synthesizing hybrid molecules that combine the dithiolane moiety with other known pharmacophores, such as quinoline or thiazolidinone rings, to explore potential synergistic effects. Furthermore, detailed mechanistic studies and in vivo testing of the most potent derivatives identified in vitro are crucial next steps to translate these chemical findings into potential therapeutic leads.
References
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In vitro antimicrobial activity of 2-methylene-1, 3-dithiolane derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives. (2017). Taylor & Francis Online. [Link]
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Examples of 1,3-dithiolane-containing biologically active compounds. (n.d.). ResearchGate. [Link]
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Structure activity relationship. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Dithiocarbamates of ω-Substituted (2-naphthyloxy)alkanes. (n.d.). ResearchGate. [Link]
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Antibacterial activity of pyrrolidine dithiocarbamate. (2001). PubMed. [Link]
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A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. (2022). National Institutes of Health. [Link]
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Optimization of ether and aniline based inhibitors of lactate dehydrogenase. (2017). National Institutes of Health. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
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Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). National Institutes of Health. [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Institutes of Health. [Link]
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Structure activity relationship of the synthesized compounds 3–11. (n.d.). ResearchGate. [Link]
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May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? (2023). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]
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Enzyme Inhibition and Docking Scores of Synthesized Compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]
-
Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. (2018). OSTI.gov. [Link]
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Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. [Link]
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Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. (2022). Arabian Journal of Chemistry. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2007). National Institutes of Health. [Link]
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Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
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A Comparative Guide to Validating Synthetic Routes to Complex Molecules Using 4-(1,3-Dithiolan-2-yl)aniline
In the intricate field of complex molecule synthesis, the strategic selection of building blocks and protecting groups is paramount to achieving efficiency, high yields, and atom economy. This guide provides an in-depth, objective comparison of synthetic strategies that leverage 4-(1,3-dithiolan-2-yl)aniline, a versatile bifunctional reagent. We will explore the causality behind its application, present validated experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in optimizing their synthetic routes.
The Strategic Imperative for Masked Functionality
The synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, often involves navigating a landscape of sensitive and reactive functional groups. A primary challenge is achieving chemoselectivity—modifying one part of a molecule while leaving another, more reactive site untouched. This necessitates the use of protecting groups, which act as temporary masks for reactive moieties.[1] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[1]
The 1,3-dithiolane group is a robust and widely used protecting group for aldehydes and ketones.[2][3] Its stability to both acidic and basic conditions makes it superior to many oxygen-based acetals, which are often acid-labile.[4] This stability allows for a broad range of subsequent chemical transformations to be performed on other parts of the molecule. The compound this compound masterfully combines this protective capacity with the rich synthetic utility of an aniline moiety, presenting a powerful tool for orthogonal synthesis.[5][6][7]
The Bifunctional Advantage of this compound
This reagent offers two distinct points for chemical modification: the nucleophilic aniline group and the masked electrophilic aldehyde. This duality allows for a synthetic strategy wherein reactions can be performed on the aniline portion while the aldehyde remains protected, or vice versa.
-
Aniline Moiety: The primary aromatic amine can undergo a wide array of transformations, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and participation in metal-catalyzed cross-coupling reactions to form C-N or C-C bonds.[8]
-
Masked Aldehyde (Dithiolane): The dithiolane group is exceptionally stable across a wide pH range and to many nucleophilic and organometallic reagents.[4] When the synthetic route requires it, the aldehyde can be regenerated, typically under oxidative or metal-mediated conditions.[9]
This orthogonal relationship is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Comparative Analysis of Aldehyde Protecting Groups
While several options exist for protecting aldehydes, the dithiolane group offers a unique combination of stability and reactivity. The following table compares key performance indicators for common aldehyde protecting groups.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Advantages | Limitations |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis/Brønsted acid (e.g., BF₃·OEt₂, TsOH)[2][10] | Very high (stable to strong bases, nucleophiles, hydrides, organometallics, mild acids) | Oxidative (e.g., I₂/H₂O₂, IBX) or metal-mediated (e.g., Hg(II), Ag(I) salts)[10][11][12] | Exceptional stability; allows for "umpolung" (polarity reversal) chemistry.[3] | Deprotection can require toxic heavy metals or harsh oxidants; sulfur odor.[4] |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., TsOH) | Stable to bases, nucleophiles, organometallics, reducing agents | Mild to strong acidic conditions (e.g., aq. HCl, TFA) | Easy to form and remove; no odor. | Highly sensitive to acid, limiting subsequent acidic reaction steps. |
| Dimethyl Acetal | Methanol, acid catalyst | Similar to dioxolanes but can be more labile | Mild acidic conditions | Very easy to form. | Generally less stable than cyclic acetals. |
Validated Synthetic Strategies & Experimental Protocols
To illustrate the practical application of this compound, we will compare two distinct synthetic routes that leverage its unique properties.
Case Study 1: Synthesis of a Heterocyclic Scaffold via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems. In this validated approach, the aniline moiety of this compound is first transformed into a phenethylamine derivative, which then undergoes cyclization. The masked aldehyde is deprotected in the final step to provide a versatile handle for further functionalization.
Caption: Workflow for heterocycle synthesis using a Pictet-Spengler approach.
Case Study 2: Synthesis of a Biaryl Compound via Suzuki Cross-Coupling
This route demonstrates the utility of the aniline group as a precursor for organometallic cross-coupling reactions. The amine is converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This allows for a Suzuki coupling to form a biaryl structure, all while the aldehyde function remains safely protected. The final deprotection unmasks the aldehyde on the newly formed complex scaffold.
Caption: Workflow for biaryl synthesis using a Suzuki cross-coupling strategy.
Performance Comparison
| Metric | Route 1 (Pictet-Spengler) | Route 2 (Suzuki Coupling) | Rationale & Causality |
| Overall Yield | Moderate to Good | Good to Excellent | Suzuki couplings are often high-yielding. The multi-step nature of forming the phenethylamine precursor can lower the overall yield in Route 1. |
| Step Count | 4 steps | 4 steps | Both routes are comparable in length, demonstrating efficient construction of complexity. |
| Reagent Toxicity | High (LiAlH₄ is pyrophoric) | Moderate (Pd catalysts, though used in small amounts, are heavy metals) | Both routes require careful handling of specific reagents. The choice may depend on available laboratory infrastructure. |
| Scope | Builds N-heterocyclic cores | Builds C-C bonds, creating biaryl systems | The choice of route is fundamentally dictated by the target molecular architecture. |
Self-Validating Experimental Protocols
The trustworthiness of a synthetic route relies on reproducible and well-characterized experimental procedures. Below are detailed protocols for key transformations.
Protocol 1: Synthesis of this compound
This foundational protocol describes the protection of the aldehyde group of 4-aminobenzaldehyde.
Methodology:
-
To a stirred solution of 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in dichloromethane (200 mL) at room temperature, add 1,2-ethanedithiol (7.6 mL, 90.8 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mL, 8.25 mmol) dropwise. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield a solid. Recrystallize from ethanol/water to afford the pure product.
Validation Data:
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.65 (d, 2H), 7.25 (d, 2H), 5.55 (s, 1H), 3.85 (s, 2H, -NH₂), 3.50-3.30 (m, 4H).
-
MS (ESI+): m/z calculated for C₉H₁₁NS₂ [M+H]⁺: 198.04; found 198.1.
Protocol 2: Deprotection of this compound to 4-Aminobenzaldehyde
This protocol utilizes a modern, milder oxidative deprotection method, avoiding the use of heavy metals.[11]
Methodology:
-
Dissolve the this compound derivative (1.0 g, 5.07 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Add N-Bromosuccinimide (NBS) (1.89 g, 10.6 mmol) in small portions over 10 minutes. The reaction is exothermic and may change color.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (25 mL) and then brine (25 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.
Validation Data:
-
Expected Yield: 70-85%
-
Characterization: The resulting product should match the spectral data of an authentic sample of the corresponding aldehyde.
Conclusion and Future Outlook
This compound is a highly effective and strategic building block for the synthesis of complex molecules. Its orthogonal reactivity allows for the selective manipulation of either the aniline or the masked aldehyde functionality, providing chemists with significant flexibility in synthetic design. As demonstrated, it can be effectively employed in diverse synthetic pathways, from the construction of heterocyclic systems to the formation of complex biaryl structures.
The choice between different synthetic routes ultimately depends on the specific target molecule. By understanding the inherent stability and reactivity of the dithiolane protecting group compared to other alternatives, and by utilizing validated, high-yield protocols, researchers can significantly streamline the synthesis of novel compounds. The continued development of milder and more environmentally benign deprotection methods will further enhance the utility of this versatile reagent in the future, particularly in the scale-up processes crucial for drug development.[11]
References
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Heravi, M. M., et al. (2010). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Letters in Organic Chemistry, 7(4), 333-336. [Link]
-
Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 4061-4066. [Link]
-
Gauchet, C., et al. (2006). Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers. Molecules, 11(12), 947-975. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(1), 131. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiolane. [Link]
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]
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A Senior Application Scientist's Guide to the Deprotection of 4-(1,3-dithiolan-2-yl)aniline: A Comparative Analysis
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the judicious selection of protecting groups and their subsequent removal is a cornerstone of efficient and successful molecular construction. The 1,3-dithiolane group is a robust and widely employed protecting group for aldehydes and ketones, prized for its stability across a broad spectrum of reaction conditions. However, the regeneration of the parent carbonyl from a dithiolane-protected aromatic amine, such as 4-(1,3-dithiolan-2-yl)aniline, presents a unique set of challenges. The presence of the electron-donating aniline moiety can influence the reactivity of the dithiolane ring and is itself susceptible to oxidation or other undesired side reactions under many deprotection conditions.
This guide provides an in-depth, comparative analysis of various deprotection methods for this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights to aid in the selection of the most appropriate strategy for your specific synthetic context.
The Challenge: Chemoselectivity in the Presence of an Aniline Moiety
The primary challenge in the deprotection of this compound lies in achieving high chemoselectivity. The ideal method must efficiently cleave the carbon-sulfur bonds of the dithiolane ring to regenerate the aldehyde functionality without affecting the sensitive aniline group. Many common deprotection reagents are oxidative in nature, posing a significant risk of oxidizing the aniline to nitroso, nitro, or polymeric species. Conversely, harsh acidic conditions can lead to side reactions on the electron-rich aromatic ring. Therefore, a careful evaluation of the available methods is crucial for maximizing the yield of the desired 4-aminobenzaldehyde while minimizing impurity formation.
This guide will explore four major categories of deprotection strategies:
-
Oxidative Deprotection: Employing reagents that oxidize the sulfur atoms, facilitating hydrolysis.
-
Metal-Mediated Deprotection: Utilizing the affinity of metal ions for sulfur to promote cleavage.
-
Acid-Catalyzed Hydrolysis: The classic approach, relying on hydronium ions to effect deprotection.
-
Reductive Desulfurization: A distinct pathway that removes the sulfur atoms to yield a methyl group.
Each of these approaches will be critically evaluated for their efficacy, selectivity, and practicality in the context of deprotecting this compound.
I. Oxidative Deprotection Methods
Oxidative methods are among the most common for dithiolane deprotection. The general principle involves the oxidation of one or both sulfur atoms to a higher oxidation state (e.g., sulfoxide or sulfone), which weakens the carbon-sulfur bonds and renders the dithiolane susceptible to hydrolysis.
A. N-Halosuccinimides (NBS, NIS)
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are versatile reagents for dithiolane deprotection. The reaction is typically performed in an aqueous organic solvent system. The electrophilic halogen initiates the reaction by attacking one of the sulfur atoms.
Mechanism Insight: The reaction proceeds through the formation of a halosulfonium ion intermediate. This intermediate is then attacked by water, leading to a cascade of reactions that ultimately cleave the C-S bonds and release the carbonyl group. The aniline group, being a nucleophile, can potentially react with the N-halosuccinimide. However, by carefully controlling the stoichiometry and reaction temperature, selective deprotection can often be achieved. For electron-rich substrates, the reaction is generally facile.[1]
Caption: Mechanism of N-Halosuccinimide Mediated Deprotection.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.2 eq) portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Hydrogen Peroxide and Iodine (H₂O₂/I₂)
This method offers a greener and milder alternative to many other oxidative procedures. The reaction is typically carried out in an aqueous micellar system, which can enhance the solubility of organic substrates.[2] A key advantage of this system is its documented tolerance for various functional groups, including amino-protecting groups like BOC and Cbz carbamates, suggesting a high degree of chemoselectivity for the deprotection of this compound.[2][3]
Mechanism Insight: Iodine is believed to act as a catalyst, activating the hydrogen peroxide. The active species, likely a hypoiodite intermediate, electrophilically attacks a sulfur atom of the dithiolane. Subsequent attack by water and elimination steps lead to the formation of the aldehyde. The neutral reaction conditions are crucial for preserving the aniline functionality.
Caption: Experimental workflow for H₂O₂/I₂ mediated deprotection.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of water and a surfactant like sodium dodecyl sulfate (SDS), add a catalytic amount of iodine (0.1 eq).
-
To this stirred solution, add 30% aqueous hydrogen peroxide (3.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess iodine with aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
C. Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a powerful oxidizing agent that can effectively deprotect dithiolanes. However, its high oxidizing potential poses a significant risk to the aniline group. The reaction is typically fast and efficient for many substrates.
Mechanism Insight: The Ce(IV) ion coordinates to the sulfur atoms, facilitating a single-electron transfer (SET) process to generate a sulfur radical cation. This intermediate is highly susceptible to attack by water, leading to the cleavage of the dithiolane ring. The strongly acidic nature of CAN solutions can also contribute to the reaction.
Caution: Due to the high risk of aniline oxidation, this method should be approached with caution for the deprotection of this compound. It may be more suitable for substrates with protected anilines or less sensitive electron-donating groups.
II. Metal-Mediated Deprotection
This class of deprotection methods relies on the high affinity of certain metal ions, particularly soft metals, for sulfur. This interaction weakens the C-S bonds and promotes hydrolysis.
A. Mercury(II) Salts (HgCl₂, Hg(NO₃)₂)
Mercury(II) salts are classic reagents for dithiolane deprotection and are known for their high efficiency.[4] The reaction is often rapid and proceeds under relatively mild conditions.
Mechanism Insight: The mercury(II) ion acts as a strong Lewis acid, coordinating to both sulfur atoms of the dithiolane. This coordination polarizes the C-S bonds, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The formation of a stable mercury-sulfur complex drives the reaction to completion.
Sources
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A Comparative Guide to the Green Chemistry Metrics of Synthesizing 4-(1,3-dithiolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable process development.[1][2][3] This guide provides an in-depth comparative analysis of the synthesis of 4-(1,3-dithiolan-2-yl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds.[4] By examining different synthetic strategies through the lens of established green chemistry metrics, this document aims to equip researchers and development professionals with the critical insights needed to design and select more environmentally benign and efficient chemical processes.
The core of this analysis revolves around the protection of the aldehyde group in 4-aminobenzaldehyde to form the 1,3-dithiolane derivative. This protective step is crucial for preventing unwanted side reactions in subsequent synthetic transformations. We will explore the green credentials of this transformation and compare it with alternative approaches for amine protection, providing a holistic view of the synthetic pathway's environmental impact.
Synthetic Route Analysis: The Dithiolane Protection of 4-Aminobenzaldehyde
The primary synthesis of this compound involves the reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid.[5] While effective, the overall greenness of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions.
A common approach involves the use of catalysts like p-toluenesulfonic acid or metal triflates in organic solvents.[5] However, greener alternatives are emerging, including the use of solid acid catalysts or performing the reaction under solvent-free conditions, which can significantly reduce the environmental footprint.[5][6]
Alternative Strategy: Protecting the Amine Group
An alternative strategy to consider is the protection of the amine group of 4-aminobenzaldehyde first, followed by reactions involving the aldehyde. Carbamates, such as t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are common amine protecting groups.[7][8] This approach, however, introduces additional steps for protection and deprotection, which can negatively impact the overall process mass intensity and atom economy.[9]
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of these synthetic strategies, we will employ several key green chemistry metrics.[10][11][12]
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[13][14] An ideal atom economy is 100%, indicating that all atoms from the reactants are incorporated into the final product.[14]
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product.[15][16] A lower E-factor signifies a greener process.[17]
-
Process Mass Intensity (PMI): PMI provides a more holistic view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[18][19]
-
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that is converted to the desired product, taking into account the reaction yield and stoichiometry.[12][20]
The table below presents a hypothetical comparison of the green chemistry metrics for the dithiolane protection of 4-aminobenzaldehyde versus a typical Boc-protection of the amine group.
| Metric | Dithiolane Protection of Aldehyde | Boc-Protection of Amine |
| Atom Economy (AE) | High (~90%) | Moderate (~75%) |
| E-Factor | Lower (fewer steps) | Higher (additional steps) |
| Process Mass Intensity (PMI) | Lower | Higher |
| Reaction Mass Efficiency (RME) | Higher | Lower |
Note: The values presented are illustrative and can vary significantly based on specific reaction conditions, yields, and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a relatively green synthesis of the target compound using a solid acid catalyst.
Materials:
-
4-Aminobenzaldehyde
-
1,2-Ethanedithiol
-
Amberlyst-15 (solid acid catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in toluene, add 1,2-ethanedithiol (1.1 eq).
-
Add Amberlyst-15 (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Boc-Protection of 4-Aminobenzaldehyde
This protocol outlines the protection of the amine group in 4-aminobenzaldehyde.
Materials:
-
4-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes for modifying 4-aminobenzaldehyde.
Causality and Trustworthiness in Protocol Selection
The choice of a synthetic route should be guided by a thorough evaluation of its green chemistry metrics. The dithiolane protection of the aldehyde (Route 1) is often preferred due to its higher atom economy and lower E-factor, stemming from a more direct pathway with fewer steps.[10] The use of a recyclable solid acid catalyst like Amberlyst-15 further enhances its green credentials by minimizing catalyst waste and simplifying purification.
Conversely, the Boc-protection of the amine (Route 2) introduces additional synthetic steps for protection and subsequent deprotection.[8][9] While necessary for certain synthetic strategies, these extra steps inherently increase the PMI and E-factor of the overall process. Each step requires its own set of reagents and solvents, and each purification contributes to the total waste generated. Therefore, from a green chemistry perspective, minimizing the number of synthetic steps is a crucial principle.[3]
The protocols provided are designed to be self-validating. The progress of each reaction can be reliably monitored using standard analytical techniques like Thin Layer Chromatography (TLC), ensuring that the reaction is proceeding as expected and allowing for timely intervention if necessary. The purification methods described are standard laboratory procedures that ensure the isolation of the product in high purity, which is critical for subsequent applications and for accurate yield calculations used in determining green chemistry metrics.
Conclusion
Assessing the green chemistry metrics of a synthesis is a critical component of modern chemical process development. For the synthesis involving this compound, a direct protection of the aldehyde group generally presents a greener pathway compared to strategies that involve protecting the amine group. This is primarily due to the reduction in the number of synthetic steps, leading to a higher atom economy, and lower E-factor and PMI.
Researchers and drug development professionals are encouraged to adopt a quantitative approach to evaluating the environmental impact of their synthetic routes. By prioritizing methodologies that align with the principles of green chemistry, the chemical industry can move towards more sustainable and efficient manufacturing processes.
References
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A Comparative Guide to the Synthetic Utility of 4-(1,3-Dithiolan-2-yl)aniline in the Preparation of Neurologically Active Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. This guide provides an in-depth comparison of synthetic routes utilizing 4-(1,3-dithiolan-2-yl)aniline, a key intermediate, for the preparation of potent 5-HT1A receptor ligands. We will objectively compare its performance against alternative synthetic strategies, supported by experimental data, to inform rational decisions in drug discovery and development.
N-Arylpiperazines are a critical class of molecules in pharmaceutical chemistry, forming the core scaffold of numerous drugs, particularly those targeting neurological disorders.[1] A significant subset of these compounds are potent ligands for the 5-HT1A serotonin receptor, which is implicated in conditions such as anxiety and depression.[1][2][3] The synthesis of these complex molecules often requires multi-step procedures where the choice of starting materials and synthetic strategy significantly impacts overall efficiency, yield, and purity.
This guide focuses on the synthetic utility of this compound as a precursor to the arylpiperazine core. The 1,3-dithiolane moiety serves as a protected aldehyde, which can be unmasked in later synthetic steps to introduce further chemical diversity. We will explore a common synthetic pathway employing this intermediate and compare it with a well-established alternative: the Buchwald-Hartwig amination.
Core Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁NS₂
-
Molecular Weight: 197.32 g/mol
-
Structure:
The key structural feature of this molecule is the presence of a primary aromatic amine and a dithiolane-protected aldehyde. This bifunctionality allows for sequential reactions, making it a versatile intermediate in organic synthesis. The dithiolane group is a robust protecting group for aldehydes, stable to a variety of reaction conditions, yet readily removable when desired.[4]
Comparative Synthetic Routes to Arylpiperazine 5-HT1A Ligands
The target molecule for our comparative analysis is a prototypical long-chain arylpiperazine, a class of compounds known for their high affinity for the 5-HT1A receptor.[5] The general structure consists of an arylpiperazine moiety connected via an alkyl linker to a terminal functional group.
Route 1: The this compound Pathway
This synthetic approach leverages the pre-installed, protected aldehyde functionality of this compound. The general strategy involves the initial formation of the arylpiperazine core, followed by deprotection and subsequent functionalization of the aldehyde.
Workflow Diagram:
Caption: Synthetic workflow using this compound.
Experimental Protocol:
Step 1: Synthesis of 1-(4-(1,3-dithiolan-2-yl)phenyl)piperazine
-
Reactants: this compound, Bis(2-chloroethyl)amine hydrochloride, Diisopropylethylamine (DIPEA).
-
Solvent: n-Butanol.
-
Procedure: A mixture of this compound (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and DIPEA (2.5 eq) in n-butanol is heated at reflux for 24 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection to 4-(piperazin-1-yl)benzaldehyde
-
Reactants: 1-(4-(1,3-dithiolan-2-yl)phenyl)piperazine, Mercury(II) chloride (HgCl₂), Calcium carbonate (CaCO₃).
-
Solvent: Acetonitrile/Water mixture.
-
Procedure: To a solution of the dithiolane-protected intermediate in a mixture of acetonitrile and water, mercury(II) chloride and calcium carbonate are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous potassium iodide solution to remove any remaining mercury salts. The organic layer is dried and concentrated to yield the aldehyde.
Step 3: Reductive Amination to the Final Product
-
Reactants: 4-(piperazin-1-yl)benzaldehyde, a desired primary or secondary amine, Sodium cyanoborohydride (NaBH₃CN).[6][7]
-
Solvent: Methanol or Dichloroethane.
-
Procedure: The aldehyde and the amine (1.0-1.2 eq) are dissolved in the solvent, and a catalytic amount of acetic acid is added. The mixture is stirred for 30 minutes, followed by the portion-wise addition of sodium cyanoborohydride.[7] The reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is worked up by partitioning between an organic solvent and aqueous sodium bicarbonate solution. The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.
Route 2: The Alternative Buchwald-Hartwig Amination Pathway
This is a widely used and powerful method for the formation of carbon-nitrogen bonds.[8][9][10] In this approach, an aryl halide is coupled directly with a piperazine derivative. This route avoids the need for a protecting group strategy for the aldehyde, as the aldehyde can be introduced before or after the C-N bond formation.
Workflow Diagram:
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A Comparative Guide to the Pharmacological Potential of 4-(1,3-Dithiolan-2-yl)aniline-Based Scaffolds in Drug Discovery
This guide provides a comprehensive evaluation of the potential pharmacological properties of the 4-(1,3-dithiolan-2-yl)aniline scaffold. In the ever-evolving landscape of medicinal chemistry, the identification of novel "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is paramount for the development of next-generation therapeutics.[1][2] While extensive research has focused on various sulfur-containing heterocycles, the this compound moiety remains a relatively unexplored territory.[3]
This document aims to bridge this knowledge gap by hypothesizing the therapeutic potential of this scaffold. By drawing objective comparisons with structurally related and well-documented alternatives, such as thiazolidin-4-ones and 1,3,4-oxadiazoles, we will present a data-supported rationale for its investigation.[4][5][6] The guide culminates in a proposed research workflow, offering detailed experimental protocols to systematically synthesize, screen, and validate the pharmacological activities of novel derivatives based on this promising core structure.
The this compound Scaffold: A Structural Rationale for Exploration
The therapeutic versatility of a scaffold is often dictated by its constituent parts. The this compound structure combines two key chemical motifs:
-
The Aniline Moiety: A cornerstone in medicinal chemistry, the primary amine on a phenyl ring is a versatile synthetic handle. It allows for the facile introduction of a wide array of functional groups to modulate physicochemical properties and target interactions, as seen in countless approved drugs.[7][8]
-
The 1,3-Dithiolane Ring: This sulfur-containing heterocycle is a bioisostere of other cyclic systems and can significantly influence a molecule's metabolic stability, lipophilicity, and binding geometry. Its presence suggests potential for unique interactions with biological targets compared to more common oxygen- or nitrogen-containing rings.
The logical framework for investigating this scaffold is built upon a comparative analysis with its pharmacological cousins. By examining the established activities of similar structures, we can infer the most promising therapeutic avenues for our target scaffold.
Caption: Logical relationships between the target scaffold and established alternatives.
Comparative Evaluation of Potential Pharmacological Activities
The proliferation of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[9] Thiazolidin-4-one derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][10][11]
Comparison with Thiazolidin-4-one Scaffolds: The thiazolidin-4-one core features a thioether and an amide carbonyl group. In the this compound scaffold, the dithiolane ring presents two thioether linkages, potentially altering membrane interaction and target binding. The substitution of electron-donating or withdrawing groups on the aniline ring of our target scaffold could parallel the structure-activity relationships (SAR) observed in thiazolidinone derivatives, where halogenated compounds often show enhanced activity.[4][9]
Supporting Experimental Data from Alternatives:
| Scaffold/Compound | Target Organism | Activity Metric | Result | Reference |
| Chlorinated Thiazolidinones | E. coli (TolC-mutant) | MIC | 16 µg/mL | [9] |
| Chlorinated Thiazolidinones | MRSA, L. monocytogenes | MIC | 8 - 64 µg/mL | [9] |
| Substituted Thiazolidinone | S. aureus, P. aeruginosa | Zone of Inhibition | 15.2 - 19.9 mm | [4] |
| 1,3,4-Thiadiazole Derivatives | B. subtilis, E. coli | Zone of Inhibition | Significant Activity | [12][13] |
| Hypothesized Target | Gram-positive & Gram-negative | MIC | < 64 µg/mL | - |
Causality Behind Experimental Choices: The selection of comparator data is based on scaffolds with a high degree of structural similarity. The Minimum Inhibitory Concentration (MIC) and Zone of Inhibition are standard, reliable metrics for quantifying antimicrobial potency, making them ideal for objective comparison.
Many heterocyclic scaffolds, including those derived from isatin and thiazolidinone, are cornerstones of anticancer drug design.[5][14][15] They often function by inhibiting key enzymes like tyrosine kinases or by inducing apoptosis.[7]
Comparison with Indolin-2-one and Benzothiazole Analogs: Derivatives combining indolin-2-one (isatin) with other heterocyclic moieties have shown potent cytotoxic effects against various cancer cell lines.[5][15] Similarly, benzothiazole aniline (BTA) derivatives exhibit selective antitumor properties.[8] The this compound scaffold provides a novel platform to which pharmacophores like isatin can be attached. The dithiolane ring may confer improved selectivity or overcome resistance mechanisms compared to existing agents.
Supporting Experimental Data from Alternatives:
| Scaffold/Compound | Cell Line | Activity Metric | Result (IC₅₀) | Reference |
| Thiazolidinone-Indolin-2-one | A549, MCF-7, PC3 | IC₅₀ | Data in original study | [5] |
| 3-{...}indolin-2-one | HeLa | IC₅₀ | 10.64 - 33.62 µM | [15] |
| Benzothiazole Aniline (L1) | Liver Cancer Cells | IC₅₀ | < Cisplatin | [8] |
| 4-Anilinoquinazoline | A549 (Hypoxic) | IC₅₀ | > Vandetanib | [7] |
| Hypothesized Target | Various Cancer Lines | IC₅₀ | < 20 µM | - |
The 1,2-dithiolane moiety, present in lipoic acid, is known for its antioxidant and neuroprotective properties.[16] Derivatives of this scaffold have shown strong activity in protecting neuronal cells from glutamate-induced excitotoxicity, a key process in neurodegenerative diseases.[16]
Comparison with 1,2-Dithiolane Scaffolds: While our target scaffold contains a 1,3-dithiolane ring, the presence of the sulfur-containing heterocycle suggests a potential for redox-modulating activity. Oxidative stress is a major contributor to neurodegeneration.[17][18] The this compound scaffold could be derivatized with other antioxidant moieties (e.g., catechols) to create synergistic neuroprotective agents, similar to strategies employed with 1,2-dithiolanes.[16]
Proposed Research Workflow for Scaffold Evaluation
To validate the hypothesized pharmacological properties, a systematic, multi-step research plan is essential. This workflow is designed to be self-validating, with clear decision points based on empirical data.
Caption: A systematic workflow for the evaluation of novel scaffolds.
Causality: This protocol utilizes a standard acid-catalyzed thioacetal formation, a reliable and high-yielding reaction for protecting aldehydes. 4-Aminobenzaldehyde is the logical starting material, providing the required aniline and a precursor to the dithiolane ring.
-
Reactant Preparation: Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Thiol: Add 1,2-ethanedithiol (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target compound, this compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: The MTT assay is a colorimetric, high-throughput method for assessing cell metabolic activity, which serves as a robust proxy for cell viability and cytotoxicity.[5] Cancer cell lines such as HeLa are standard models used for initial anticancer screening.[15]
-
Cell Seeding: Seed HeLa cells (or another selected cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion
While direct experimental data on the pharmacological properties of this compound-based scaffolds is nascent, a thorough comparative analysis of structurally related compounds provides a strong rationale for its investigation. The scaffold's unique combination of a versatile aniline handle and a metabolically stable dithiolane ring positions it as a promising candidate for the development of novel antimicrobial, anticancer, and neuroprotective agents. The proposed research workflow offers a robust and logical pathway for synthesizing a library of derivatives and systematically evaluating their therapeutic potential. Further exploration in this area is highly warranted and could unlock a new class of potent and selective therapeutic agents.
References
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Safety Operating Guide
Proper Disposal of 4-(1,3-Dithiolan-2-yl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1,3-Dithiolan-2-yl)aniline, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our commitment is to empower you with the knowledge to handle this compound safely and in compliance with environmental regulations, fostering a culture of safety that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
The Aniline Backbone: The Primary Driver of Toxicity
The aniline component is the primary contributor to the toxicological profile of this molecule. Aniline and its derivatives are well-documented for their significant health hazards.[1][2][3] Based on the extensive data available for aniline, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Organ Toxicity: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.
-
Mutagenicity: Suspected of causing genetic defects.[2]
-
Skin and Eye Damage: May cause an allergic skin reaction and serious eye damage.[2][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]
The 1,3-Dithiolane Ring: Considerations for Disposal
The 1,3-dithiolane group is a sulfur-containing heterocycle. While generally stable, its presence introduces considerations for disposal, primarily related to its decomposition products.[4] Thermal decomposition of sulfur-containing organic compounds can release toxic and irritating sulfur oxides.[5]
Summary of Key Hazard Information
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | Oral, Dermal, Inhalation |
| Serious Eye Damage | Can cause irreversible damage to the eyes.[2][3] | Ocular |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[2] | Dermal |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] | Inhalation, Dermal, Oral |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Inhalation, Dermal, Oral |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (blood) through prolonged or repeated exposure. | Inhalation, Dermal, Oral |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][3] | Environmental Release |
Personal Protective Equipment (PPE) and Handling Precautions: A Non-Negotiable Protocol
Given the significant hazards, stringent adherence to personal protective equipment (PPE) and handling protocols is mandatory. All operations involving this compound, including weighing, transfer, and disposal, must be conducted in a certified chemical fume hood.[6][7]
-
Hand Protection: Wear chemical-resistant gloves. Based on recommendations for aniline, butyl rubber, neoprene, or Viton™ gloves are suitable. Nitrile gloves are not recommended for prolonged contact with aniline and its derivatives.[6][7]
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.
-
Respiratory Protection: All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Spill Management: Preparedness and Response
Accidental spills must be managed promptly and safely. Your laboratory should have a spill kit readily available that is appropriate for handling toxic and combustible organic compounds.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Waste Disposal Procedures: A Step-by-Step Guide
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7] This compound must be treated as a hazardous waste.
Waste Characterization and Labeling
Properly characterizing and labeling your waste is a critical step for compliant disposal.
-
Waste Characterization: Based on its aniline structure, this compound is considered a toxic organic waste. Due to the sulfur content, it should also be noted as a sulfur-containing compound.
-
EPA Hazardous Waste Codes: While a specific listing for this compound does not exist, wastes generated from the production of aniline are assigned EPA hazardous waste codes K083, K103, and K104.[8][9][10] It is prudent to consult with your institution's EHS department to determine the most appropriate waste codes for your specific waste stream. The waste may also be classified under the "F" codes for non-specific sources if it is a spent solvent mixture.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "solid," "in methanol solution"). The hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant") should also be clearly indicated on the label.
Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Segregation: Do not mix this compound waste with incompatible materials. Incompatible materials for anilines include strong oxidizing agents, acids, and acid chlorides.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight. Secondary containment is highly recommended.
Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical waste yourself.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
-
United States Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]
-
YouTube. (2023, March 27). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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ResearchGate. (2021). Cleavage of 1,3-dithianes. Retrieved from [Link]
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HETEROCYCLES. (2003). Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. Retrieved from [Link]
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Alberta Environment. (1983). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Federal Register. (2011). Rules and Regulations. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. wku.edu [wku.edu]
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 4-(1,3-Dithiolan-2-yl)aniline
For the innovative researcher in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, foresight, and an unwavering commitment to safety. The compound 4-(1,3-Dithiolan-2-yl)aniline, a versatile intermediate, is a prime example of a molecule that requires such respect. While its unique structure, combining an aniline core with a dithiolane moiety, offers significant synthetic advantages, it also presents a dual-fronted hazard profile that must be meticulously managed. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your team.
The Aniline Apprehension: Acknowledging the Dominant Hazard
At its core, this compound is a substituted aniline. Therefore, we must predicate our entire safety protocol on the well-documented and severe hazards of aniline itself. Aniline is acutely toxic if inhaled, ingested, or absorbed through the skin.[1][2] It is a suspected mutagen and carcinogen, and it can cause serious damage to organs, particularly the blood, through prolonged or repeated exposure.[3] The primary toxic effect of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This underscores the critical importance of preventing any direct contact.
I. Pre-Operational Briefing: Engineering Controls and Personal Armor
Before a single microgram of this compound is handled, a thorough pre-operational briefing is essential. This is not merely a formality but a critical step in embedding a culture of safety.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood serves to contain any vapors or dust, preventing inhalation, which is a primary route of exposure for aniline compounds. Ensure that the sash is maintained at the lowest practical height and that all work is performed at least six inches inside the hood. A safety shower and eyewash station must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is a critical decision point where a deep understanding of chemical compatibility is paramount. Standard laboratory attire, including a full-length lab coat, long pants, and closed-toe shoes, is the baseline. However, for this compound, we must go further.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with a butyl rubber or Viton™ outer glove and a nitrile inner glove. | Standard nitrile gloves are not recommended for direct or prolonged contact with aniline as they offer insufficient protection.[4] Butyl rubber and Viton™ provide excellent resistance to aromatic amines.[5][6] Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination is suspected. |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Flame-retardant lab coat with tight cuffs. | A fully buttoned lab coat protects against accidental spills on clothing. Tight cuffs prevent chemicals from entering the sleeves. |
| Respiratory | Use in a well-ventilated chemical fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if there is a failure of engineering controls, but should not be the primary means of protection. |
II. The Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to every step of the process, from receiving to disposal, is crucial for minimizing risk.
Receiving and Storage
-
Inspect Upon Arrival : Before accepting the package, inspect it for any signs of damage or leaks.
-
Don Appropriate PPE : Before opening the package, at a minimum, wear safety goggles, a lab coat, and appropriate gloves.
-
Store Securely : Store this compound in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be clearly labeled with "DANGER: TOXIC CHEMICAL." Protect from light and moisture.[2]
Weighing and Solution Preparation
-
Perform in a Fume Hood : All weighing and solution preparation must be conducted inside a chemical fume hood.
-
Use Dedicated Equipment : Use dedicated spatulas and weigh boats. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Handle with Care : Handle the solid compound gently to avoid generating dust.
Reaction and Workup
-
Maintain Containment : Ensure all reaction vessels are properly sealed and vented into the fume hood's exhaust system.
-
Monitor Reactions : Continuously monitor reactions for any signs of unexpected exotherms or pressure buildup.
-
Quenching and Extraction : Perform all quenching and extraction procedures within the fume hood. Be mindful that aniline and its derivatives can be absorbed through the skin, so meticulous care is required during liquid-liquid extractions.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
III. Contingency Planning: Spill Management and Exposure Response
Even with the most stringent protocols, accidents can happen. A well-rehearsed contingency plan is your safety net.
Spill Cleanup
-
Small Spills (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealable container and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
IV. The Final Step: Decontamination and Waste Disposal
Proper decontamination and waste disposal are not afterthoughts; they are integral parts of the experimental process.
Decontamination
All glassware and equipment that have come into contact with this compound must be decontaminated. A triple rinse with a suitable organic solvent, followed by a wash with soap and water, is a recommended practice. The rinsate should be collected as hazardous waste.
Waste Disposal
All waste containing this compound, including spill debris, contaminated PPE, and rinsate, must be disposed of as hazardous waste.[4]
-
Segregation : Do not mix aniline waste with other waste streams. Keep it in a dedicated, labeled, and sealed container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Sulfur Content Consideration : Due to the dithiolane moiety, this compound has a significant sulfur content. While in a laboratory setting, it will be part of a mixed organic waste stream, it's important to be aware that the disposal of large quantities of sulfur-containing waste may require specific considerations to prevent the formation of acidic conditions in landfills.[7] Always follow your institution's specific guidelines for the disposal of sulfur-containing organic compounds.
-
Pickup : Arrange for pickup of the hazardous waste through your institution's environmental health and safety office. Do not pour any amount of this chemical down the drain.[4]
Waste Disposal Decision Tree
Caption: A decision tree for the proper disposal of waste.
By internalizing the principles outlined in this guide, you are not just following a set of rules; you are embracing a scientific ethos that places safety at the forefront of discovery. The responsible handling of this compound is a testament to your expertise and a cornerstone of trustworthy, reproducible research.
References
-
Viton™ Chemical Compatibility Chart. [Online]. Available: [Link]
-
Guidelines for the Disposal of Sulphur Containing Solid Waste. [Online]. Available: [Link]
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Aniline. Washington State University, Environmental Health & Safety. [Online]. Available: [Link]
-
Aniline. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]
-
Chemical Resistant Glove Guide. University of Connecticut, Environmental Health and Safety. [Online]. Available: [Link]
-
Aniline. Loba Chemie. [Online]. Available: [Link]
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Aniline. Rutgers University, Environmental and Health and Safety. [Online]. Available: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
